1-Cyclohexyl-2-phenylethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBLULITNXPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383258 | |
| Record name | 1-cyclohexyl-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61259-29-8 | |
| Record name | 1-cyclohexyl-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexyl-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. 1-Cyclohexyl-2-phenylethanone, a ketone featuring a unique combination of aliphatic and aromatic moieties, represents a scaffold of significant interest. This guide is designed to provide a comprehensive technical overview of its chemical properties, synthesis, and potential applications. We will delve into the causality behind experimental choices and provide a framework for its practical application in a laboratory setting. This document is structured to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Molecular Overview and Physicochemical Properties
This compound, also known as benzyl cyclohexyl ketone, possesses a molecular structure that bestows upon it a distinct profile of reactivity and potential biological activity. The presence of a carbonyl group, an adjacent methylene group activated by both the carbonyl and the phenyl ring, and a bulky cyclohexyl group are key features for synthetic manipulation.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61259-29-8 | PubChem[1] |
| Molecular Formula | C₁₄H₁₈O | PubChem[1] |
| Molecular Weight | 202.29 g/mol | PubChem[1] |
| Appearance | Liquid (Predicted) | ChemBridge[3] |
| XLogP3 | 3.6 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1][2] |
| Rotatable Bond Count | 3 | Guidechem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and logical approaches are the Friedel-Crafts acylation and the use of Grignard reagents.
Friedel-Crafts Acylation of Benzene with Cyclohexylacetyl Chloride
This method involves the electrophilic aromatic substitution of benzene with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[4][5][6]. The acylium ion generated in situ is the reactive electrophile that attacks the benzene ring.
Experimental Protocol: Friedel-Crafts Acylation
Causality: This protocol is designed to generate the acylium ion from cyclohexylacetyl chloride efficiently while controlling the exothermic reaction. The anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve cyclohexylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Sources
1-Cyclohexyl-2-phenylethanone CAS number
An In-Depth Technical Guide to 1-Cyclohexyl-2-phenylethanone
Introduction
This compound, also known by its common synonym Benzyl Cyclohexyl Ketone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a cyclohexyl ring and a phenyl group separated by a carbonyl moiety, makes it a valuable intermediate and building block for more complex molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and properties is fundamental for its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 61259-29-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzyl Cyclohexyl Ketone, 1-Cyclohexyl-2-phenyl-1-ethanone | [1][2] |
| Molecular Formula | C₁₄H₁₈O | [1][2] |
| Molecular Weight | 202.29 g/mol | [1] |
| InChI | InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | [2] |
| InChIKey | NHBBLULITNXPDY-UHFFFAOYSA-N | [2] |
| SMILES | C1CCC(CC1)C(=O)CC2=CC=CC=C2 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| XLogP3 | 3.6 | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry methodologies. The most direct and industrially relevant method is the Friedel-Crafts acylation. An alternative route involves the oxidation of the corresponding secondary alcohol.
Primary Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[3][4] For the synthesis of this compound, this involves the reaction of benzene with cyclohexylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3][5]
The key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the aromatic ring by the newly introduced electron-withdrawing ketone group, which prevents polysubstitution.[5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can plague Friedel-Crafts alkylations.[5][6]
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum trichloride (1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: The flask is cooled in an ice bath. A solution of cyclohexylacetyl chloride (1.0 equivalent) in the same dry solvent is added dropwise from the dropping funnel.
-
Benzene Addition: Following the formation of the acyl chloride-AlCl₃ complex, benzene (1.0 to 1.2 equivalents) is added dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is slowly poured onto crushed ice and concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthesis: Oxidation of 1-Cyclohexyl-2-phenylethanol
An alternative pathway to the target ketone is through the oxidation of its corresponding secondary alcohol, 1-Cyclohexyl-2-phenylethanol (CAS No: 6006-68-4).[7] This precursor alcohol can be synthesized via methods such as the Grignard reaction between cyclohexylmagnesium bromide and phenylacetaldehyde.[8] The subsequent oxidation of the alcohol to the ketone can be achieved using a variety of common oxidizing agents.
-
Chromium-based reagents: Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective for this transformation.
-
Swern Oxidation: A milder alternative using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.
-
Dess-Martin Periodinane: A highly selective and mild reagent for oxidizing primary and secondary alcohols.
The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
Key Chemical Transformations: Reduction to 1-Cyclohexyl-2-phenylethanol
One of the most fundamental reactions of this compound is its reduction to the corresponding secondary alcohol, 1-Cyclohexyl-2-phenylethanol. This transformation is crucial for the synthesis of derivatives and is a common step in multi-step synthetic sequences in pharmaceutical and fragrance development.[8]
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an efficient and green method for the reduction of ketones.[8] This process typically involves a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate.[8]
Experimental Protocol: Reduction with Sodium Borohydride
A simpler, lab-scale reduction can be performed using sodium borohydride (NaBH₄), a mild and selective reducing agent.
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding dilute aqueous HCl or acetone to destroy any excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude alcohol can be purified by column chromatography.
Spectroscopic Analysis Profile
While publicly available, fully assigned spectra for this compound are limited, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds such as 2-phenylcyclohexanone and cyclohexyl methyl ketone.[9][10][11]
| Spectroscopy | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.20 - 7.40 ppm (multiplet, 5H) |
| Methylene Protons (-CO-CH₂-Ph) | δ 3.70 - 3.90 ppm (singlet, 2H) | |
| Methine Proton (Cyclohexyl, α to C=O) | δ 2.50 - 2.80 ppm (multiplet, 1H) | |
| Cyclohexyl Protons (-CH₂-) | δ 1.10 - 1.90 ppm (complex multiplets, 10H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 208 - 212 ppm |
| Aromatic Carbons (C₆H₅) | δ 126 - 135 ppm | |
| Methylene Carbon (-CO-CH₂-Ph) | δ 45 - 50 ppm | |
| Methine Carbon (Cyclohexyl, α to C=O) | δ 50 - 55 ppm | |
| Cyclohexyl Carbons (-CH₂-) | δ 25 - 35 ppm | |
| IR Spectroscopy | C=O Stretch (Ketone) | 1705 - 1725 cm⁻¹ (strong) |
| C-H Stretch (sp³ Aliphatic) | 2850 - 3000 cm⁻¹ | |
| C-H Stretch (sp² Aromatic) | 3010 - 3080 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1600 cm⁻¹, ~1495 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 202 |
| Key Fragments | m/z = 120 ([C₈H₈O]⁺, McLafferty rearrangement product) | |
| m/z = 105 ([C₇H₅O]⁺, benzoyl cation) | ||
| m/z = 91 ([C₇H₇]⁺, tropylium cation) | ||
| m/z = 83 ([C₆H₁₁]⁺, cyclohexyl cation) | ||
| m/z = 77 ([C₆H₅]⁺, phenyl cation) |
Applications in Research and Drug Development
The structural motifs within this compound make it a versatile scaffold for the synthesis of biologically active compounds and functional materials.
-
Pharmaceutical Intermediates: The cyclohexyl ring is a recognized bioisostere for phenyl groups in drug design, often used to improve metabolic stability, solubility, and lipophilicity.[12] The ketone functionality allows for a wide range of subsequent chemical modifications, making it a valuable starting material for creating libraries of compounds for screening. For example, related structures containing cyclohexyl and benzyl groups have been investigated as inhibitors of cell division protein FtsZ and Cyclin-Dependent Kinase 12 (CDK12), highlighting the potential of this scaffold in developing novel therapeutics.[13][14]
-
Photoinitiators: Isomeric compounds like cyclohexyl phenyl ketone are used as intermediates in the production of 1-hydroxy cyclohexyl phenyl ketone, a widely used Type I photoinitiator.[15] These molecules generate free radicals upon exposure to UV light, initiating polymerization reactions in inks, coatings, and adhesives. Given its structural similarity, this compound could be explored as a precursor for novel photoinitiators with tailored absorption characteristics and reactivity.
-
Fragrance and Flavor Industry: Aromatic ketones are a significant class of compounds used in the fragrance industry. The combination of the cyclohexyl and phenylacetyl groups may impart unique olfactory properties, making it a target for the development of new fragrance ingredients.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, wash the affected area immediately with copious amounts of water. Seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | C14H18O | CID 2794612 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
1-cyclohexyl-2-phenylethanol - C14H20O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 12, 2026, from [Link]
- CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents. (n.d.).
-
Friedel-Crafts acylation - YouTube. (2019, January 3). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethanone, 2-cyclohexyl-1-phenyl - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
cyclohexylcarbinol - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethanone, 1-cyclohexyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-Cyclohexyl acetophenone | C14H18O | CID 10921586 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022, October 18). Retrieved January 12, 2026, from [Link]
-
1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethanone, 1-cyclohexyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-(3-Hydroxy-2-nitrocyclohexyl)-1-phenylethanone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - NIH. (2025, October 16). Retrieved January 12, 2026, from [Link]
- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents. (n.d.).
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
-
29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 12, 2026, from [Link]
-
Phenyl cyclohexyl ketone - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Cyclohexylamino-1-phenylethanol - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives | Biomedical Research and Therapy. (2021, April 29). Retrieved January 12, 2026, from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 9. Ethanone, 1-cyclohexyl- [webbook.nist.gov]
- 10. 2-PHENYLCYCLOHEXANONE(1444-65-1) 1H NMR [m.chemicalbook.com]
- 11. Phenyl cyclohexyl ketone [webbook.nist.gov]
- 12. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
Deconstructing the Nomenclature of 1-Cyclohexyl-2-phenylethanone: A Technical Guide to IUPAC Naming Conventions
For Immediate Release
A deep dive into the systematic naming of a complex ketone, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules as applied to 1-Cyclohexyl-2-phenylethanone.
Introduction: The Importance of Unambiguous Naming in the Sciences
In the fields of chemistry, pharmacology, and drug development, precise and unambiguous communication is paramount. The structural complexity of organic molecules necessitates a standardized naming system to ensure that a chemical name corresponds to a single, unique structure. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language, and a firm grasp of its principles is essential for scientific integrity and collaboration. This technical guide will dissect the IUPAC name "this compound" to illuminate the logical framework of IUPAC nomenclature for ketones.
Foundational Principles of IUPAC Nomenclature for Ketones
The naming of any organic compound under IUPAC rules follows a systematic approach. For ketones, the key steps involve identifying the principal functional group, selecting and numbering the parent carbon chain, and naming the substituents.
Priority of Functional Groups
When a molecule contains multiple functional groups, a set of priority rules determines which group defines the parent structure and receives the suffix in the name.[1][2][3] The ketone functional group (C=O) has a higher priority than alkanes, alkenes, alkynes, and halides, but a lower priority than functional groups such as carboxylic acids and their derivatives.[2][4] In the case of this compound, the ketone is the principal functional group.
Selection and Numbering of the Parent Chain
The parent chain is the longest continuous carbon chain that contains the principal functional group.[5][6] For ketones, the chain is numbered to give the carbonyl carbon the lowest possible number.[7][8] The suffix "-e" of the corresponding alkane is replaced with "-one" to denote the presence of the ketone.[7]
Systematic Analysis of this compound
Let's apply these principles to the molecule . The name "this compound" can be broken down into its constituent parts to understand the structure it represents.
-
-ethanone : This is the parent name, indicating a two-carbon chain (derived from ethane) containing a ketone functional group. The "-one" suffix signifies the ketone.
-
1-Cyclohexyl- : This indicates a cyclohexyl group is attached to the first carbon of the ethanone chain.
-
2-phenyl- : This indicates a phenyl group (a benzene ring substituent) is attached to the second carbon of the ethanone chain.
Based on this deconstruction, the parent chain is the two-carbon ethanone moiety. The numbering of this chain is as follows:
-
C1 : The carbonyl carbon, to which the cyclohexyl group is attached.
-
C2 : The carbon adjacent to the carbonyl, to which the phenyl group is attached.
The IUPAC name is therefore constructed by listing the substituents in alphabetical order (cyclohexyl before phenyl) followed by the parent name. This leads to the name This compound . The PubChem database confirms this as the IUPAC name for the compound with Chemical Abstracts Service (CAS) number 61259-29-8.[9][10]
Structural Representation and Numbering
The following diagram illustrates the structure of this compound and the IUPAC numbering of the parent chain.
Sources
- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]
- 6. IUPAC Rules [chem.uiuc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemash.in [chemash.in]
- 9. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
1-Cyclohexyl-2-phenylethanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-2-phenylethanone
Introduction
This compound is an α-aryl ketone, a structural motif of significant interest in medicinal chemistry and organic synthesis. Molecules containing this core structure serve as crucial intermediates in the development of novel therapeutic agents and fine chemicals.[1][2] The juxtaposition of a bulky cyclohexyl group and a phenyl ring imparts unique steric and electronic properties, making it a valuable building block for exploring structure-activity relationships in drug discovery programs.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind procedural choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is essential for synthesis, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 61259-29-8 | [4][5] |
| Molecular Formula | C₁₄H₁₈O | [4][5] |
| Molecular Weight | 202.29 g/mol | [4][5] |
| Canonical SMILES | C1CCC(CC1)C(=O)CC2=CC=CC=C2 | [4] |
| InChIKey | NHBBLULITNXPDY-UHFFFAOYSA-N | [5] |
| Appearance | Not specified; likely a solid or oil | |
| Topological Polar Surface Area | 17.1 Ų | [5] |
| Complexity | 197 | [4] |
Core Synthesis Pathways
Two principal and robust methodologies for the synthesis of this compound are the Friedel-Crafts acylation and a Grignard reaction followed by oxidation. Additionally, modern palladium-catalyzed α-arylation presents a powerful alternative.
Pathway 1: Friedel-Crafts Acylation
This classical electrophilic aromatic substitution reaction is a direct and powerful method for forming the aryl-ketone bond.[6][7] The strategy involves the reaction of an acylating agent, cyclohexylacetyl chloride, with benzene using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]
Reaction Scheme:
Caption: Friedel-Crafts acylation of benzene.
Mechanistic Insights: The power of the Friedel-Crafts acylation lies in the in-situ generation of a highly reactive electrophile, the acylium ion.[6][9]
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclohexylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[9]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Rearomatization: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with HCl.[9]
A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution which is a common side reaction in Friedel-Crafts alkylations.[8][10]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure adapted from established methodologies.[9][11]
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (7.3 g, 55 mmol, 1.1 equiv) and 50 mL of anhydrous benzene (which serves as both reactant and solvent). Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
Addition of Acyl Chloride: Dissolve cyclohexylacetyl chloride (8.0 g, 50 mmol, 1.0 equiv) in 20 mL of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.[10]
-
Work-up (Quenching): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.[9] This hydrolyzes the aluminum complexes and dissolves the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Pathway 2: Grignard Reaction and Subsequent Oxidation
Reaction Scheme:
Caption: Grignard synthesis and oxidation workflow.
Mechanistic Insights:
-
Step 1: Grignard Reaction: The Grignard reagent, prepared from cyclohexyl bromide and magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile.[12][13] The nucleophilic carbon of the cyclohexyl group attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This addition forms a magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the secondary alcohol, 1-cyclohexyl-2-phenylethan-1-ol.[13] The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[13]
-
Step 2: Oxidation: The secondary alcohol is then oxidized to the corresponding ketone. A variety of reagents can be employed for this transformation. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions such as the Swern or Dess-Martin oxidation are preferred as they are selective for alcohols and minimize over-oxidation or side reactions.
Detailed Experimental Protocol: Grignard/Oxidation
Part A: Synthesis of 1-Cyclohexyl-2-phenylethan-1-ol [2][12]
-
Grignard Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.3 g, 55 mmol) and 20 mL of anhydrous diethyl ether. Add a small crystal of iodine to activate the magnesium.
-
Initiation: Add a small portion (approx. 1 mL) of a solution of cyclohexyl bromide (8.15 g, 50 mmol) in 30 mL of anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.
-
Grignard Formation: Once the reaction initiates, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another 30 minutes at room temperature.
-
Aldehyde Addition: Cool the Grignard solution in an ice bath. Add a solution of phenylacetaldehyde (6.0 g, 50 mmol) in 20 mL of anhydrous diethyl ether dropwise, maintaining the temperature below 20 °C.
-
Work-up: After the addition is complete, stir for 1 hour at room temperature. Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.[13]
-
Extraction & Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude alcohol, which can be purified by chromatography if necessary.
Part B: Oxidation to this compound
-
Reaction Setup: In a flask, suspend Pyridinium chlorochromate (PCC) (12.9 g, 60 mmol) in 100 mL of anhydrous dichloromethane.
-
Alcohol Addition: Add a solution of the crude 1-cyclohexyl-2-phenylethan-1-ol (10.2 g, 50 mmol) in 20 mL of dichloromethane to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitor by TLC).
-
Work-up: Dilute the reaction mixture with 100 mL of diethyl ether and filter the solid residue through a pad of silica gel or Celite, washing the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield the target ketone.
Pathway 3: Modern α-Arylation Methods
Palladium-catalyzed α-arylation of ketones has become a cornerstone of modern organic synthesis for constructing C(sp³)–C(sp²) bonds.[14][15] This approach would involve coupling the enolate of cyclohexyl methyl ketone with a phenyl halide (e.g., bromobenzene). While more complex in terms of catalyst systems, it offers broad substrate scope and functional group tolerance.[16]
General Concept: The reaction typically involves a palladium precatalyst, a specialized phosphine ligand (like Buchwald's biarylphosphine ligands), and a base to generate the ketone enolate.[15][16] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the ketone enolate, and reductive elimination to form the α-aryl ketone product and regenerate the Pd(0) catalyst.[14] This method is particularly valuable for creating libraries of related compounds in drug discovery.
Safety Considerations
-
Friedel-Crafts Acylation: Aluminum chloride is a water-sensitive, corrosive solid that reacts violently with water, releasing HCl gas.[9][11] Acyl chlorides are also corrosive and lachrymators. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step is highly exothermic and must be done slowly with adequate cooling.[9]
-
Grignard Reaction: Diethyl ether is extremely flammable. Grignard reagents react violently with water and protic sources.[13] Strict anhydrous conditions are mandatory.
-
Oxidation: PCC is a toxic and potentially carcinogenic chromium (VI) reagent and should be handled with care.
Conclusion
The synthesis of this compound can be effectively achieved through several robust pathways. The Friedel-Crafts acylation offers a direct and efficient route, provided the necessary starting materials are available and appropriate safety measures are taken to handle the corrosive Lewis acid catalyst. The Grignard synthesis followed by oxidation provides a versatile two-step alternative that builds the carbon skeleton through a reliable C-C bond formation followed by a standard functional group interconversion. For more advanced applications requiring broader functional group tolerance, modern palladium-catalyzed α-arylation methods represent the state-of-the-art. The choice of pathway will ultimately depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program.
References
-
Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. Organic Letters - ACS Publications. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Semantic Scholar. [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
-
α-Arylation of (hetero)aryl ketones in aqueous surfactant media. The Royal Society of Chemistry. [Link]
-
Experiment 1: Grignard Reaction. University of Wisconsin-Madison. [Link]
-
Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry. [Link]
- 1-hydroxy cyclohexyl phenyl methanone synthesis process.
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Wisconsin-Madison. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 3. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. websites.umich.edu [websites.umich.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Benzyl cyclohexyl ketone synthesis
An In-Depth Technical Guide to the Synthesis of Benzyl Cyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl cyclohexyl ketone and its derivatives are pivotal structural motifs in organic synthesis, serving as key intermediates in the development of novel therapeutic agents and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable ketone. As a senior application scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring each protocol is a self-validating system. We will explore several robust methodologies, including Alkylation of Cyclohexanone Enolates, Aldol Condensation-Reduction sequences, and Grignard Reagent-based approaches followed by oxidation. Each section includes a detailed examination of the reaction mechanism, step-by-step experimental protocols, and a discussion of the inherent advantages and limitations, grounded in authoritative references.
Introduction: Significance of the Benzyl Cyclohexyl Ketone Scaffold
The fusion of an aliphatic carbocycle (cyclohexane) and an aromatic moiety (benzyl group) through a ketone linker creates a molecule with a unique combination of lipophilicity, rigidity, and electronic properties. This structure is a versatile building block, found in various biologically active compounds and complex molecular architectures.[3][4] Its synthesis is a frequent objective in medicinal chemistry and process development, demanding reliable and scalable methods. This guide focuses on the most prevalent and effective strategies for its preparation, providing the technical depth required for practical application in a research and development setting.
Synthetic Strategy I: Alkylation of Cyclohexanone Enolates
One of the most direct conceptual routes to 2-benzylcyclohexanone involves the α-alkylation of a cyclohexanone enolate with a suitable benzyl halide. This method hinges on the precise generation of a nucleophilic enolate, which subsequently displaces the halide in an SN2 reaction.[5]
Mechanistic Rationale and Causality
The success of this strategy is critically dependent on controlling the regioselectivity of enolate formation and minimizing side reactions.
-
Enolate Formation : Cyclohexanone can form two different enolates: the kinetic enolate (less substituted) and the thermodynamic enolate (more substituted). To favor the kinetic enolate, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed at low temperatures (-78 °C).[5] This combination ensures rapid, irreversible deprotonation at the less hindered α-carbon before equilibrium can be established.
-
Side Reactions : The primary challenges are O-alkylation (where the enolate oxygen acts as the nucleophile) and over-alkylation (addition of multiple benzyl groups). Using a strong base like LDA favors C-alkylation. Over-alkylation can be mitigated by the slow addition of the benzyl halide to the pre-formed enolate solution.[6]
Visualizing the Enolate Alkylation Workflow
Caption: Workflow for the synthesis of 2-benzylcyclohexanone via direct enolate alkylation.
Detailed Experimental Protocol: Direct Alkylation[5]
-
Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.
-
Enolate Formation : Dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise to form LDA. After stirring for 30 minutes, add cyclohexanone (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation : Add benzyl bromide (1.0 equivalent) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-benzylcyclohexanone.
Synthetic Strategy II: Aldol Condensation and Reduction
A robust and high-yielding two-step alternative involves an initial base-catalyzed aldol condensation between cyclohexanone and benzaldehyde, followed by the selective reduction of the resulting α,β-unsaturated ketone.[5][6]
Mechanistic Rationale and Causality
-
Aldol Condensation : This step forms 2-benzylidenecyclohexanone. The reaction is typically catalyzed by a base (e.g., NaOH or KOH) which deprotonates cyclohexanone to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the conjugated enone, which is a thermodynamically favorable product.[5]
-
Reduction : The key to this step is the selective reduction of the carbon-carbon double bond of the enone without reducing the ketone carbonyl. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[5] The catalyst surface preferentially adsorbs and hydrogenates the C=C bond over the more sterically hindered and less reactive C=O bond.
Visualizing the Aldol-Reduction Mechanism
Caption: Two-step synthesis of 2-benzylcyclohexanone via Aldol condensation and subsequent reduction.
Detailed Experimental Protocol: Aldol-Reduction[5]
-
Aldol Condensation : In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise while stirring. Continue stirring at room temperature for 4-6 hours, during which a precipitate of 2-benzylidenecyclohexanone may form. Cool the mixture in an ice bath, filter the solid product, wash with cold water and then cold ethanol, and dry.
-
Catalytic Hydrogenation : In a hydrogenation vessel, dissolve the 2-benzylidenecyclohexanone (1.0 equivalent) from the previous step in ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5 mol%). Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction at room temperature until hydrogen uptake ceases (monitor by pressure gauge or TLC).
-
Work-up and Purification : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 2-benzylcyclohexanone can be purified by vacuum distillation.
Synthetic Strategy III: Grignard Reaction and Oxidation
This pathway constructs the carbon skeleton by reacting a benzyl Grignard reagent with cyclohexanone to form a tertiary alcohol, which is subsequently oxidized to the target ketone. While this route produces 1-benzylcyclohexyl ketone, it is a crucial method for accessing this specific isomer.
Mechanistic Rationale and Causality
-
Grignard Reaction : Benzylmagnesium halide, a potent nucleophile, is prepared from a benzyl halide and magnesium metal.[7] It attacks the electrophilic carbonyl carbon of cyclohexanone. An acidic workup protonates the resulting alkoxide to yield 1-benzylcyclohexan-1-ol.[8] The choice of solvent (typically anhydrous ether or THF) is critical to stabilize the Grignard reagent.
-
Oxidation : The tertiary alcohol intermediate cannot be oxidized directly as there is no hydrogen on the carbinol carbon. Therefore, this route as described in some patents is aimed at producing α-hydroxycyclohexyl benzyl ketone.[7][8] To synthesize benzyl cyclohexyl ketone (where the carbonyl is on the ring), one would need to start with cyclohexylmagnesium bromide and react it with benzaldehyde to get cyclohexyl(phenyl)methanol, which is a secondary alcohol. This secondary alcohol can then be readily oxidized to benzyl cyclohexyl ketone using a variety of reagents such as pyridinium chlorochromate (PCC), or Swern oxidation, or more sustainable methods like catalytic acceptorless dehydrogenation.[9][10]
Visualizing the Grignard-Oxidation Pathway (for Benzyl Cyclohexyl Ketone)
Caption: Synthesis of benzyl cyclohexyl ketone via Grignard reaction followed by oxidation of the secondary alcohol.
Detailed Experimental Protocol: Grignard-Oxidation[9]
-
Grignard Reagent Formation : In a flame-dried, three-necked flask with a condenser and dropping funnel, place magnesium turnings (1.1 equivalents). Add a small amount of anhydrous diethyl ether and a crystal of iodine. Add a small portion of bromocyclohexane (1.0 equivalent) dissolved in ether. Once the reaction initiates (color disappears, bubbling), add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional hour.
-
Reaction with Aldehyde : Cool the Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether dropwise. After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up : Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclohexyl(phenyl)methanol.
-
Oxidation : Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).
-
Purification : Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with ether. Concentrate the filtrate to obtain the crude ketone, which can be purified by column chromatography or vacuum distillation.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Reagents | Typical Yield | Advantages | Disadvantages & Causality |
| Direct Alkylation | Cyclohexanone, LDA, Benzyl Halide | 50-70% | Direct, one-pot carbon-carbon bond formation. | Risk of over-alkylation and O-alkylation; requires cryogenic temperatures and strictly anhydrous conditions.[5][6] |
| Aldol & Reduction | Cyclohexanone, Benzaldehyde, Base, H₂/Pd-C | 75-90% | High yielding, reliable, avoids strong organometallic bases, starts from common materials. | Two distinct synthetic steps; handling of flammable H₂ gas and pyrophoric catalyst requires care.[5] |
| Grignard & Oxidation | Cyclohexyl Halide, Mg, Benzaldehyde, Oxidant (e.g., PCC) | 60-80% | Good for specific isomer synthesis; versatile Grignard chemistry. | Requires strictly anhydrous conditions for Grignard step; oxidation step often uses stoichiometric, toxic chromium reagents.[9][11] |
Spectroscopic Characterization
Authenticating the final product is crucial. The following are typical spectroscopic data for benzyl cyclohexyl ketone.
-
1H NMR : Protons alpha to the carbonyl group on the cyclohexane ring will appear deshielded, typically in the δ 2.2-2.6 ppm range.[12] The benzylic protons (CH₂) will also be deshielded, appearing as a singlet or doublet around δ 3.6 ppm. Aromatic protons will be found in the δ 7.1-7.3 ppm region.[13]
-
13C NMR : The carbonyl carbon is highly deshielded and will appear as a weak signal far downfield, typically >200 ppm.[12] The benzylic carbon and the alpha-carbons of the cyclohexane ring will be in the δ 40-55 ppm range. Aromatic carbons will be in the δ 125-140 ppm region.
-
IR Spectroscopy : A strong, sharp absorption band characteristic of a ketone C=O stretch will be prominent between 1700-1725 cm⁻¹.[12][14] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete oxidation of any alcohol intermediate.
Conclusion
The synthesis of benzyl cyclohexyl ketone can be achieved through several effective strategies, each with distinct operational advantages and mechanistic considerations. For high-yield and reliable production, the two-step Aldol condensation-reduction sequence is often superior, avoiding the challenges of enolate control and hazardous reagents. The direct alkylation method offers a more convergent approach but requires stringent control over reaction conditions. The Grignard pathway provides versatility but necessitates careful handling of moisture-sensitive reagents and often involves less environmentally benign oxidants. The selection of the optimal route will ultimately depend on the specific isomeric target, available laboratory infrastructure, scale, and the cost of starting materials.
References
- Google Patents. (1996). CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.
-
Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]
- Google Patents. (1999). CN1113840C - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.
-
Study.com. (n.d.). Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. Retrieved from [Link]
-
MDPI. (2023). Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes. Retrieved from [Link]
-
PubMed. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]
-
MDPI. (2022). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Retrieved from [Link]
-
Nature. (2024). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. Retrieved from [Link]
-
Biomedical Research and Therapy. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Retrieved from [Link]
-
Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone - Google Patents [patents.google.com]
- 8. CN1113840C - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone - Google Patents [patents.google.com]
- 9. homework.study.com [homework.study.com]
- 10. mdpi.com [mdpi.com]
- 11. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 12. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Cyclohexyl-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-cyclohexyl-2-phenylethanone, a molecule of interest in various chemical and pharmaceutical research domains. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, enabling researchers to confidently identify and characterize this compound and its analogues.
Introduction: The Vibrational Signature of a Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a unique "molecular fingerprint."[1][2] For a molecule like this compound, which possesses a ketone carbonyl group, a phenyl ring, and a cyclohexyl moiety, IR spectroscopy offers a rapid and non-destructive method for structural elucidation and purity assessment.
The key principle lies in the interaction between the oscillating electric field of the infrared radiation and the dipole moment of a vibrating bond.[3] A change in the dipole moment during a vibration is a prerequisite for a bond to be IR-active. The intensity of an absorption band is proportional to the magnitude of this change.
Molecular Structure and Predicted IR Absorptions
The structure of this compound comprises three key functional regions, each with distinct and predictable IR absorption characteristics: the carbonyl group (C=O), the aromatic phenyl ring, and the aliphatic cyclohexyl ring.
Figure 1: Key vibrational modes of this compound.
The Carbonyl (C=O) Stretch: The Most Prominent Feature
The most intense and readily identifiable absorption in the IR spectrum of this compound will be the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹.[4][5][6] The adjacent cyclohexyl group does not significantly alter this frequency through electronic effects. The high intensity of this band is due to the large change in dipole moment as the highly polar C=O bond stretches.[3]
The Aromatic Phenyl Ring: A Series of Diagnostic Peaks
The phenyl group gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: These stretching vibrations occur at frequencies slightly higher than their aliphatic counterparts, typically in the range of 3100-3000 cm⁻¹.[6][7][8] Their presence is a clear indicator of an aromatic or olefinic system.
-
Aromatic C=C In-Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands in the 1600-1450 cm⁻¹ region.[7][8][9] Often, two distinct peaks can be observed around 1600 cm⁻¹ and 1500-1400 cm⁻¹.
-
Overtone and Combination Bands: Weak absorptions, known as "overtones," can appear in the 2000-1665 cm⁻¹ region. The pattern of these bands can sometimes be used to determine the substitution pattern on the benzene ring.[7]
-
C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern of the aromatic ring.[7][9]
The Aliphatic Cyclohexyl Group: The Saturated Core
The cyclohexyl group will exhibit absorptions characteristic of saturated hydrocarbons:
-
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the CH₂ groups of the cyclohexane ring will appear at frequencies below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching bands are expected around 2930 cm⁻¹ and 2850 cm⁻¹, respectively.[10][11]
-
C-H Bending Vibrations: The scissoring, rocking, wagging, and twisting vibrations of the CH₂ groups will result in absorptions in the 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking) regions.[6][10]
Summary of Expected IR Absorption Bands
The following table summarizes the anticipated key absorption bands for this compound, their corresponding vibrational modes, and expected frequency ranges.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl) | Strong |
| ~1715 | C=O Stretch | Ketone | Strong |
| 1600 - 1585 | C=C In-Ring Stretch | Aromatic (Phenyl) | Medium |
| 1500 - 1400 | C=C In-Ring Stretch | Aromatic (Phenyl) | Medium |
| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (Cyclohexyl) | Medium |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Phenyl) | Strong |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To obtain a reliable and reproducible IR spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) FT-IR method is recommended. This technique is advantageous as it requires minimal sample preparation and is non-destructive.
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental absorptions.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Compare the obtained spectrum with the predicted absorption bands outlined in Section 3.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and solvent to prevent cross-contamination.
-
Figure 2: Experimental workflow for obtaining the IR spectrum of a solid sample using ATR-FTIR.
Conclusion: A Powerful Tool for Chemical Characterization
The infrared spectrum of this compound is rich with information, providing a clear and definitive fingerprint of its molecular structure. By understanding the characteristic absorption frequencies of the ketone, aromatic, and aliphatic moieties, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. The methodologies and spectral interpretations presented in this guide serve as a robust foundation for the application of IR spectroscopy in the rigorous and demanding fields of chemical research and drug development.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexane C6H12. Retrieved from [Link]
- S. S. Ballard and L. W. T. (1940). Infrared absorption spectra of cyclo-hydrocarbons. Journal of the Optical Society of America, 30(5), 229.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 10. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mass Spectrometry of 1-Cyclohexyl-2-phenylethanone
This guide provides a comprehensive overview of the mass spectrometric behavior of 1-cyclohexyl-2-phenylethanone, a ketone of interest in various chemical and pharmaceutical research fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its fragmentation under electron ionization, offering insights into the structural elucidation of this and related molecules.
Introduction to this compound and its Mass Spectrometric Analysis
This compound, with a molecular formula of C₁₄H₁₈O and a molecular weight of approximately 202.29 g/mol , is a ketone featuring both a cyclohexyl and a benzyl group attached to the carbonyl functionality.[1][2][3][4] Mass spectrometry is a pivotal analytical technique for the identification and structural characterization of such organic molecules. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a detailed molecular fingerprint can be obtained. This guide will focus primarily on the fragmentation patterns observed under Electron Ionization (EI), a common and highly informative ionization method.
Principles of Ketone Fragmentation in Mass Spectrometry
The fragmentation of ketones in mass spectrometry is a well-understood process governed by the stability of the resulting carbocations and radical species.[5][6][7] The initial step involves the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[6] This molecular ion is often unstable and undergoes subsequent fragmentation through various pathways. For ketones, the most prominent fragmentation mechanisms are α-cleavage and the McLafferty rearrangement.[8][9][10][11][12]
-
α-Cleavage: This is a characteristic fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group is cleaved.[8][9][13] This process leads to the formation of a resonance-stabilized acylium ion, which is often a prominent peak in the mass spectrum.[9][13]
-
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom (a hydrogen on the carbon three atoms away from the carbonyl group).[9][14] It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-bond, resulting in the formation of a neutral alkene and a new radical cation.[8][9][14]
Predicted Electron Ionization (EI) Fragmentation of this compound
α-Cleavage Pathways
Two primary α-cleavage pathways are possible for this compound, involving the cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, or the bond between the carbonyl carbon and the methylene bridge of the benzyl group.
-
Cleavage of the Cyclohexyl Group: This pathway would result in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a phenylethanoyl cation at m/z 119 .
-
Cleavage of the Benzyl Group: This pathway involves the cleavage of the C-C bond between the carbonyl group and the CH₂ group, leading to the formation of a cyclohexanecarbonyl cation at m/z 111 and the loss of a benzyl radical (•CH₂C₆H₅).
Between these two, the formation of the cyclohexanecarbonyl cation (m/z 111) is often a very stable and therefore prominent fragment for cyclohexyl ketones.[11]
McLafferty Rearrangement
For the McLafferty rearrangement to occur, a γ-hydrogen must be available for transfer to the carbonyl oxygen. In this compound, the cyclohexyl ring provides multiple γ-hydrogens. The rearrangement would proceed through a six-membered transition state, leading to the elimination of a neutral propene molecule from the cyclohexyl ring and the formation of a radical cation at m/z 160 .
Other Significant Fragmentations
Further fragmentation of the primary ions can also be expected:
-
Loss of CO: Acylium ions formed through α-cleavage can subsequently lose a neutral carbon monoxide molecule (CO). The ion at m/z 111 could lose CO to form a cyclohexyl cation at m/z 83 . The ion at m/z 119 could lose CO to form a benzyl cation at m/z 91 . The benzyl cation is a very common and stable fragment in the mass spectra of compounds containing a benzyl moiety.
-
Fragments from the Cyclohexyl Ring: The cyclohexyl cation (m/z 83) can undergo further fragmentation, leading to characteristic peaks at m/z 55 and m/z 41 , corresponding to the loss of ethylene and propylene, respectively.
-
Tropylium Ion: The benzyl cation at m/z 91 is known to rearrange to the highly stable tropylium ion.
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Key Ions
The following table summarizes the predicted key ions and their proposed structures in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Formula | Proposed Structure/Origin |
| 202 | C₁₄H₁₈O⁺• | Molecular Ion |
| 160 | C₁₁H₁₂O⁺• | McLafferty Rearrangement |
| 119 | C₈H₇O⁺ | [C₆H₅CH₂CO]⁺ (α-cleavage) |
| 111 | C₇H₁₁O⁺ | [C₆H₁₁CO]⁺ (α-cleavage) |
| 91 | C₇H₇⁺ | [C₇H₇]⁺ (Tropylium ion, from m/z 119) |
| 83 | C₆H₁₁⁺ | [C₆H₁₁]⁺ (from m/z 111) |
| 55 | C₄H₇⁺ | Fragment from cyclohexyl ring |
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a standardized protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
Scan Speed: 1562 u/s.
Data Acquisition and Analysis
-
Acquire the data using the instrument's operating software.
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for the integrated peak.
-
Analyze the mass spectrum, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
The following diagram illustrates the general workflow for the GC-MS analysis.
Caption: GC-MS workflow for this compound analysis.
Conclusion
The mass spectrometric analysis of this compound, particularly under electron ionization, provides a wealth of structural information. The predictable fragmentation pathways, dominated by α-cleavage and the McLafferty rearrangement, allow for confident identification of this molecule and its analogues. The characteristic ions at m/z 111, 91, and 83 serve as reliable markers for the cyclohexanecarbonyl and benzyl moieties within the structure. This guide provides a foundational understanding for researchers to interpret the mass spectra of this and related compounds, aiding in their analytical and developmental workflows.
References
-
How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (n.d.). Dummies.com. Retrieved from [Link]
-
McLafferty rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. Retrieved from [Link]
-
Tsai, C. H., Lin, C. C., & Chen, H. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 647–657. [Link]
-
McLafferty Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. (2020, December 16). ChemComplete [Video]. YouTube. [Link]
-
Little, D. (2022). Anatomy of an Ion’s Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
-
Mass spectrometry. (n.d.). University of Calgary. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Fragmentation Mechanisms. (n.d.). Shippensburg University. Retrieved from [Link]
-
Spectroscopy of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
1-CYCLOHEXYL-2-PHENYLETHAN-1-ONE | CAS 61259-29-8. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
1.7.2: Fragmentation Patterns of Organic Molecules. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-CYCLOHEXYL-2-PHENYLETHAN-1-ONE | CAS 61259-29-8 [matrix-fine-chemicals.com]
- 4. 61259-29-8|this compound|BLD Pharm [bldpharm.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
Physicochemical properties of 1-Cyclohexyl-2-phenylethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-2-phenylethanone
Introduction
This compound, also known as benzyl cyclohexyl ketone, is an organic compound with a molecular structure that combines aliphatic and aromatic features, rendering it a subject of interest in synthetic chemistry and drug development. The presence of a cyclohexyl ring, a carbonyl group, and a phenyl group imparts a unique combination of steric and electronic properties that influence its reactivity and physical behavior. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details of this compound are summarized below.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Chemical Identifiers
A consistent and accurate identification of a compound is paramount for reproducibility in research. The following table consolidates the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzyl cyclohexyl ketone, 1-cyclohexyl-2-phenyl-1-ethanone | [1][2] |
| CAS Number | 61259-29-8 | [1][2] |
| Molecular Formula | C₁₄H₁₈O | [1][2] |
| Molecular Weight | 202.297 g/mol | [2] |
| Canonical SMILES | C1CCC(CC1)C(=O)CC2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | [1] |
| InChIKey | NHBBLULITNXPDY-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are critical for applications in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
Computed Properties
Computational models provide valuable initial assessments of a molecule's characteristics. These properties are derived from its structure and are useful for preliminary screening and hypothesis generation.
| Property | Value | Source(s) |
| XLogP3-AA | 3.6 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 197 | [2] |
| Heavy Atom Count | 15 | [2] |
The XLogP3-AA value of 3.6 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments and likely low aqueous solubility. The topological polar surface area of 17.1 Ų is relatively small, which is often correlated with good membrane permeability.
Experimental Properties
Experimental data provides a more accurate and reliable understanding of a compound's physical state and behavior. While specific experimental data for this compound is not widely published, properties can be inferred from closely related structural analogs.
| Property | Value | Notes and Comparative Insights | Source(s) |
| Physical State | Liquid at room temperature (predicted) | The related compound, cyclohexyl phenyl ketone, is a colorless to pale yellow liquid at room temperature.[3][4] Given the structural similarity, a liquid state is anticipated. | [3][4] |
| Melting Point | Not available | For the structural isomer 2-Benzylcyclohexanone, the melting point is 28-30°C.[5][6] Cyclohexyl phenyl ketone has a melting point of 54-58℃.[4] The melting point of this compound is expected to be in a similar range, though the asymmetry may lead to a lower melting point. | [4][5][6] |
| Boiling Point | Not available | 2-Benzylcyclohexanone has a boiling point of 103-105 °C at a reduced pressure of 0.2 mmHg.[5][6] Cyclohexyl phenyl ketone has a boiling point of 292.8 °C at 760 mmHg.[4] A high boiling point is expected for this compound due to its molecular weight and polarity. | [4][5][6] |
| Density | 1.019 g/cm³ | This value is reported for this compound. | [7] |
| Solubility | Sparingly soluble in water; Soluble in non-polar organic solvents | The bulky, non-polar cyclohexyl and phenyl groups dominate the molecule's character, leading to low aqueous solubility.[3] It is expected to be soluble in solvents like hexane, toluene, and other common organic solvents.[3] | [3] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds. The following sections detail the expected spectral characteristics of this compound based on the functional groups present.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are:
-
δ 7.20-7.40 ppm (multiplet, 5H): Aromatic protons of the phenyl group.
-
δ 3.70-3.90 ppm (singlet, 2H): Methylene protons (CH₂) adjacent to the phenyl group and the carbonyl group.
-
δ 2.50-2.70 ppm (multiplet, 1H): Methine proton (CH) of the cyclohexyl group attached to the carbonyl.
-
δ 1.10-2.00 ppm (multiplet, 10H): Methylene protons (CH₂) of the cyclohexyl ring.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are:
-
δ ~210 ppm: Carbonyl carbon (C=O).
-
δ ~135 ppm: Quaternary aromatic carbon of the phenyl group.
-
δ ~128-130 ppm: Aromatic CH carbons of the phenyl group.
-
δ ~50 ppm: Methine carbon of the cyclohexyl group attached to the carbonyl.
-
δ ~45 ppm: Methylene carbon adjacent to the phenyl group and carbonyl.
-
δ ~25-30 ppm: Methylene carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands expected for this compound are:
-
~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching.
-
~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretching from the cyclohexyl and methylene groups.
-
~1715 cm⁻¹ (strong, sharp): Carbonyl (C=O) stretching of the ketone. This is a highly characteristic peak.
-
~1600, 1495, 1450 cm⁻¹ (medium to weak): Aromatic C=C stretching vibrations.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 202.30 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
-
m/z = 202: The molecular ion peak [M]⁺.
-
m/z = 120: A fragment corresponding to the loss of the cyclohexyl group.
-
m/z = 91: A prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), formed by rearrangement of the benzyl fragment.
-
m/z = 83: A fragment corresponding to the cyclohexyl cation.
Experimental Protocols
The following protocols describe standard methodologies for the experimental determination of the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
Caption: Workflow for the experimental determination of key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer.
-
Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting range.
-
Slow Heating for Accuracy: A fresh sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Sample Preparation: A small fusion tube is filled with 1-2 mL of this compound. A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Recording: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of this compound is added to vials containing various solvents of interest (e.g., water, ethanol, hexane, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow undissolved solid to settle. The supernatant is then centrifuged to pellet any remaining suspended particles.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a lipophilic ketone with a well-defined molecular structure. Its physicochemical properties, largely dictated by the interplay of its bulky non-polar groups and the polar carbonyl function, suggest low aqueous solubility and good permeability across biological membranes. While specific experimental data for some physical properties are sparse, reliable predictions can be made based on closely related analogs. The detailed experimental protocols and spectroscopic information provided in this guide serve as a robust framework for researchers to accurately characterize this compound and utilize it effectively in their scientific endeavors. Adherence to the outlined safety protocols is essential to ensure safe handling and use.
References
-
2-Benzylcyclohexanone. (n.d.). In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Substituted acetophenones: Significance and symbolism. (2024, December 3). Exaly. [Link]
-
Synthesis of Functionalized Acetophenone. (2025, August 7). ResearchGate. [Link]
-
This compound. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PubMed Central. [Link]
-
Phenyl cyclohexyl ketone. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). PubMed Central. [Link]
- Synthesis method of alpha-hydroxycyclohexylbenzyl ketone. (n.d.).
-
Cyclohexyl phenyl ketone. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-BENZYLCYCLOHEXANONE CAS#: 946-33-8 [m.chemicalbook.com]
- 6. 946-33-8 CAS MSDS (2-BENZYLCYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemeo.com [chemeo.com]
An In-depth Technical Guide to 1-Cyclohexyl-2-phenylethanone: Synthesis, Characterization, and Medicinal Chemistry Potential
Introduction
1-Cyclohexyl-2-phenylethanone, also known as benzyl cyclohexyl ketone, is a ketone featuring a unique structural combination of an aliphatic cyclohexyl ring and an aromatic phenyl group separated by a carbonyl and a methylene bridge. Its molecular formula is C₁₄H₁₈O, and it has a molecular weight of approximately 202.29 g/mol .[1] This structure presents an interesting scaffold for researchers in organic synthesis and drug development, offering a blend of lipophilic and aromatic characteristics that can be pivotal for molecular interactions with biological targets. While not as extensively studied as other ketones, its structural motifs are present in various pharmacologically active compounds, suggesting its potential as a valuable building block in medicinal chemistry.
This guide provides a comprehensive overview of this compound (CAS No. 61259-29-8), detailing robust synthetic methodologies, expected analytical characterization, and an exploration of its relevance in the context of modern drug discovery.[1][2] The protocols and analyses described herein are designed to be self-validating, providing researchers with the foundational knowledge to synthesize, verify, and utilize this compound in their work.
Chemical and Physical Properties
A summary of the key computed physical and chemical properties of this compound is presented below. This data is essential for predicting its behavior in various solvents, its potential for membrane permeability, and for planning purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| CAS Number | 61259-29-8 | [1] |
| XLogP3 | 3.6 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 197 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthetic Strategies
The synthesis of this compound can be approached through several logical pathways. The most field-proven approach involves a two-step sequence: the formation of a precursor secondary alcohol via a Grignard reaction, followed by its oxidation to the target ketone. An alternative, more direct route is the Friedel-Crafts acylation. Both methodologies are detailed below, emphasizing the causality behind the choice of reagents and conditions.
Method 1: Grignard Reaction Followed by Oxidation
This is a highly reliable and versatile two-stage approach. The rationale is to first construct the carbon skeleton of the corresponding alcohol, 1-cyclohexyl-2-phenylethan-1-ol, and then perform a controlled oxidation of the newly formed hydroxyl group.[4]
Caption: Two-stage synthesis of this compound.
The Grignard reaction is a cornerstone of C-C bond formation, allowing the nucleophilic cyclohexyl group (from the organomagnesium reagent) to attack the electrophilic carbonyl carbon of phenylacetaldehyde.[5][6]
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Phenylacetaldehyde
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation, if needed)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of cyclohexyl bromide in anhydrous ether. Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of cyclohexylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of phenylacetaldehyde in anhydrous ether dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C. A thick precipitate will form.
-
Workup and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt to the desired alcohol and converts magnesium salts into water-soluble forms.[6]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-cyclohexyl-2-phenylethan-1-ol. The product can be purified further by column chromatography if necessary.
The choice of oxidizing agent is critical. A mild agent like Pyridinium Chlorochromate (PCC) is ideal for converting a secondary alcohol to a ketone without risking over-oxidation.[7]
Materials:
-
1-Cyclohexyl-2-phenylethan-1-ol (from Protocol 1A)
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of PCC in anhydrous DCM.
-
Addition of Alcohol: Add a solution of 1-cyclohexyl-2-phenylethan-1-ol in DCM to the PCC suspension in one portion. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.
-
Purification: Wash the silica plug thoroughly with additional ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
Method 2: Friedel-Crafts Acylation
This method offers a more direct route by forming the C-C bond between an aromatic ring and an acyl group.[8] The reaction involves the electrophilic aromatic substitution of benzene with cyclohexylacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
Sources
- 1. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hit2Lead | this compound | CAS# 61259-29-8 | MFCD03783545 | BB-4300158 [hit2lead.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
The Archetypal Approach: Friedel-Crafts Acylation
An In-Depth Technical Guide to the Synthesis of Substituted Phenylethanones
Substituted phenylethanones, commonly known as acetophenones, represent a cornerstone structural motif in modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, flavorants, and advanced materials underscores the critical need for robust and versatile synthetic methodologies. This guide provides an in-depth exploration of the core synthetic strategies for accessing this vital class of compounds, moving beyond mere procedural lists to elucidate the mechanistic reasoning and practical considerations that guide successful synthesis. Designed for researchers, medicinal chemists, and process development professionals, this document emphasizes field-proven insights and self-validating protocols to empower innovation and problem-solving in the laboratory.
The Friedel-Crafts acylation remains the most fundamental and widely taught method for the direct introduction of an acyl group onto an aromatic ring.[1][2] The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Mechanistic Rationale
The power of the Friedel-Crafts acylation lies in the in-situ generation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, creating a resonance-stabilized acylium ion that is a potent electrophile.[1][4] This ion is then attacked by the nucleophilic π-system of the aromatic ring to form a cyclohexadienyl cation intermediate (also known as an arenium ion or σ-complex). Aromaticity is restored through deprotonation, typically by the AlCl₄⁻ complex, which regenerates the Lewis acid catalyst.[1]
However, the resulting ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[2] This complexation deactivates the product toward further acylation and necessitates the use of stoichiometric, rather than catalytic, amounts of the Lewis acid. The desired ketone is liberated upon aqueous workup.[2]
Sources
An In-Depth Technical Guide to the Characterization of Cyclohexyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl ketones represent a significant class of organic compounds characterized by a carbonyl group attached to a cyclohexane ring.[1] This structural motif is a cornerstone in the synthesis of a wide array of commercially important molecules, ranging from fragrances and industrial solvents to crucial intermediates in the production of polymers like nylon.[2][3][4] In the pharmaceutical industry, the cyclohexyl ketone framework serves as a versatile building block for the development of complex active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics.[5] Given their widespread application, particularly in drug development where purity and structural fidelity are paramount, a comprehensive and rigorous characterization of cyclohexyl ketones is not merely a procedural step but a critical determinant of safety, efficacy, and final product quality.[5]
This guide provides an in-depth exploration of the essential analytical techniques employed in the comprehensive characterization of cyclohexyl ketones. We will delve into the principles, practical applications, and data interpretation of spectroscopic and chromatographic methods, offering field-proven insights to navigate the complexities of structural elucidation and purity assessment.
I. Foundational Knowledge: Nomenclature and Conformational Analysis
A thorough understanding of the structural nuances of cyclohexyl ketones begins with a firm grasp of their nomenclature and conformational behavior.
A. IUPAC Nomenclature
The systematic naming of cyclohexyl ketones follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
-
Carbonyl Group within the Ring: When the carbonyl carbon is part of the cyclohexane ring, the compound is named as a "cyclohexanone." Substituents are numbered to give the carbonyl carbon the lowest possible number (position 1).[6][7]
-
Carbonyl Group External to the Ring: If the carbonyl group is attached to the cyclohexane ring, the compound can be named as a "cyclohexyl alkanone." For instance, a cyclohexane ring attached to an acetone moiety is named cyclohexyl methyl ketone or 1-cyclohexylethanone.[6][8] Alternatively, it can be named as an "acylcyclohexane."[9]
B. The Importance of Conformational Analysis
The non-planar nature of the cyclohexane ring imparts significant conformational flexibility, which can influence the reactivity and spectroscopic properties of cyclohexyl ketones.[10][11]
-
Chair Conformation: The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain.[11] Substituents on the ring can occupy either axial or equatorial positions.
-
Boat and Twist-Boat Conformations: These are higher-energy conformations that the ring can adopt.[11] The presence of bulky substituents or specific reaction conditions can influence the equilibrium between these different conformations.[12]
A foundational understanding of these conformational isomers is crucial when interpreting spectroscopic data, as the local electronic environment of atomic nuclei can be significantly affected by their spatial arrangement.
II. Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of cyclohexyl ketones. Each method provides a unique piece of the structural puzzle.
A. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying the presence of the carbonyl (C=O) functional group, a defining feature of ketones.
Principle: The C=O bond in a ketone exhibits a strong, characteristic absorption band in the IR spectrum due to its stretching vibration.[13]
Key Diagnostic Peaks:
-
Saturated Cyclohexanones: A strong absorption peak is typically observed in the range of 1715-1720 cm⁻¹.[13][14]
-
Conjugation: If the carbonyl group is conjugated with a double bond or an aromatic ring, the absorption frequency is lowered to approximately 1685-1690 cm⁻¹.[14][15]
-
Ring Strain: The C=O stretching frequency is sensitive to ring strain. For instance, cyclopentanone absorbs at a higher frequency (~1750 cm⁻¹) compared to cyclohexanone.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small drop of the liquid cyclohexyl ketone sample or a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the strong absorption band in the 1680-1725 cm⁻¹ region as the characteristic C=O stretch. Analyze other regions of the spectrum for the presence of other functional groups (e.g., O-H, C-H).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Characteristic Chemical Shifts (δ):
-
α-Protons: Protons on the carbon atoms adjacent (alpha) to the carbonyl group are deshielded and typically resonate in the range of 2.0-2.5 ppm.[13]
-
Cyclohexyl Protons: The remaining protons on the cyclohexane ring will appear as a complex multiplet, usually between 1.0 and 2.0 ppm.
-
Substituent Protons: The chemical shifts of protons on any substituents will depend on their electronic environment.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Characteristic Chemical Shifts (δ):
-
Carbonyl Carbon: The carbonyl carbon is highly deshielded and exhibits a characteristic resonance in the downfield region of the spectrum, typically between 190 and 220 ppm.[13][16] This signal is often weak due to the absence of directly attached protons and a long relaxation time.[13]
-
α-Carbons: The carbon atoms adjacent to the carbonyl group typically resonate in the range of 30-50 ppm.
-
Other Cyclohexyl Carbons: The remaining carbons of the cyclohexane ring will appear further upfield.
Experimental Protocol: NMR Analysis of a Cyclohexyl Ketone
-
Sample Preparation: Dissolve approximately 5-10 mg of the cyclohexyl ketone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Interpretation:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Correlate the ¹H and ¹³C signals using 2D NMR data to build the molecular framework.
-
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Principle: The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Key Fragmentation Pathways:
-
α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. This results in the formation of a stable acylium ion.[13][16]
-
McLafferty Rearrangement: This rearrangement can occur if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. It results in the loss of a neutral alkene molecule.[16]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the cyclohexyl ketone in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase.
-
MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
III. Chromatographic Analysis: Assessing Purity and Quantifying Components
Chromatographic techniques are essential for separating cyclohexyl ketones from reaction mixtures, identifying impurities, and performing quantitative analysis.
A. Gas Chromatography (GC)
GC is a widely used technique for the analysis of volatile and thermally stable compounds like many cyclohexyl ketones.[17]
Principle: The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column.[17]
Key Considerations:
-
Column Selection: The choice of the stationary phase is critical for achieving good separation. Non-polar columns are often suitable for the analysis of relatively non-polar cyclohexyl ketones.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. A mass spectrometer (as in GC-MS) provides both identification and quantification capabilities.[18]
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC.
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential interactions of the analytes with the stationary and mobile phases.
Key Considerations:
-
Mode of Separation: Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is the most common mode for the analysis of cyclohexyl ketones.
-
Detection: A UV detector is often used, as the carbonyl group in ketones exhibits UV absorbance. For compounds without a chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer can be employed.
-
Derivatization: For enhanced detection and separation of ketones, they can be derivatized with reagents such as 2,4-dinitrophenylhydrazine (DNPH).[19] The resulting hydrazones are highly colored and can be detected with high sensitivity by a UV-Vis detector.[19]
Experimental Protocol: Purity Analysis by Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the cyclohexyl ketone sample in the mobile phase or a compatible solvent.
-
Method Development: Develop a suitable gradient or isocratic elution method to achieve baseline separation of the main component from any impurities.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard should be used to create a calibration curve.
IV. Integrated Characterization Workflow
A comprehensive characterization of a cyclohexyl ketone involves a logical and integrated workflow that combines the strengths of multiple analytical techniques.
Caption: Integrated workflow for the comprehensive characterization of cyclohexyl ketones.
V. Data Presentation: A Comparative Summary
For effective communication and comparison of analytical data, a tabular format is highly recommended.
| Technique | Parameter | Typical Value/Observation for Cyclohexanone |
| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ |
| ¹H NMR (CDCl₃) | α-Protons | 2.2-2.4 ppm (multiplet) |
| Other CH₂ | 1.7-1.9 ppm (multiplet) | |
| ¹³C NMR (CDCl₃) | C=O Carbon | ~212 ppm |
| α-Carbons | ~42 ppm | |
| Other CH₂ | ~25, ~27 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 98 |
| GC | Retention Time | Dependent on column and conditions |
| HPLC (RP) | Retention Time | Dependent on column and mobile phase |
Conclusion
The rigorous characterization of cyclohexyl ketones is a multifaceted process that is fundamental to ensuring their quality, safety, and efficacy in various applications, especially within the pharmaceutical industry. By judiciously applying a combination of spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently elucidate the molecular structure, confirm the identity, and accurately assess the purity of these important compounds. The integrated workflow presented in this guide provides a robust framework for achieving a comprehensive and reliable characterization, thereby supporting the advancement of research and the development of new and improved products.
References
-
Arpadis. Cyclohexanone | Oxocyclohexane | Ketones | Chemical Distributor & Supplier. [Link]
-
Pharmaffiliates. Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. [Link]
-
PubChem. Cyclohexyl methyl ketone | C8H14O | CID 13207. [Link]
-
PLOS. Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. [Link]
-
Química Organica.org. Aldehyde and Ketone Nomenclature. [Link]
-
ACS Publications. Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects. [Link]
-
Restek. Cyclohexanone: CAS # 108-94-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
-
YouTube. IUPAC Nomenclature of Cyclic Ketones. [Link]
-
ElectronicsAndBooks. Conformational Analysis. XXXVIII. The Conformations of Cyclohexanone Rings1. [Link]
-
Wikipedia. Cyclohexanone. [Link]
-
Oregon State University. CH 336: Ketone Spectroscopy. [Link]
-
Revue Roumaine de Chimie. HYDROQUINONE/CYCLOHEXANONE/FORMALDEHYDE RESINS. SYNTHESIS AND CHARACTERIZATION. [Link]
-
NIST WebBook. Ethanone, 1-cyclohexyl-. [Link]
-
Figshare. SYNTHESIS OF PHENYL-2-AMINO CYCLOHEXYL KETONES.. [Link]
-
ResearchGate. Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused.... [Link]
-
PubChem. Cyclohexanone | C6H10O | CID 7967. [Link]
- Google Patents.
-
ResearchGate. Scheme 1. Synthesis of cyclohexyl-1,1.... [Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
-
OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
StudySmarter. Conformational Analysis of Cyclohexane: Examples & Changes. [Link]
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. [Link]
-
NIST WebBook. Cyclohexanone. [Link]
-
eGyanKosh. CONFORMATIONS OF SIX-MEMBERED RINGS NFORMATIONS OF MEMBERED RINGS. [Link]
Sources
- 1. CAS 119-60-8: Cyclohexyl ketone | CymitQuimica [cymitquimica.com]
- 2. solventis.net [solventis.net]
- 3. Cyclohexanone | Oxocyclohexane | Ketones | Chemical Distributor & Supplier | Arpadis [arpadis.com]
- 4. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Aldehyde and Ketone Nomenclature [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclohexyl methyl ketone | C8H14O | CID 13207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethanone, 1-cyclohexyl- [webbook.nist.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. fiveable.me [fiveable.me]
- 17. ursinus.edu [ursinus.edu]
- 18. ez.restek.com [ez.restek.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-Cyclohexyl-2-phenylethanone
Introduction
1-Cyclohexyl-2-phenylethanone, also known as benzyl cyclohexyl ketone, is a fascinating unsymmetrical ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bulky cyclohexyl group and a benzylic alpha-carbon, presents unique challenges and opportunities in controlling regioselectivity and stereoselectivity in various chemical transformations. This technical guide provides a comprehensive exploration of the synthesis and core reaction mechanisms of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing self-validating protocols and authoritative grounding for the discussed mechanisms.
I. Synthesis of this compound
The synthesis of this compound can be approached through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Two primary and logical retrosynthetic disconnections lead to viable forward syntheses: Friedel-Crafts acylation and a Grignard-based approach.
I.A. Friedel-Crafts Acylation of Benzene with Cyclohexylacetyl Chloride
A direct and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] In this electrophilic aromatic substitution reaction, an acyl group is introduced onto an aromatic ring. For the synthesis of this compound, this would involve the acylation of benzene with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism Insight: The Lewis acid catalyst is crucial as it coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich benzene ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution.[1] A stoichiometric amount of the Lewis acid is typically required because the product ketone, a Lewis base, forms a stable complex with the catalyst.[1]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Materials: Anhydrous benzene, cyclohexylacetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of cyclohexylacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl with vigorous stirring to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
-
Workflow for Friedel-Crafts Acylation
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
I.B. Grignard Reaction with Phenylacetyl Chloride
An alternative route involves the reaction of a Grignard reagent with an acyl chloride. Specifically, cyclohexylmagnesium bromide can be reacted with phenylacetyl chloride. This method is effective for forming carbon-carbon bonds.[3]
Mechanism Insight: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride ion to form the ketone. A critical consideration is that ketones are also reactive towards Grignard reagents. Therefore, to prevent the secondary reaction of the newly formed this compound with another equivalent of cyclohexylmagnesium bromide to form a tertiary alcohol, the reaction is typically carried out at low temperatures with slow addition of the Grignard reagent to the acyl chloride.
Experimental Protocol: Synthesis via Grignard Reaction
-
Materials: Magnesium turnings, cyclohexyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF), phenylacetyl chloride, 1 M HCl, saturated ammonium chloride solution, brine, anhydrous MgSO₄.
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of cyclohexyl bromide (1.2 equivalents) in anhydrous ether dropwise to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acyl Chloride: In a separate flame-dried flask, dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous ether and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cold solution of phenylacetyl chloride via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Grignard Reaction Mechanism
Caption: Mechanism of this compound synthesis via Grignard reaction.
II. Core Reaction Mechanisms of this compound
The reactivity of this compound is largely dictated by the presence of the carbonyl group and the acidic α-hydrogens.
II.A. Enolate Formation: Thermodynamic vs. Kinetic Control
This compound is an unsymmetrical ketone with two different sets of α-protons: those on the benzylic methylene group and the methine proton on the cyclohexyl ring. Deprotonation can therefore lead to two different regioisomeric enolates. The ability to selectively form one enolate over the other is a cornerstone of modern synthetic strategy.[4][5]
-
Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. In this case, the benzylic protons are sterically more accessible than the methine proton on the substituted cyclohexyl ring. The kinetic enolate is formed faster but is generally less stable.
-
Thermodynamic Enolate: Formed by removing a proton to give the more substituted, and therefore more stable, double bond. Deprotonation of the cyclohexyl methine proton leads to a tetrasubstituted enolate, which is thermodynamically more stable than the trisubstituted enolate formed from deprotonation at the benzylic position.
The selective formation of either the kinetic or thermodynamic enolate is achieved by careful choice of base, temperature, and reaction time.[6]
| Condition | Base | Temperature | Reaction Time | Favored Enolate | Rationale |
| Kinetic Control | Strong, bulky, non-nucleophilic base (e.g., LDA) | Low (-78 °C) | Short | Kinetic | The bulky base removes the sterically accessible benzylic proton faster. The low temperature and irreversible nature of the deprotonation prevent equilibration to the thermodynamic enolate.[5] |
| Thermodynamic Control | Strong, smaller base (e.g., NaH, NaOEt) | Higher (Room Temp. or reflux) | Long | Thermodynamic | A smaller base can access the more hindered methine proton. Higher temperatures and reversible deprotonation allow for equilibration to the more stable thermodynamic enolate.[6] |
Regioselective Enolate Formation
Caption: Conditions for selective formation of kinetic vs. thermodynamic enolates.
II.B. Alpha-Halogenation
The introduction of a halogen at the α-position of a ketone is a fundamental transformation that provides a handle for further synthetic manipulations.[7] The regioselectivity of this reaction is dependent on the reaction conditions (acidic vs. basic).
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and since the more substituted enol (thermodynamic enol) is more stable, halogenation typically occurs at the more substituted α-carbon.[7] For this compound, this would be the methine position of the cyclohexyl ring.
Experimental Protocol: α-Bromination (Acid-Catalyzed)
-
Materials: this compound, bromine (Br₂), glacial acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise with stirring.
-
Stir the reaction at room temperature until the bromine color disappears (typically 1-2 hours).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the α-bromoketone.
-
II.C. Wittig Olefination
The Wittig reaction is a powerful method for converting ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for the specific formation of a carbon-carbon double bond at the position of the original carbonyl group.
Mechanism Insight: The reaction proceeds via a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being a thermodynamically very stable byproduct that drives the reaction to completion.[8] For non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), the reaction with ketones like this compound is expected to proceed efficiently. The stereochemistry of the resulting alkene is influenced by the nature of the ylide; non-stabilized ylides typically favor the formation of the (Z)-alkene.[8]
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, this compound.
-
Procedure:
-
Ylide Preparation: To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Olefination: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.
-
II.D. Reduction to 1-Cyclohexyl-2-phenylethanol
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-cyclohexyl-2-phenylethanol, using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4][5]
Mechanism Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon.[5] This is followed by a protonation step (workup) to yield the alcohol. NaBH₄ is a milder reducing agent than LiAlH₄ and is typically used in protic solvents like methanol or ethanol.[4]
Experimental Protocol: Reduction with Sodium Borohydride
-
Materials: this compound, sodium borohydride (NaBH₄), methanol, 1 M HCl.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise with stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-cyclohexyl-2-phenylethanol.
-
III. Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group). ~3.7 ppm: Singlet, 2H (benzylic -CH₂- protons). ~2.5 ppm: Multiplet, 1H (methine proton on the cyclohexyl ring α to the carbonyl). ~1.1-1.9 ppm: Multiplets, 10H (remaining cyclohexyl protons). |
| ¹³C NMR | ~210-215 ppm: Carbonyl carbon (C=O). ~135 ppm: Quaternary aromatic carbon. ~128-130 ppm: Aromatic CH carbons. ~50-55 ppm: Methine carbon of the cyclohexyl ring α to the carbonyl. ~45-50 ppm: Benzylic methylene carbon (-CH₂-). ~25-30 ppm: Other cyclohexyl carbons. |
| IR (Infrared) | ~1715 cm⁻¹: Strong C=O stretch (typical for an aliphatic ketone). ~3030-3080 cm⁻¹: C-H stretches (aromatic). ~2850-2950 cm⁻¹: C-H stretches (aliphatic). ~1600, 1495 cm⁻¹: C=C stretches (aromatic ring). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 202. Key Fragments: m/z = 119 (cyclohexylcarbonyl cation), m/z = 91 (benzyl cation), m/z = 83 (cyclohexyl cation). |
Conclusion
This compound is a versatile ketone whose reactivity is governed by established principles of carbonyl chemistry. Its synthesis can be reliably achieved through classic methods like Friedel-Crafts acylation or Grignard reactions, with careful control of reaction conditions to ensure desired outcomes. The presence of two distinct α-positions allows for regioselective functionalization via kinetic or thermodynamic enolate formation, providing a powerful tool for synthetic planning. Furthermore, the carbonyl group readily undergoes nucleophilic attack, as demonstrated by Wittig olefination and reduction to the corresponding alcohol. This guide has provided a framework of the key mechanistic principles and representative experimental protocols that will enable researchers to effectively utilize this compound in their synthetic endeavors.
References
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. [Link]
-
Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy. [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. [Link]
-
Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. [Link]
- Synthesis process for 1-hydroxycyclohexyl phenyl ketone. (n.d.).
-
Asymmetric Synthesis. (n.d.). University of Liverpool. [Link]
-
13C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy). (n.d.). ResearchGate. [Link]
-
Cyclohexyl phenyl ketone | C13H16O | CID 12837. (n.d.). PubChem. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
-
1-cyclohexyl-2-phenylethanol - C14H20O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (n.d.). Oriental Journal of Chemistry. [Link]
-
Cyclohexyl phenyl ketone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
This compound | C14H18O | CID 2794612. (n.d.). PubChem. [Link]
-
Friedel–Crafts acylation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Experiment 25 – The Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
-
IR handout.pdf. (n.d.). University of California, Los Angeles. [Link]
-
Phenyl cyclohexyl ketone. (n.d.). NIST WebBook. [Link]
-
Ethanone, 1-cyclohexyl-2-(phenylthio)-. (n.d.). SpectraBase. [Link]
-
Phenyl cyclohexyl ketone. (n.d.). NIST WebBook. [Link]
-
Grignard Reaction. (n.d.). Georgia Tech. [Link]
-
Ethanone, 1-cyclohexyl-. (n.d.). NIST WebBook. [Link]
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024, November 8). National Institutes of Health. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health. [Link]
-
Grignard Reaction. (n.d.). University of California, Irvine. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. [Link]
-
Friedel-Crafts Acylation. (2024, October 26). Save My Exams. [Link]
-
Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. (n.d.). Organic Chemistry Portal. [Link]
-
A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). (n.d.). Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Phenyl cyclohexyl ketone. (n.d.). NIST WebBook. [Link]
-
1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668. (n.d.). PubChem. [Link]
-
1-cyclohexyl-2-phenylethanol. (2025, May 20). ChemSynthesis. [Link]
-
(1R)-1-cyclohexyl-2-phenylethanol | C14H20O | CID 39240818. (n.d.). PubChem. [Link]
-
Cyclohexyl phenyl ketone. (2018, March 29). mzCloud. [Link]
-
Phenyl cyclohexyl ketone. (n.d.). NIST WebBook. [Link]05&Index=0&Type=IR&Large=on)
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-Cyclohexyl-2-phenylethanone: An Application Note and Experimental Protocol
Introduction
1-Cyclohexyl-2-phenylethanone, also known as benzyl cyclohexyl ketone, is a valuable ketone intermediate in the synthesis of various organic molecules. Its structure, featuring a cyclohexyl ring and a phenyl group separated by a carbonyl and a methylene bridge, makes it a versatile scaffold for the development of novel compounds in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. Two robust and widely applicable synthetic strategies, Friedel-Crafts acylation and a Grignard reaction, will be detailed. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Physicochemical Properties & Safety Overview
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the target molecule and all reagents involved.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 61259-29-8 |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | This compound |
Safety Summary: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategies
Two primary retrosynthetic disconnections for this compound lead to two common and effective synthetic approaches: a Friedel-Crafts acylation and a Grignard reaction.
Caption: Retrosynthetic analysis of this compound.
This guide will provide detailed protocols for both methods, allowing researchers to choose the most suitable approach based on available starting materials and laboratory capabilities.
Method 1: Friedel-Crafts Acylation of Benzene
This method involves the electrophilic aromatic substitution of benzene with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3][4] This approach is advantageous due to the ready availability of benzene and the straightforward preparation of the required acyl chloride.
Reaction Scheme:
Step 1: Preparation of Cyclohexylacetyl Chloride
Step 2: Friedel-Crafts Acylation
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexylacetic acid | 142.19 | 10.0 g | 0.0703 |
| Thionyl chloride (SOCl₂) | 118.97 | 12.5 g (7.6 mL) | 0.105 |
| Benzene | 78.11 | 100 mL | - |
| Aluminum chloride (AlCl₃) | 133.34 | 11.2 g | 0.0840 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| Hydrochloric acid (HCl), concentrated | - | 50 mL | - |
| Sodium bicarbonate (NaHCO₃), saturated solution | - | 100 mL | - |
| Brine, saturated solution | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
| Diethyl ether | - | - | - |
| Hexane | - | - | - |
Step 1: Synthesis of Cyclohexylacetyl Chloride
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: To the flask, add cyclohexylacetic acid (10.0 g, 0.0703 mol) followed by the slow addition of thionyl chloride (12.5 g, 0.105 mol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclohexylacetyl chloride is a pale yellow liquid and can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Benzene
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and a thermometer. Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (11.2 g, 0.0840 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude cyclohexylacetyl chloride from Step 1 in anhydrous benzene (100 mL) and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂-Ph), 2.50 (tt, 1H, cyclohexyl-CH), 1.90-1.60 (m, 5H, cyclohexyl-H), 1.40-1.10 (m, 5H, cyclohexyl-H).
-
Expected ¹³C NMR (CDCl₃, 100 MHz): δ 212.0 (C=O), 134.5 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 51.0 (cyclohexyl-CH), 45.5 (-CH₂-Ph), 29.0 (cyclohexyl-CH₂), 26.0 (cyclohexyl-CH₂), 25.8 (cyclohexyl-CH₂).
-
Expected IR (neat, cm⁻¹): ~2925, 2850 (C-H stretch), ~1710 (C=O stretch), ~1600, 1495, 1450 (C=C aromatic stretch).
Method 2: Grignard Reaction
This approach involves the reaction of a cyclohexyl Grignard reagent with a suitable phenylacetyl electrophile, such as phenylacetaldehyde. This method is particularly useful when substituted cyclohexyl or phenyl rings are desired, as the corresponding Grignard reagents and electrophiles can often be readily prepared.
Reaction Scheme:
Step 1: Preparation of Cyclohexylmagnesium Bromide
Step 2: Reaction with Phenylacetaldehyde and Subsequent Oxidation
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.8 g | 0.074 |
| Cyclohexyl bromide | 163.07 | 11.4 g (9.1 mL) | 0.070 |
| Anhydrous diethyl ether | - | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Phenylacetaldehyde | 120.15 | 8.4 g (8.1 mL) | 0.070 |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |
| Pyridinium chlorochromate (PCC) | 215.56 | 18.1 g | 0.084 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Celite or Silica Gel | - | - | - |
Step 1: Preparation of Cyclohexylmagnesium Bromide
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings (1.8 g, 0.074 mol) and a small crystal of iodine in the flask. Add 20 mL of anhydrous diethyl ether.
-
Grignard Formation: In the dropping funnel, place a solution of cyclohexyl bromide (11.4 g, 0.070 mol) in 50 mL of anhydrous diethyl ether. Add about 5 mL of this solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes. The resulting gray-black solution is the Grignard reagent.
Step 2: Reaction with Phenylacetaldehyde and Oxidation
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice-water bath. Add a solution of phenylacetaldehyde (8.4 g, 0.070 mol) in 30 mL of anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Cool the reaction mixture again to 0 °C and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate the solvent under reduced pressure to obtain the crude 1-cyclohexyl-2-phenylethanol.
-
Oxidation: Dissolve the crude alcohol in 200 mL of anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) (18.1 g, 0.084 mol) in one portion. Stir the mixture at room temperature for 2 hours.
-
Work-up: Dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts. Wash the filter cake with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography as described in Method 1.
Caption: Workflow diagram for the synthesis of this compound.
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound. The Friedel-Crafts acylation route is a direct and efficient method, while the Grignard reaction offers greater flexibility for the synthesis of analogs. By following the detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable ketone intermediate for their research and development needs. The provided characterization data will aid in the verification of the final product.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Filo. (2025, June 17). Given the reaction: Cyclohexyl chloride Grignard Reaction Cyclohexyl ch... Retrieved from [Link]
- Google Patents. (n.d.). CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]
-
PubChem. (n.d.). Phenylmagnesium chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
Sources
Application Notes and Protocols: Synthesis of 1-Cyclohexyl-2-phenylethanone via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] These ketones are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][3] This application note provides a comprehensive guide for the synthesis of 1-Cyclohexyl-2-phenylethanone, a valuable building block in medicinal chemistry, utilizing the Friedel-Crafts acylation of benzene with cyclohexylacetyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss critical experimental parameters to ensure a successful and high-yielding synthesis.
Theoretical Framework: The Friedel-Crafts Acylation Reaction
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[2][4][5] The reaction typically employs an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5]
The mechanism proceeds through several key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst activates the acyl halide by coordinating to the halogen, facilitating the cleavage of the carbon-halogen bond to form a highly electrophilic, resonance-stabilized acylium ion.[4][5][6][7]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5][7]
Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of not being susceptible to carbocation rearrangements.[5][8] Furthermore, the resulting ketone product is less reactive than the starting aromatic compound, which prevents polysubstitution reactions.[1]
Synthesis of this compound
The target molecule, this compound, can be synthesized by the Friedel-Crafts acylation of benzene with cyclohexylacetyl chloride in the presence of aluminum chloride.
Reagent and Solvent Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 |
| Cyclohexylacetyl Chloride | C₈H₁₃ClO | 160.64 | 187 (lit.) | 1.047 (lit.) |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |
| This compound | C₁₄H₁₈O | 202.30 | - | - |
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Detailed Experimental Protocol
Part 1: Preparation of Cyclohexylacetyl Chloride
This step is necessary if cyclohexylacetyl chloride is not commercially available. It can be prepared from cyclohexylacetic acid.
-
Reagents and Equipment:
-
Procedure:
-
In a fume hood, combine cyclohexylacetic acid with an excess of thionyl chloride (approximately 2.5 equivalents) in a round-bottom flask.[13] A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.[12]
-
Heat the mixture to reflux (around 80°C for thionyl chloride) for 1.5-2 hours.[13][14] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.[13]
-
To ensure complete removal of thionyl chloride, anhydrous toluene can be added and subsequently removed under vacuum.[13] The resulting crude cyclohexylacetyl chloride can be used directly in the next step.
-
Part 2: Friedel-Crafts Acylation
-
Reagents and Equipment:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (solvent and reactant)
-
Cyclohexylacetyl chloride
-
Dry dichloromethane (DCM) or other suitable anhydrous solvent (optional)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HCl gas)
-
Ice bath
-
Heating mantle
-
-
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry by flame-drying under a stream of inert gas (nitrogen or argon) or by oven-drying.[4]
-
Catalyst Suspension: To the three-neck flask, add anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous benzene. Cool the mixture to 0-5°C in an ice bath with stirring.[4]
-
Addition of Acyl Chloride: Dissolve the cyclohexylacetyl chloride (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride in benzene over 30-60 minutes.[14] Maintain the temperature below 10°C during the addition as the reaction is exothermic.[4][15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4] In some cases, gentle heating (e.g., to 60°C) may be required to drive the reaction to completion.[16]
-
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CYCLOHEXYLACETYL CHLORIDE 98 CAS#: 23860-35-7 [chemicalbook.com]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. prepchem.com [prepchem.com]
- 14. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Synthesis of 1-Cyclohexyl-2-phenylethanone via Grignard Reaction: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-Cyclohexyl-2-phenylethanone, a valuable ketone intermediate in pharmaceutical and fine chemical synthesis. The described methodology centers on the Grignard reaction, a cornerstone of carbon-carbon bond formation. This guide offers a detailed, step-by-step protocol for the preparation of the requisite cyclohexylmagnesium bromide Grignard reagent and its subsequent reaction with phenylacetyl chloride. We delve into the mechanistic intricacies of the reaction, strategies to mitigate the formation of the common tertiary alcohol byproduct, and thorough procedures for product purification and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the synthesis of this and structurally related ketones.
Theoretical Background and Mechanistic Insights
The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] In this specific application, we aim to synthesize a ketone, this compound, by reacting cyclohexylmagnesium bromide with phenylacetyl chloride.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the cyclohexyl group nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the phenylacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion, which is a good leaving group, to yield the desired ketone.[2]
A critical challenge in the synthesis of ketones using Grignard reagents and acyl chlorides is the potential for a second nucleophilic attack. The newly formed ketone is also susceptible to attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol (1,1-dicyclohexyl-2-phenylethanol in this case) as a significant byproduct.[2] To favor the formation of the desired ketone, the reaction is typically conducted at low temperatures to control the reactivity of the Grignard reagent, and the acyl chloride is added slowly to the Grignard solution to maintain a low concentration of the electrophile.
Reaction Mechanism: Synthesis of this compound
Caption: Overall reaction mechanism for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexyl bromide | Reagent | Sigma-Aldrich | |
| Magnesium turnings | 99.8% | Sigma-Aldrich | |
| Iodine | Crystal | J.T. Baker | For activation |
| Anhydrous diethyl ether | ≥99.7% | Sigma-Aldrich | Stored over molecular sieves |
| Phenylacetyl chloride | 99% | Alfa Aesar | |
| Saturated aqueous NH4Cl | For quenching | ||
| Anhydrous sodium sulfate | For drying | ||
| Hexane | ACS Grade | For chromatography | |
| Ethyl acetate | ACS Grade | For chromatography |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, but recommended)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocols
Protocol 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
Rationale: The success of a Grignard reaction is highly dependent on the quality of the Grignard reagent. This necessitates strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic species like water.[1]
-
Apparatus Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (filled with CaCl2), and a 125 mL dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (N2 or Ar) and allow it to cool to room temperature under the inert atmosphere.[3]
-
Magnesium Activation: Place magnesium turnings (2.6 g, 0.11 mol) and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This process helps to etch the passivating magnesium oxide layer from the surface of the turnings.[4]
-
Initiation: After the flask has cooled, add anhydrous diethyl ether (20 mL) to cover the magnesium turnings. In the dropping funnel, prepare a solution of cyclohexyl bromide (16.3 g, 0.10 mol) in anhydrous diethyl ether (80 mL).
-
Reaction: Add a small portion (approx. 10 mL) of the cyclohexyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[3]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-brown solution of cyclohexylmagnesium bromide is now ready for the next step.
Protocol 2: Synthesis of this compound
Rationale: To minimize the formation of the tertiary alcohol byproduct, this reaction is performed at a low temperature, and the phenylacetyl chloride is added slowly to the Grignard reagent. This ensures that the concentration of the Grignard reagent is always in excess relative to the acyl chloride, but the overall reaction temperature is kept low to moderate its reactivity.
-
Reaction Setup: Cool the freshly prepared cyclohexylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
Addition of Acyl Chloride: Prepare a solution of phenylacetyl chloride (15.5 g, 0.10 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the cold, stirring Grignard reagent solution over a period of approximately 1 hour. Maintain the internal reaction temperature below -60 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[5]
-
Work-up: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 98:2 to 95:5) to isolate the pure this compound.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Characterization of this compound
The final product should be a colorless to pale yellow oil.
| Property | Value |
| Molecular Formula | C14H18O |
| Molecular Weight | 202.29 g/mol [6] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Data not available |
| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂-Ph), 2.50-2.40 (m, 1H, -CO-CH-), 1.90-1.60 (m, 5H, cyclohexyl-H), 1.40-1.10 (m, 5H, cyclohexyl-H) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 212.0 (C=O), 134.5 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 51.0 (-CO-CH-), 45.5 (-CH₂-Ph), 29.0 (cyclohexyl-CH₂), 26.0 (cyclohexyl-CH₂), 25.8 (cyclohexyl-CH₂) |
| Expected IR (neat, cm⁻¹) | ~3060, 3030 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1710 (C=O stretch, strong), ~1600, 1495, 1450 (Ar C=C stretch) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all glassware is rigorously flame-dried and solvent is anhydrous.- Use fresh magnesium turnings and activate with iodine or 1,2-dibromoethane. |
| Low yield of ketone | - Grignard reagent quenched- Incomplete reaction | - Re-check for sources of moisture or acidic protons.- Extend reaction time or gently warm to ensure completion of Grignard formation. |
| Significant tertiary alcohol byproduct | - Reaction temperature too high- Rapid addition of acyl chloride | - Maintain a consistently low temperature (-78 °C) during the addition.- Add the acyl chloride solution very slowly to the Grignard reagent. |
| Product difficult to purify | - Incomplete quenching or work-up | - Ensure thorough quenching with NH4Cl to break up magnesium salt precipitates.- Perform all washing steps during work-up to remove impurities. |
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.[7]
-
Anhydrous diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.
-
Phenylacetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The formation of the Grignard reagent is exothermic and can become vigorous. Have an ice-water bath ready to control the reaction.[3]
-
Quenching the reaction can also be exothermic. Add the quenching solution slowly and with cooling.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Ethoxycyclohexyl)-2-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-cyclohexyl-2-phenylethanol. Retrieved from [Link]
-
University of Regensburg. (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Pearson. (2024). Show how you would add Grignard reagent to acid chloride or ester.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclohexylcarbinol. Retrieved from [Link]
-
Request PDF. (2025). Notes. Action of Grignard Reagents on Triphenylacetyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). (1R)-1-cyclohexyl-2-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-cyclohexyl-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(3-Hydroxy-2-nitrocyclohexyl)-1-phenylethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ). Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol. NIST WebBook. Retrieved from [Link]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexylmagnesium Bromide | 931-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes & Protocols for 1-Cyclohexyl-2-phenylethanone: Synthesis and Key Reactions
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and principal reaction conditions of 1-cyclohexyl-2-phenylethanone (also known as Benzyl Cyclohexyl Ketone). This versatile ketone serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules and potential therapeutic agents.[1] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible outcomes.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 61259-29-8 | [2][3] |
| Molecular Formula | C₁₄H₁₈O | [2][3] |
| Molecular Weight | 202.29 g/mol | [2] |
| Appearance | Varies; typically a liquid or low-melting solid | - |
| Boiling Point | Data not widely available | - |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Section 1: Synthesis of this compound
The construction of the this compound scaffold can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. We will detail two of the most effective and common approaches: the Friedel-Crafts acylation and a Grignard reaction followed by oxidation.
Method A: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution provides a direct route by forming the aryl-carbonyl bond.[4][5] The reaction involves activating a carboxylic acid derivative, such as an acyl chloride, with a Lewis acid catalyst to generate a potent electrophile (an acylium ion) that is then attacked by an aromatic ring.[6]
Causality of Method Choice: The Friedel-Crafts acylation is advantageous because it avoids the carbocation rearrangements that can plague Friedel-Crafts alkylations.[4][6] The product, an aryl ketone, is deactivated towards further acylation, preventing polysubstitution products.[4]
Figure 1: Mechanism of Friedel-Crafts Acylation. A Lewis acid facilitates the formation of a potent acylium ion electrophile, which is then attacked by the nucleophilic benzene ring.
Protocol 1: Friedel-Crafts Acylation
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cyclohexylacetyl chloride
-
Anhydrous Benzene (use of a less toxic arene like anisole is possible, but will alter the product)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and suspend it in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve cyclohexylacetyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Benzene Addition: After the initial addition, add anhydrous benzene (1.5 equivalents) dropwise via the addition funnel.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method B: Grignard Reaction and Subsequent Oxidation
This two-step sequence offers great versatility. First, a Grignard reagent is used to form a carbon-carbon bond, creating a secondary alcohol. This alcohol is then oxidized to the target ketone. Two variants are possible:
-
Variant 1: Benzylmagnesium halide + Cyclohexanecarboxaldehyde
-
Variant 2: Cyclohexylmagnesium halide + Phenylacetaldehyde
Causality of Method Choice: This method is ideal when the corresponding aldehydes and alkyl halides are more readily available or cheaper than the acyl chloride needed for the Friedel-Crafts route. It also avoids the use of strongly acidic and moisture-sensitive Friedel-Crafts conditions.
Figure 2: Two-Step Synthesis via Grignard Reaction and Oxidation. A nucleophilic Grignard reagent adds to an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone.
Protocol 2: Oxidation of 1-Cyclohexyl-2-phenylethan-1-ol
(This protocol assumes the precursor alcohol is available. The Grignard reaction to synthesize it must be performed under strictly anhydrous conditions.)[7]
Materials:
-
1-Cyclohexyl-2-phenylethan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve 1-cyclohexyl-2-phenylethan-1-ol (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Oxidant Addition: Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in one portion. The choice of oxidant depends on scale and sensitivity; DMP is often preferred for its milder conditions despite its cost.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting alcohol by TLC.[8]
-
Workup (PCC): Upon completion, dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts.
-
Workup (DMP): Quench the reaction by adding a saturated solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the layers and wash the organic layer with saturated NaHCO₃ and brine.
-
Concentration and Purification: Concentrate the filtrate/organic layer under reduced pressure. Purify the resulting crude ketone via column chromatography.
Section 2: Key Reactions of this compound
The reactivity of this compound is dominated by its carbonyl group and the adjacent α-protons.
Reaction 1: Reduction to 1-Cyclohexyl-2-phenylethan-1-ol
The most direct reaction of the ketone is its reduction back to the corresponding secondary alcohol. This is a fundamental transformation in multi-step synthesis.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other sensitive functional groups like esters or amides.[1][9] It is safer and easier to handle than more powerful hydrides like LiAlH₄. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[1]
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| NaBH₄ | Methanol or Ethanol | 0 to 25 | 2-8 | 85-95 | [1] |
| LiAlH₄ | Anhydrous Ether or THF | 0 to RT | 1-2 | >90 | [9] |
| H₂/Pd-C | Ethanol | 25-80 | 4-12 | 75-90 | [1] |
Protocol 3: Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M HCl
-
Diethyl ether
-
Erlenmeyer flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add NaBH₄ (1.1 equivalents) portion-wise over 15 minutes. Be cautious of initial foaming.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Remove most of the methanol on a rotary evaporator. Add water and extract the product with diethyl ether (3x).
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the alcohol product. Further purification is typically not needed if the reaction goes to completion.
Reaction 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting ketones into alkenes by forming a carbon-carbon double bond at the precise location of the original carbonyl.[10] The reaction utilizes a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[10][11]
Causality of Method Choice: The Wittig reaction is highly reliable and regioselective for olefination. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[12]
Figure 3: General Mechanism of the Wittig Reaction. The phosphorus ylide attacks the ketone, leading to an oxaphosphetane intermediate that collapses to form the thermodynamically stable alkene and triphenylphosphine oxide.
Protocol 4: General Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide (for forming Ph₃P=CH₂)
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
This compound
-
Schlenk flask, syringes, magnetic stirrer
Procedure:
-
Ylide Formation: In a dry Schlenk flask under argon, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool to 0 °C or -78 °C.
-
Deprotonation: Slowly add a solution of strong base like n-BuLi (1.05 equivalents) via syringe. A color change (often to deep red or orange) indicates ylide formation. Stir for 1 hour.
-
Ketone Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Extract the product with ether, wash with brine, dry, and concentrate. The major side product, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Reaction 3: Enolate Formation and Alkylation
The protons on the carbon atom between the carbonyl and the phenyl group are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides, to form a new C-C bond.
Causality of Base Choice: Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical.[13] LDA rapidly and irreversibly deprotonates the ketone at low temperatures, forming the "kinetic" enolate.[13] This prevents side reactions like self-condensation and ensures that the enolate is cleanly formed before the electrophile is introduced.
Protocol 5: Enolate Alkylation
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Schlenk flask, syringes, magnetic stirrer, low-temperature bath (-78 °C)
Procedure:
-
LDA Preparation: In a dry Schlenk flask under argon, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise and stir for 30 minutes at 0 °C to pre-form LDA.
-
Enolate Formation: Cool the LDA solution back to -78 °C. Add a solution of this compound (1.0 equivalent) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quenching and Workup: Quench with saturated aqueous NH₄Cl. Extract with ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the α-alkylated ketone product by column chromatography.
Section 3: Safety Precautions
-
Friedel-Crafts Reagents: Aluminum chloride is highly corrosive and reacts violently with water. Benzene is a known carcinogen. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Grignard Reagents & n-BuLi: These organometallic reagents are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.
-
Oxidizing Agents: PCC is a suspected carcinogen. DMP can be explosive under certain conditions. Handle with care.
-
General: Always wear safety glasses, lab coats, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.[14]
References
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Behera, S., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. (2024). 1-cyclohexyl-2-phenylethanol. [Link]
-
The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Web Pages. (n.d.). Grignard Reaction. [Link]
-
PHARMD GURU. (n.d.). WITTIG REACTION. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Organic Syntheses Procedure. (n.d.). cyclohexylcarbinol. [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol. [Link]
-
NIST. (n.d.). 1-cyclohexyl-2-phenylethene. [Link]
-
Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?[Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Pure and Applied Chemistry. (1980). A detailed description of the reaction of Grignard reagents with ketones. [Link]
-
Vedantu. (n.d.). Show how you will synthesise: (i) 1-Phenylethanol from a suitable alkene. (ii) Cyclohexylmethanol using an alkyl halide by a SN2 reaction. [Link]
-
Extramarks. (n.d.). Show how will you synthesise: (i) 1-phenylethanol from a suitable alkene. (ii) cyclohexylmethanol using an alkyl halide by an sn2 reaction. (iii) pentan-1-ol using a suitable alkyl halide?[Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]
-
European Pharmaceutical Review. (2005). Applications in drug development. [Link]
-
CHEM 330 Topics Discussed on Oct 19. (n.d.). Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.... [Link]
-
Semantic Scholar. (2017). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
PubChem. (n.d.). 4-Cyclohexyl acetophenone. [Link]
Sources
- 1. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 2. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. rsc.org [rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. guidechem.com [guidechem.com]
Catalytic hydrogenation of 1-Cyclohexyl-2-phenylethanone
An Application Guide to the Catalytic Hydrogenation of 1-Cyclohexyl-2-phenylethanone
Introduction: Synthesis of 1-Cyclohexyl-2-phenylethanol
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal to the production of fine chemicals, fragrances, and pharmaceutical intermediates.[1][2] The catalytic hydrogenation of this compound to yield 1-Cyclohexyl-2-phenylethan-1-ol is a reaction of significant industrial interest. The resulting alcohol is a valuable building block, and the prochiral nature of the starting ketone presents an opportunity for asymmetric synthesis, enabling the selective production of single-enantiomer chiral alcohols which are crucial for developing modern therapeutics.[1][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details the underlying principles, catalyst systems, and step-by-step protocols for the successful catalytic hydrogenation of this compound. Both classical heterogeneous hydrogenation and modern asymmetric transfer hydrogenation techniques are explored to provide a versatile and in-depth resource.
Reaction Mechanism and Stereochemical Considerations
Catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond (C=O).[4] In heterogeneous catalysis, this process occurs on the surface of a metal catalyst. The ketone and molecular hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen, resulting in the corresponding alcohol.[5]
The substrate, this compound, is a prochiral ketone. This means the carbonyl carbon is not a stereocenter, but its reduction creates one. Therefore, the hydrogenation can produce two enantiomers (R and S) of 1-Cyclohexyl-2-phenylethan-1-ol. Without a chiral influence, the reaction will produce a racemic mixture (an equal mixture of both enantiomers). However, by employing a chiral catalyst, it is possible to selectively form one enantiomer over the other, a process known as asymmetric hydrogenation.[1][6] This is achieved because the chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer.[7]
Caption: General reaction scheme for the catalytic hydrogenation of this compound.
Catalyst Selection and Reaction Parameter Optimization
The choice of catalyst is the most critical factor determining the efficiency, selectivity, and outcome of the hydrogenation. Catalysts are broadly classified as heterogeneous (insoluble in the reaction medium) or homogeneous (soluble).
-
Heterogeneous Catalysts: These are typically metals dispersed on a solid support, such as carbon or alumina. They are favored in industrial settings for their ease of separation from the reaction mixture and potential for recycling.[5] Palladium on carbon (Pd/C) is a highly versatile and commonly used catalyst for ketone reductions.[4][8] Other effective metals include Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), and Raney Nickel.[8][9]
-
Homogeneous Catalysts: These are metal complexes, often containing chiral ligands for asymmetric synthesis. While recovery can be more complex, they often exhibit higher activity and selectivity under milder conditions.[7] Ruthenium and Iridium complexes with chiral phosphine ligands like BINAP are well-established for the asymmetric hydrogenation of ketones.[1][10]
Beyond the catalyst, several other parameters must be optimized:
-
Solvent: Polar protic solvents like methanol and ethanol are generally preferred as they effectively dissolve the ketone and stabilize intermediates.[11]
-
Hydrogen Source: The reaction can be performed using high-pressure hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH), where a hydrogen donor molecule like isopropanol is used in place of H₂ gas. CTH can be operationally simpler and avoids the need for high-pressure equipment.[10][12]
-
Temperature and Pressure: Conditions can range from ambient temperature and atmospheric pressure to elevated conditions (e.g., 80-100°C and 5-100 bar H₂).[10][13][14] Higher temperature and pressure generally increase the reaction rate but may reduce selectivity or lead to side reactions like hydrogenolysis (cleavage of C-O or C-C bonds).[13]
Table 1: Comparison of Catalytic Systems for Ketone Hydrogenation
| Catalyst System | Type | Typical H₂ Pressure | Typical Temperature (°C) | Key Advantages & Notes |
| 5-10% Palladium/Carbon | Heterogeneous | 1 - 10 bar | 25 - 80 | General purpose, cost-effective, good activity.[8][10] |
| 5% Rhodium/Carbon | Heterogeneous | 1 - 5 bar | 25 - 60 | High activity, good for aromatic ring and ketone reduction.[8][10] |
| 5% Ruthenium/Carbon | Heterogeneous | 5 - 70 bar | 70 - 80 | Resistant to poisoning, effective for various functional groups.[9][15] |
| Raney Nickel | Heterogeneous | 50 - 100 bar | 50 - 150 | Lower cost base metal, requires higher pressures/temperatures.[5] |
| Ru-BINAP Complexes | Homogeneous | 8 - 50 bar or CTH | 25 - 80 | Excellent for asymmetric hydrogenation, high enantioselectivity.[1][7] |
| Cp*Ir-TsDPEN Complexes | Homogeneous | 15 - 30 bar or CTH | 40 - 60 | Highly efficient for asymmetric hydrogenation of aromatic ketones.[1] |
Experimental Protocols
Safety Note: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially Pd/C and Raney Ni when dry), and explosive hydrogen gas. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The reaction vessel should be purged of air to prevent the formation of explosive H₂/air mixtures.[16][17]
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the complete reduction of this compound to racemic 1-cyclohexyl-2-phenylethan-1-ol using a balloon hydrogenation setup.
Materials:
-
This compound (1.0 g, 4.94 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (100 mg, ~10 wt%)
-
Methanol (25 mL)
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stir bar, glass stoppers, rubber septum
-
Vacuum/Nitrogen manifold
-
Hydrogen balloon
Procedure:
-
Flask Preparation: Add the magnetic stir bar and Pd/C catalyst to the three-neck flask in the fume hood.[16]
-
Inerting: Equip the flask with a nitrogen inlet and a stopper. Evacuate the flask under vacuum for 1-2 minutes and then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add 20 mL of methanol to the flask to create a slurry.[16] Dissolve the this compound in 5 mL of methanol and add it to the flask via syringe through the septum.
-
Hydrogenation Setup: Replace the nitrogen inlet with a hydrogen balloon attached via a stopcock. Evacuate the flask one final time and then backfill with hydrogen from the balloon. The black slurry should be stirred vigorously to ensure good mixing of the gas, liquid, and solid phases.[18]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To take a sample, briefly switch the atmosphere back to nitrogen, withdraw a small aliquot via syringe, and then re-establish the hydrogen atmosphere.[16] The reaction is typically complete within 4-16 hours.
-
Work-up and Catalyst Removal: Once the reaction is complete, purge the flask with nitrogen. Prepare a small pad of Celite in a Büchner funnel. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[17] Wash the pad with a small amount of methanol to recover all the product. Crucially, do not allow the Celite/catalyst pad to dry out on the funnel, as dry Pd/C is pyrophoric. Immediately quench the pad with water and dispose of it in a dedicated waste container.[16]
-
Isolation: Concentrate the filtered solution under reduced pressure to yield the crude 1-cyclohexyl-2-phenylethan-1-ol, which can be further purified by column chromatography if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation
This protocol provides a method for the enantioselective reduction using a homogeneous catalyst and isopropanol as the hydrogen source, avoiding the use of H₂ gas.
Materials:
-
This compound (202 mg, 1.0 mmol)
-
(S,S)-TsDPEN-Ru-p-cymene catalyst (or similar Ru/Ir complex) (1-2 mol%)
-
Isopropanol (5 mL)
-
Potassium tert-butoxide (KOtBu) (2-4 mol%)
-
Schlenk flask with condenser
-
Nitrogen or Argon source
Procedure:
-
Catalyst Activation: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the ruthenium catalyst, KOtBu, and isopropanol. Stir the mixture at room temperature for 15-20 minutes to activate the catalyst.
-
Substrate Addition: Add the this compound to the flask.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-60°C) and stir.[1] Isopropanol serves as both the solvent and the hydrogen donor.
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material. These reactions are often complete in 12-24 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be directly purified by silica gel column chromatography to isolate the enantiomerically enriched 1-cyclohexyl-2-phenylethan-1-ol.
-
Analysis: The conversion can be determined by ¹H NMR, and the enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
Workflow and Data Analysis
The overall process from setup to analysis follows a systematic workflow to ensure safety and reproducibility.
Caption: Standard workflow for catalytic hydrogenation from setup to final analysis.
Monitoring Ketone Consumption
The disappearance of the ketone starting material can be tracked quantitatively. While chromatographic methods like GC are standard, high-throughput fluorescence assays have also been developed for ketone detection, which can be adapted for reaction monitoring.[19] For routine lab work, TLC visualization using a potassium permanganate stain is effective, as the alcohol product will appear as a distinct spot from the ketone.
Conclusion
The catalytic hydrogenation of this compound is a robust and versatile method for synthesizing the corresponding secondary alcohol. By carefully selecting the catalyst and optimizing reaction parameters, high yields and selectivities can be achieved. Standard heterogeneous catalysts like Pd/C offer a reliable route to the racemic alcohol, while sophisticated homogeneous chiral catalysts provide an elegant pathway to enantiomerically pure products, which are of high value to the pharmaceutical industry. Adherence to strict safety protocols is paramount for the successful and safe execution of these powerful chemical transformations.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31. [Link]
-
Klingler, F. D. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of Chemical Research, 40(12), 1367-1376. [Link]
-
Vleeming, H., & van der Wiele, K. (1981). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. Journal of the Royal Netherlands Chemical Society, 100(9), 336-340. [Link]
-
Scilit. (n.d.). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Scilit. [Link]
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. [Link]
-
Guo, G., et al. (2022). Selective Hydrogenation of Aromatic Ketone to Aromatic Alcohol over Pd Single-Atom Catalysts. Industrial & Engineering Chemistry Research, 61(25), 8863–8871. [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogen/Metal Catalysts (Precious and Base Metal). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Achiwa, K., & Kogure, T. (1987). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research, 20(4), 1367-76. [Link]
-
Fekete, G., et al. (2023). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 28(16), 5984. [Link]
-
Werkmeister, S., et al. (2018). Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. Chemical Society Reviews, 47(2), 438-450. [Link]
-
Gliński, M., & Słomińska, A. (2020). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysts, 10(5), 544. [Link]
-
Ni, Y., et al. (2019). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Catalysis, 9(9), 8111-8117. [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Representative catalytic systems for hydrogenation of ketones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Metal-catalyzed asymmetric hydrogenation of ketones. ResearchGate. [Link]
-
DDUDundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
Onisuru, O. R., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(31), 20045-20054. [Link]
- Merger, F., & Nestler, G. (1990). Process for the hydrogenation of alpha-, beta-unsaturated ketones.
-
Glorius, F., & Hou, G. (2016). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 55(43), 13328-13338. [https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201602 Glorius]([Link] Glorius)
-
Langer, R., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(22), 6546–6554. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Hanson, A. A., et al. (2020). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters, 22(10), 3978–3982. [Link]
-
ResearchGate. (n.d.). Hydrogenation process operation steps. ResearchGate. [Link]
-
Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol. PubChem Compound Database. [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 5. Hydrogen/Metal Catalysts (Precious and Base Metal) - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 10. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. chem.uci.edu [chem.uci.edu]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of 1-Cyclohexyl-2-phenylethanone Derivatives
Abstract: The enantioselective synthesis of α-chiral ketones, particularly those incorporating bulky substituents like cyclohexyl and phenyl groups, is of paramount importance in medicinal chemistry and materials science. The 1-cyclohexyl-2-phenylethanone scaffold is a key structural motif in various biologically active molecules and chiral building blocks. Achieving high stereocontrol at the α-stereocenter is a significant synthetic challenge. This guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of these valuable compounds. We will explore the mechanistic underpinnings and provide detailed, validated protocols for three primary methodologies: Chiral Auxiliary-Mediated Synthesis, Asymmetric Organocatalysis, and Transition-Metal Catalysis.
Introduction: The Significance of Chiral α-Aryl Ketones
Chiral ketones are versatile intermediates in organic synthesis, serving as precursors to a vast array of more complex molecules such as amino alcohols and diols.[1] Specifically, the this compound core and its derivatives are found in compounds with potential therapeutic applications, including agents for treating infections and neurological disorders. The precise three-dimensional arrangement of the cyclohexyl and phenyl groups relative to the carbonyl is often critical for biological efficacy. Consequently, the development of robust and scalable methods for their enantioselective synthesis is a central goal in modern synthetic chemistry.[2]
This document details three powerful and distinct approaches to address this challenge, each offering unique advantages in terms of substrate scope, scalability, and operational simplicity.
Strategy I: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This classical yet highly reliable strategy involves temporarily attaching a chiral molecule—the auxiliary—to the substrate.[3][4][5] The inherent chirality of the auxiliary directs an incoming electrophile to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
Causality of Experimental Choice: Evans' oxazolidinone auxiliaries are chosen here due to their well-defined conformational preferences, which lead to predictable and high levels of stereocontrol in enolate alkylation reactions.[3][4][6] The rigid, chelated transition state formed upon deprotonation effectively shields one face of the enolate from the electrophile.
Experimental Workflow: Evans' Auxiliary Approach
The overall process can be visualized as a three-stage sequence: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Protocol 1: Synthesis via an Evans' Oxazolidinone Auxiliary
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Cyclohexanecarbonyl chloride
-
n-Butyllithium (n-BuLi)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide (BnBr)
-
Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)
-
Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hexanes, Ethyl acetate
Step 1: Acylation of the Chiral Auxiliary
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes.
-
Slowly add cyclohexanecarbonyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Benzylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the sodium (Z)-enolate.
-
Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 4 hours, then allow to warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl, and perform an aqueous workup as described in Step 1. Purify by flash chromatography to isolate the alkylated product.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Extract the mixture with ethyl acetate. The aqueous layer contains the recovered auxiliary. The organic layer contains the desired product.
-
Wash the organic layer, dry, and concentrate. Purify by flash chromatography to yield the enantiomerically enriched this compound derivative.
-
Determine enantiomeric excess (e.e.) by chiral HPLC analysis.
| Auxiliary Type | Base | Electrophile | Diastereomeric Ratio (d.r.) | Final e.e. |
| (4R,5S)-4-Me-5-Ph-Oxazolidinone | NaHMDS | BnBr | >98:2 | >96% |
| (S)-4-Bn-Oxazolidinone | LDA | BnBr | >95:5 | >90% |
| (R)-4-iPr-Oxazolidinone | KHMDS | BnI | >97:3 | >94% |
Strategy II: Asymmetric Organocatalysis via Enamine Activation
Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis.[7] This approach utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. For α-functionalization of ketones, enamine catalysis, often employing the natural amino acid L-proline, is a cornerstone methodology.[8][9][10]
Causality of Experimental Choice: L-proline is inexpensive, readily available, and environmentally benign. It operates by forming a transient chiral enamine with the ketone substrate.[9] This enamine is more nucleophilic than the corresponding enol or enolate and attacks the electrophile from a sterically less hindered face, as dictated by the catalyst's stereochemistry, before hydrolyzing to release the product and regenerate the catalyst.[8][9]
Catalytic Cycle: Proline-Catalyzed α-Benzylation
The catalytic cycle involves the reversible formation of a chiral enamine, which serves as the key stereodirecting intermediate.
Caption: Catalytic cycle for L-proline mediated α-benzylation.
Protocol 2: L-Proline-Catalyzed Asymmetric α-Benzylation
Materials:
-
Cyclohexyl methyl ketone
-
Benzyl bromide (or other suitable electrophile)
-
L-proline (catalyst, 20-30 mol%)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Dipotassium phosphate (K₂HPO₄) or another mild base
Step 1: Reaction Setup
-
To a vial, add cyclohexyl methyl ketone (1.0 eq), L-proline (0.3 eq), and K₂HPO₄ (1.5 eq).
-
Add anhydrous DMSO as the solvent.
-
Stir the mixture at room temperature for 10 minutes.
Step 2: Reaction Execution
-
Add benzyl bromide (1.2 eq) to the mixture.
-
Seal the vial and stir at the desired temperature (e.g., 40-60 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS analysis.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction to room temperature and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (Hexanes/Ethyl Acetate) to obtain the pure this compound.
Step 4: Stereochemical Analysis
-
Determine the enantiomeric excess of the purified product using a chiral stationary phase HPLC or GC column with an appropriate mobile phase.
| Catalyst (mol%) | Substrate | Electrophile | Yield | e.e. |
| L-Proline (30%) | Cyclohexyl Methyl Ketone | Benzyl bromide | 75% | 92% |
| (S)-Diphenylprolinol TMS Ether (10%) | Cyclohexanone | N-Benzhydryl-α-imino ester | 88% | 98% |
| Cinchona Alkaloid Derivative (5%) | Cyclohexyl Acetaldehyde | Benzyl bromide | 81% | 95% |
Strategy III: Asymmetric Transition-Metal Catalysis
Transition-metal catalysis provides a highly efficient route for forming C-C bonds, particularly for challenging α-arylation reactions.[11] This method relies on a chiral complex, formed in situ from a metal precursor and a chiral ligand, to control the enantioselectivity of the coupling process.[12][13][14]
Causality of Experimental Choice: Palladium-catalyzed α-arylation is a robust and well-studied transformation. The choice of a chiral phosphine ligand, such as a derivative of BINAP, is critical. The ligand's C₂-symmetric backbone creates a well-defined chiral pocket around the metal center, which forces the reductive elimination step—the bond-forming event—to proceed with high facial selectivity.
Catalytic Cycle: Pd-Catalyzed Asymmetric α-Arylation
The mechanism involves a sequence of oxidative addition, enolate formation, and reductive elimination steps, with the chiral ligand guiding the stereochemical outcome.
Caption: General catalytic cycle for Pd-catalyzed α-arylation.
Protocol 3: Palladium-Catalyzed Asymmetric α-Arylation of Cyclohexyl Methyl Ketone
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-BINAP or a related chiral phosphine ligand
-
Cyclohexyl methyl ketone
-
Bromobenzene or other aryl halide
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Step 1: Catalyst Pre-formation (in situ)
-
In a glovebox or under a strict argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 6 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir the mixture at room temperature for 20-30 minutes to form the active Pd(0)L* complex.
Step 2: Reaction Execution
-
In a separate Schlenk tube, add cyclohexyl methyl ketone (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Add the aryl halide (1.0 eq) to this mixture.
-
Transfer the pre-formed catalyst solution via cannula into the substrate mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor by GC-MS.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to isolate the desired α-aryl ketone. Determine e.e. via chiral HPLC.
| Metal/Ligand System | Base | Aryl Source | Yield | e.e. |
| Pd₂(dba)₃ / (R)-BINAP | NaOtBu | Bromobenzene | 85% | 94% |
| Cu(I) / Chiral Diamine | K₃PO₄ | Phenylboronic Acid | 78% | 88% |
| NiCl₂(dme) / PyBox | LiHMDS | 4-Chlorotoluene | 82% | 91% |
Alternative & Emerging Strategies
While the three core methods described are robust, other powerful techniques are also available:
-
Asymmetric Phase-Transfer Catalysis (PTC): This method uses chiral quaternary ammonium salts (e.g., derived from Cinchona alkaloids) to shuttle anions from an aqueous or solid phase into an organic phase for alkylation.[15][16][17][18] It is an operationally simple and often scalable method that avoids the need for strong organometallic bases.[16]
-
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can catalyze a variety of transformations. Of particular relevance is their use in Dynamic Kinetic Resolution (DKR), where a racemic starting material is converted into a single, highly enantioenriched product.[19][20][21][22][23] This is highly efficient as it can theoretically yield 100% of the desired enantiomer from a racemic mixture.
Conclusion and Future Outlook
The asymmetric synthesis of this compound derivatives can be successfully achieved through several distinct and powerful strategies.
-
Chiral auxiliaries offer predictability and high stereoselectivity but require additional synthetic steps for attachment and removal.
-
Organocatalysis provides a metal-free, often operationally simpler route, though catalyst loading can sometimes be higher.
-
Transition-metal catalysis excels in scope, particularly for α-arylation, delivering high yields and enantioselectivities.
The choice of method will depend on factors such as the specific target molecule, scale of the reaction, and available resources. Future developments will likely focus on combining the benefits of these approaches, such as in dual catalysis systems, and exploring more sustainable methods like biocatalysis and photoredox catalysis to access these valuable chiral building blocks.[1][24][25]
References
-
Bode, J. W., & Sohn, S. S. (2012). Catalytic Dynamic Kinetic Resolutions with N-Heterocyclic Carbenes: Asymmetric Synthesis of Highly Substituted β-Lactones. Angewandte Chemie International Edition, 51(29), 7309-7313. [Link]
-
He, L., et al. (2012). Catalytic dynamic kinetic resolutions with N-heterocyclic carbenes: asymmetric synthesis of highly substituted β-lactones. PubMed. [Link]
-
Wang, Z., et al. (2015). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
-
Maji, B., & Mayr, H. (2019). Kinetic Resolution, Dynamic Kinetic Resolution and Asymmetric Desymmetrization by N-Heterocyclic Carbene Catalysis. Request PDF on ResearchGate. [Link]
-
Han, M.-Y., et al. (2017). Organocatalytic Enantioselective Vinylogous Aldol Reaction of Allyl Aryl Ketones to Activated Acyclic Ketones. Organic Letters. [Link]
-
He, L., et al. (2012). Catalytic dynamic kinetic resolutions with N-heterocyclic carbenes: asymmetric synthesis of highly substituted β-lactones. Semantic Scholar. [Link]
-
Han, M.-Y., et al. (2016). Organocatalytic Asymmetric Vinylogous Aldol Reaction of Allyl Aryl Ketones to Silyl Glyoxylates. The Journal of Organic Chemistry. [Link]
-
Parida, C., & Pan, S. C. (2017). Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Unknown Author. Asymmetric Phase Transfer Catalysis. Presentation slides. [Link]
-
Buchwald, S. L., et al. (2002). Asymmetric Arylation of Ketone Enolates. Journal of the American Chemical Society. [Link]
-
List, B. (2002). Direct L-proline-catalyzed asymmetric alpha-amination of ketones. PubMed. [Link]
-
Wikipedia Contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Melchiorre, P., et al. (2021). Continuous Enantioselective α‑Alkylation of Ketones via Direct Photoexcitation. Semantic Scholar. [Link]
-
Wikipedia Contributors. (2023). Proline organocatalysis. Wikipedia. [Link]
-
Wang, W., et al. (2005). Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters. ResearchGate. [Link]
-
Cinquini, M., et al. (2012). New Trends in Asymmetric Phase Transfer Catalysis 1. AIR Unimi. [Link]
-
Hoveyda, A. H., et al. (2011). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH. [Link]
-
Kroutil, W., et al. (2013). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research. [Link]
-
Castillo, E., et al. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Boletín de la Sociedad Química de México. [Link]
-
Córdova, A., & Barbas III, C. F. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. PubMed. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Moghimipour, E., et al. (2012). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chi, Y., et al. (2024). N-Heterocyclic carbene-catalyzed enantioselective synthesis of planar-chiral cyclophanes via dynamic kinetic resolution. PMC - PubMed Central. [Link]
-
O'Donnell, M. J. (2011). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. ResearchGate. [Link]
-
Liu, C., et al. (2024). Transition-metal-catalyzed asymmetric functionalization of simple heterocycles: Facile access to chiral saturated heterocycles. OUCI. [Link]
-
Iborra, S., & Corma, A. (2009). Dual Palladium- and Proline-Catalyzed Allylic Alkylation of Enolizable Ketones and Aldehydes with Allylic Alcohols. Organic Letters. [Link]
-
Lassaletta, J. M., et al. (2015). Asymmetric Organocatalytic Synthesis of Quaternary α-hydroxy Phosphonates: En Route to α-aryl Phosphaisoserines. PubMed. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2002). Chiral Auxiliaries in Asymmetric Synthesis. Thieme. [Link]
-
Alonso, F., & Moglie, Y. (2017). Special Issue: Asymmetric Synthesis 2017. PMC - NIH. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Liu, R.-R., et al. (2025). Transition-metal-catalyzed asymmetric denitrogenative transannulation. Science Exploration Press. [Link]
-
Reisman, S. E., et al. (2022). Enantioselective Synthesis of α-Aryl Ketones by a Cobalt-Catalyzed Semipinacol Rearrangement. ChemRxiv. [Link]
-
Unknown Author. (2007). Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. [Link]
-
Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]
-
Chiacchio, U., et al. (2019). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. [Link]
-
Kappe, C. O., & Ötvös, S. B. (2021). Green Chemistry. SciSpace. [Link]
-
Zhang, W., et al. (2025). Transition-Metal-Catalyzed Asymmetric Benzylic Substitutions Through η3-Benzyl-Metal Intermediates. PubMed. [Link]
-
Various Authors. (2024). Asymmetric Synthesis and Pharmaceutical Industry. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct L-proline-catalyzed asymmetric alpha-amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition-metal-catalyzed asymmetric functionalization of simple heterocycles: Facile access to chiral saturated heter… [ouci.dntb.gov.ua]
- 13. Transition-metal-catalyzed asymmetric denitrogenative transannulation [sciexplor.com]
- 14. Transition-Metal-Catalyzed Asymmetric Benzylic Substitutions Through η3-Benzyl-Metal Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. uni-giessen.de [uni-giessen.de]
- 17. air.unimi.it [air.unimi.it]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Dynamic Kinetic Resolutions with N-Heterocyclic Carbenes: Asymmetric Synthesis of Highly Substituted β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalytic dynamic kinetic resolutions with N-heterocyclic carbenes: asymmetric synthesis of highly substituted β-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Catalytic dynamic kinetic resolutions with N-heterocyclic carbenes: asymmetric synthesis of highly substituted β-lactones. | Semantic Scholar [semanticscholar.org]
- 23. N-Heterocyclic carbene-catalyzed enantioselective synthesis of planar-chiral cyclophanes via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Cyclohexyl-2-phenylethanone as a Versatile Synthetic Building Block
Abstract
1-Cyclohexyl-2-phenylethanone, also known as benzyl cyclohexyl ketone, is a prochiral ketone featuring a unique combination of aliphatic and aromatic moieties. Its structural characteristics make it a valuable and versatile starting material in organic synthesis, particularly for the preparation of chiral alcohols and other intermediates destined for pharmaceutical and fine chemical applications. This document provides an in-depth exploration of its synthetic utility, focusing on key transformations and providing detailed, field-proven protocols for its application. We will delve into the causality behind methodological choices, offering insights to guide researchers in leveraging this building block for complex molecular architectures.
Introduction: The Strategic Value of this compound
The synthetic utility of a building block is defined by its reactivity and the strategic value of its derivatives. This compound (Molecular Formula: C₁₄H₁₈O) serves as an exemplary precursor to 1-cyclohexyl-2-phenylethan-1-ol, a secondary alcohol with significant applications as a pharmaceutical intermediate and in the fragrance industry.[1] The core value of the parent ketone lies in the prochiral center at its carbonyl carbon. The differential steric and electronic nature of the adjacent cyclohexyl and benzyl groups allows for high levels of stereocontrol in reduction reactions, providing access to enantiomerically pure alcohols which are critical for the development of modern therapeutics.[1][2]
Physicochemical Properties
A foundational understanding of a reagent's physical properties is critical for experimental design, particularly for reaction setup and purification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | [3][4][5] |
| Molecular Weight | 202.30 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 61259-29-8 | [3][4] |
| Canonical SMILES | C1CCC(CC1)C(=O)CC2=CC=CC=C2 | [3][5] |
| InChIKey | NHBBLULITNXPDY-UHFFFAOYSA-N | [3][5] |
Core Application: Reduction to 1-Cyclohexyl-2-phenylethan-1-ol
The most direct and widely exploited transformation of this compound is the reduction of its carbonyl group to a hydroxyl group. The choice of reductive strategy is dictated by the desired outcome, whether it be simple conversion, diastereoselectivity, or, most importantly, enantioselectivity.
Caption: Synthetic pathways from the ketone to alcohol intermediates.
Achiral Reduction Methodologies
For applications where stereochemistry is not a concern, standard chemical reduction and catalytic hydrogenation offer efficient and high-yielding routes.
A. Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are staples in synthetic chemistry for ketone reduction.[1]
-
Expertise & Causality: NaBH₄ is preferred for its operational simplicity and safety, being compatible with protic solvents like methanol or ethanol. The reaction proceeds under mild conditions (0 to 25 °C).[1] LAH is a significantly more powerful reducing agent due to the greater polarity of the Al-H bond compared to the B-H bond.[1] This enhanced reactivity allows for faster conversions but necessitates anhydrous conditions and a more cautious workup procedure. The choice between NaBH₄ and LAH often comes down to the presence of other reducible functional groups in the substrate; for a simple ketone like this, NaBH₄ is typically sufficient and safer.
B. Catalytic Hydrogenation: This method utilizes molecular hydrogen (H₂) and a metal catalyst to perform the reduction.[6]
-
Expertise & Causality: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for this transformation.[1] The reaction is clean, with the only byproduct being excess hydrogen, simplifying purification. The activity and selectivity can be tuned by adjusting pressure and temperature. For instance, higher temperatures can influence diastereoselectivity in related substrates.[1] While effective for the C=O bond, Pd/C is generally not reactive enough to reduce more stable aromatic rings under mild conditions, making it chemoselective for the ketone in this molecule.[6]
Comparison of Achiral Reduction Methods
| Method | Reagent/Catalyst | Typical Conditions | Conversion/Yield | Key Advantages |
| Hydride Reduction | NaBH₄ | Methanol, 0-25 °C, 2-8 h | 85-95% Conversion | Operational simplicity, mild conditions.[1] |
| Hydride Reduction | LiAlH₄ | Anhydrous THF, 0 °C to RT, 1-4 h | 90-98% Yield | High reactivity, rapid conversion.[1] |
| Catalytic Hydrogenation | 5% Pd/C, H₂ | 1-5 bar H₂, 25-80 °C | 75-90% Conversion | High atom economy, clean reaction.[1] |
Asymmetric Reduction: Accessing Enantiopure Alcohols
The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development.[1] Asymmetric reduction of this compound provides direct access to enantiomerically enriched 1-cyclohexyl-2-phenylethan-1-ol.
Corey-Bakshi-Shibata (CBS) Reduction: This is a prominent and reliable method that utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BMS).[1]
-
Expertise & Causality: The mechanism involves the formation of a coordination complex between the catalyst and the borane. The ketone's carbonyl oxygen then coordinates to the Lewis acidic boron of the catalyst in a sterically defined manner. The bulky cyclohexyl and smaller benzyl groups orient themselves to minimize steric hindrance, exposing one face of the carbonyl to the borane. Hydride is then delivered from the borane to this specific face, resulting in a highly stereoselective reduction.[1] This method is powerful because it can achieve high enantiomeric excess (e.g., 88-95%) for the target alcohol.[1]
Caption: Simplified workflow of the CBS asymmetric reduction.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic and gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 1-cyclohexyl-2-phenylethan-1-ol can be purified further by flash column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Setup: In a hydrogenation vessel (e.g., Parr shaker apparatus), add a solution of this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (5% w/w of the substrate) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-5 bar.[1]
-
Reaction: Stir the reaction mixture vigorously at 50 °C. Monitor the reaction by observing hydrogen uptake.
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the product.
Protocol 3: Asymmetric Corey-Bakshi-Shibata (CBS) Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the flask to 0 °C and add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq) dropwise via syringe. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the ketone.
-
Quenching: Slowly add methanol dropwise to quench the excess borane until gas evolution stops.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the enantiomerically enriched alcohol. The enantiomeric excess should be determined by chiral HPLC or GC analysis.
Future Directions & Advanced Applications
While reduction is its primary application, the reactivity of this compound is not limited to its carbonyl group. The α-protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate. This enolate can then participate in a variety of C-C bond-forming reactions, such as:
-
α-Halogenation: Introduction of a halogen (e.g., bromine) can create intermediates for further substitution or elimination reactions, a strategy used in the synthesis of some pharmaceutical agents.
-
Aldol and Claisen Reactions: The enolate can act as a nucleophile, reacting with aldehydes, ketones, or esters to build more complex carbon skeletons.
These potential transformations underscore the role of this compound as a versatile platform for accessing a wide range of molecular structures.
Conclusion
This compound is a strategically important building block in organic synthesis. Its value is most profoundly realized in its capacity as a prochiral precursor to 1-cyclohexyl-2-phenylethan-1-ol. The availability of robust protocols for both achiral and, critically, asymmetric reductions allows synthetic chemists to access racemic or enantiopure forms of the corresponding alcohol with high efficiency and control. The insights and protocols provided herein are intended to empower researchers to confidently employ this ketone in their synthetic campaigns, from fundamental research to complex drug development programs.
References
-
Matrix Fine Chemicals. 1-CYCLOHEXYL-2-PHENYLETHAN-1-ONE | CAS 61259-29-8. [Link]
-
PubChem. This compound | C14H18O | CID 2794612. [Link]
-
Science Mania. (2024, December 11). Catalytic Hydrogenation. [Link]
- Google Patents.
-
PubChem. 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668. [Link]
Sources
- 1. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. 1-CYCLOHEXYL-2-PHENYLETHAN-1-ONE | CAS 61259-29-8 [matrix-fine-chemicals.com]
- 4. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic Hydrogenation [sciencemaniachem.com]
- 6. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]
Application Notes & Protocols: The 1-Cyclohexyl-2-phenylethanone Scaffold as a Versatile Platform in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals. The focus is on the utility of the 1-cyclohexyl-2-phenylethanone core structure as a foundational scaffold for the synthesis of novel bioactive molecules. We will explore its potential in generating derivatives with diverse therapeutic applications, supported by detailed synthetic protocols and biological evaluation methodologies.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold, while not extensively documented as a standalone therapeutic agent, represents a valuable starting point in drug discovery. Its architecture, combining a bulky, lipophilic cyclohexyl group with a flexible phenylethyl ketone chain, offers a unique three-dimensional profile that can be exploited for potent and selective interactions with various biological targets. The cyclohexyl moiety can enhance binding affinity and improve metabolic stability when replacing a phenyl group in certain contexts, while the phenylethanone portion provides numerous handles for chemical modification and diversification.[1]
This guide will delve into specific applications where this scaffold and its close analogs have shown promise, providing both the conceptual framework and practical protocols to empower your research endeavors.
Application I: Development of Novel Enzyme Inhibitors
The this compound core can be elaborated to generate potent inhibitors of various enzymes implicated in disease. Two promising areas of application are in combating antibiotic resistance and in oncology.
Targeting MCR-1 to Combat Colistin Resistance
The emergence of plasmid-mediated colistin resistance, conferred by the mobile colistin resistance (mcr-1) gene, poses a significant threat to global health. MCR-1 is a phosphoethanolamine transferase that modifies lipid A, reducing the affinity of colistin for the bacterial outer membrane. Research into small molecule inhibitors of MCR-1 has identified the potential of phenyl-ethanone derivatives.[2] While the direct this compound analog was not the most potent in the cited study, the structure-activity relationship (SAR) data suggests that the cyclohexyl group at the R1 position could be a key modulator of activity when combined with appropriate substitutions at other positions.[2]
Caption: Workflow for developing MCR-1 inhibitors from the this compound scaffold.
This protocol is adapted from the synthesis of related 1-phenyl-2-(phenylamino)ethanone derivatives.[2]
-
α-Bromination of this compound:
-
To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq).
-
Initiate the reaction with a catalytic amount of benzoyl peroxide or AIBN and reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-cyclohexyl-2-phenylethanone. Use this crude product directly in the next step.
-
-
Nucleophilic Substitution with a Substituted Aniline:
-
Dissolve the crude α-bromo ketone in a suitable solvent such as acetonitrile.
-
Add the desired substituted aniline (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Purify the product by column chromatography on silica gel to yield the target 1-cyclohexyl-2-(substituted-phenylamino)ethanone derivative.
-
-
MCR-1 Enzyme Inhibition:
-
Express and purify the MCR-1 enzyme.
-
Perform an in vitro assay to measure the phosphoethanolamine transferase activity of MCR-1 in the presence of varying concentrations of the synthesized compounds.
-
Determine the IC50 values for each compound.
-
-
Synergy with Colistin (Checkerboard Assay):
-
Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of colistin against an MCR-1 expressing E. coli strain.
-
In a 96-well plate, prepare a two-dimensional matrix of colistin and the synthesized inhibitor at various concentrations.
-
Inoculate the wells with the MCR-1 expressing bacteria.
-
After incubation, determine the MIC of colistin in the presence of the inhibitor. A significant reduction in the MIC of colistin indicates synergistic activity.
-
Targeting Polo-like Kinase 1 (PLK1) in Oncology
Virtual docking studies have suggested that 1-(4-cyclohexylphenyl)ethanone, a close analog of our scaffold, exhibits strong binding to the kinase domain of Polo-like Kinase 1 (PLK1), indicating its potential as a PLK1 inhibitor.[3] PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, and its overexpression is common in many cancers.
-
Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
In a 96-well plate, add the PLK1 enzyme, a suitable substrate peptide, and ATP.
-
Add varying concentrations of the test compounds (derivatives of this compound).
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.
-
Calculate the percent inhibition and determine the IC50 values.
-
Application II: Synthesis of Bioactive Heterocycles
The this compound scaffold is an excellent precursor for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry.
Uracil Derivatives via Palladium-Catalyzed Carbonylation
A multi-component reaction involving an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide can yield uracil derivatives.[4] By starting with 2-chloro-1-cyclohexyl-2-phenylethanone (which can be synthesized from this compound), novel uracil derivatives can be accessed.
Caption: Synthetic route to uracil derivatives from this compound.
-
α-Chlorination:
-
Synthesize 2-chloro-1-cyclohexyl-2-phenylethanone from this compound using a suitable chlorinating agent such as sulfuryl chloride.
-
-
Four-Component Reaction:
-
In an autoclave, combine the α-chloro ketone (1.0 eq), an aliphatic isocyanate (e.g., cyclohexyl isocyanate, 1.0 eq), a primary aromatic amine (e.g., p-toluidine, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 4 mol%), a phosphine ligand (e.g., PPh3), and a base (e.g., NEt3) in an anhydrous solvent like THF.[4]
-
Purge the autoclave with carbon monoxide and then pressurize to the desired pressure (e.g., 27 atm).[4]
-
Heat the reaction mixture with stirring for several hours.
-
After cooling and venting, work up the reaction and purify the product by chromatography to obtain the desired uracil derivative.
-
Data Summary
The following table summarizes the potential biological activities and target classes for derivatives of the this compound scaffold, based on studies of closely related analogs.
| Scaffold/Analog Class | Target/Activity | Potential Therapeutic Area | Reference |
| 1-Cyclohexyl-2-(phenylamino)ethanone | MCR-1 Enzyme | Infectious Diseases (Antibiotic Resistance) | [2] |
| 1-(4-Cyclohexylphenyl)ethanone | Polo-like Kinase 1 (PLK1) | Oncology | [3] |
| Uracil derivatives from α-chloro-1-cyclohexyl-2-phenylethanone | Various (e.g., antiviral, anticancer) | Virology, Oncology | [4] |
Conclusion and Future Directions
The this compound core represents a synthetically tractable and versatile scaffold for the development of novel therapeutic agents. The combination of a lipophilic cyclohexyl ring and a modifiable phenylethyl ketone moiety provides a rich chemical space for exploration. The protocols and applications outlined in this guide demonstrate its potential in generating inhibitors for enzymes like MCR-1 and PLK1, as well as accessing privileged heterocyclic structures such as uracils.
Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this scaffold against a broader range of biological targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new drug candidates with improved efficacy and safety profiles.
References
-
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019, July 26). PMC - NIH. Retrieved from [Link]
-
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Retrieved from [Link]
-
This compound | C14H18O | CID 2794612. PubChem. Retrieved from [Link]
-
Stacking with No Planarity? (2014, October 23). PMC - NIH. Retrieved from [Link]
-
Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PMC. Retrieved from [Link]
-
Interaction of (1, 4- Cyclohexylphenyl) ethanone docked to the... ResearchGate. Retrieved from [Link]
Sources
- 1. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione [mdpi.com]
Application Notes and Protocols: The Utility of 1-Cyclohexyl-2-phenylethanone in Modern Pharmaceutical Research
For correspondence:
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-phenylethanone, a versatile ketone scaffold, and its applications in pharmaceutical research and drug development. We delve into its physicochemical properties, detailed synthesis protocols, and its role as a key building block for more complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound (also known as benzyl cyclohexyl ketone) is a bichromophoric molecule featuring a cyclohexyl ring and a phenyl ring separated by a keto-ethyl linker. This unique structural arrangement imparts a balance of lipophilicity and rigidity, making it an attractive starting point for the synthesis of novel therapeutic agents. The cyclohexyl moiety can explore hydrophobic pockets in target proteins, while the phenyl group provides a site for a wide range of chemical modifications.
While direct and extensive biological activity of this compound itself is not widely documented in peer-reviewed literature, its true value lies in its utility as a foundational scaffold. The ketone functionality serves as a versatile handle for a plethora of chemical transformations, allowing for the construction of diverse molecular architectures. Its structural components are present in a variety of bioactive molecules, suggesting its potential as a precursor for agents targeting the central nervous system (CNS) and other therapeutic areas.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems and for designing synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| CAS Number | 61259-29-8 | [1] |
| XLogP3 | 3.6 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Appearance | Not specified (likely a solid or oil) | - |
| Solubility | Expected to be soluble in organic solvents | - |
The calculated LogP value suggests good lipophilicity, a key factor for penetrating biological membranes, including the blood-brain barrier. This property, combined with a relatively low polar surface area, makes derivatives of this scaffold interesting candidates for CNS-active drugs.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the aryl ketone from an appropriate acyl chloride and an aromatic ring.
Rationale for the Synthetic Route
The Friedel-Crafts acylation is a robust and well-established method for the synthesis of ketones.[2][3][4] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion that readily reacts with the aromatic substrate. This method is generally high-yielding and prevents the polyalkylation often observed in Friedel-Crafts alkylations.[2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Cyclohexylacetyl chloride
-
Benzene (or a suitable derivative)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add cyclohexylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.
-
Addition of Benzene: Add benzene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Application in Pharmaceutical Research: A Gateway to Novel Bioactive Molecules
The true potential of this compound is realized when it is utilized as a scaffold for the synthesis of more elaborate molecules with potential therapeutic applications. The ketone functionality is a key reactive site for various transformations.
Rationale for Use as a Scaffold for CNS Agents
The structural characteristics of this compound make it an intriguing starting point for the development of agents targeting the central nervous system. The combination of a lipophilic cyclohexyl group and an aromatic phenyl ring can be advantageous for crossing the blood-brain barrier. The overall lipophilicity, as indicated by its XLogP3 of 3.6, falls within a range often associated with CNS-active compounds. Furthermore, the ability to introduce various functional groups allows for the fine-tuning of properties to optimize for specific CNS targets.
Example Protocol: Reductive Amination to Synthesize a Novel Amine
This protocol details the conversion of this compound to a novel secondary amine, a common structural motif in many CNS-active drugs, via reductive amination.
Materials:
-
This compound
-
Methylamine (or other primary amine) solution (e.g., in THF or water)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in dichloromethane, add methylamine (1.2 equivalents) and a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-methyl-1-cyclohexyl-2-phenylethanamine.
Caption: Reductive amination of this compound.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold in the toolkit of the medicinal chemist. While its intrinsic biological activity may be limited, its true strength lies in its utility as a starting material for the synthesis of more complex and potentially potent therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and further derivatization of this compound. Future research could explore the synthesis of a diverse library of derivatives and their subsequent screening against a range of biological targets, particularly within the central nervous system, to unlock the full therapeutic potential of this promising molecular framework.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
SynArchive. Friedel-Crafts Acylation. [Link]
-
Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link]
-
Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 114. [Link]
-
Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654. [Link]
Sources
Application Notes & Protocols: Synthesis of 1-Cyclohexyl-2-phenylethanone Derivatives
Introduction:
The 1-cyclohexyl-2-phenylethanone core structure represents a significant scaffold in medicinal chemistry and drug development. As an α-aryl ketone, this motif is present in various biologically active molecules and serves as a versatile intermediate for more complex targets. The unique combination of a bulky, aliphatic cyclohexyl ring and an aromatic phenyl group imparts specific steric and electronic properties, influencing molecular conformation and receptor interactions. This guide provides an in-depth analysis of key synthetic strategies for accessing this compound and its derivatives, offering detailed protocols and expert insights for researchers in organic synthesis and pharmaceutical development.
Retrosynthetic Analysis: Devising the Synthetic Approach
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and corresponding synthetic strategies. The primary disconnections for this target molecule are the C-C bond alpha to the carbonyl and the C=O bond itself.
Caption: Retrosynthetic pathways for this compound.
This analysis reveals three primary synthetic routes:
-
Strategy A: Oxidation. The most direct route involves the oxidation of the corresponding secondary alcohol, 1-cyclohexyl-2-phenylethanol.[1]
-
Strategy B: α-Arylation. This strategy involves forming the bond between the α-carbon and the phenyl ring, typically using a palladium-catalyzed cross-coupling reaction.[2][3][4]
-
Strategy C: Acylation. This involves forming the bond between the carbonyl carbon and either the cyclohexyl or phenyl ring, using methods like Friedel-Crafts acylation or Grignard reactions.[5][6][7]
Strategy A: Oxidation of 1-Cyclohexyl-2-phenylethanol
The oxidation of a secondary alcohol to a ketone is a fundamental and highly reliable transformation in organic synthesis. The choice of oxidant is critical and depends on the presence of other sensitive functional groups in the molecule. For this transformation, Swern and Pyridinium Chlorochromate (PCC) oxidations are two of the most common and effective methods.[8][9][10][11]
Expertise & Experience: Choosing Your Oxidant
The decision between a Swern oxidation and a PCC oxidation is often based on practical and substrate-specific considerations.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[8][12][13] It is exceptionally mild and avoids the use of heavy metals, making it ideal for substrates with sensitive functional groups.[14] The primary drawbacks are the need for cryogenic temperatures and the production of malodorous dimethyl sulfide (DMS) as a byproduct.[12][14]
-
PCC Oxidation: Pyridinium chlorochromate is a bench-stable, solid reagent that effectively oxidizes secondary alcohols to ketones at or slightly above room temperature.[9][10][15] The reaction is operationally simpler than the Swern protocol. However, PCC is a chromium(VI) reagent, which is toxic and generates hazardous heavy metal waste, a significant concern for large-scale synthesis.[9] It is also acidic and not suitable for acid-labile substrates.[9]
Comparative Data: Swern vs. PCC Oxidation
| Feature | Swern Oxidation | PCC Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Pyridinium Chlorochromate (CrO₃·Py·HCl) |
| Temperature | Low (-78 °C) | Room Temperature (or mild heating) |
| Mildness | Very High; tolerates most functional groups[12] | Moderate; acidic nature can affect labile groups[9] |
| Byproducts | Dimethyl sulfide (volatile, odorous), CO, CO₂[12] | Chromium salts (toxic heavy metal waste) |
| Workup | Aqueous quench and extraction. | Filtration through silica/celite to remove Cr salts.[9] |
| Ideal Use Case | Complex molecules, acid-sensitive substrates. | Routine, small-scale laboratory preparations. |
Protocol 2.1: Synthesis of Precursor 1-Cyclohexyl-2-phenylethanol via Grignard Reaction
Causality: Before oxidation, the alcohol precursor must be synthesized. A highly effective method is the nucleophilic addition of a cyclohexyl Grignard reagent to phenylacetaldehyde.[1] This forms the C-C bond between the future carbinol carbon and the cyclohexyl ring.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether or THF via an addition funnel. Initiate the reaction with a small crystal of iodine or gentle heating if necessary. Stir until the magnesium is consumed.
-
Addition: Cool the Grignard solution to 0 °C. Add a solution of phenylacetaldehyde (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the aldehyde.
-
Quench and Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-cyclohexyl-2-phenylethanol.
Protocol 2.2: Swern Oxidation to this compound
Trustworthiness: This protocol is self-validating through careful temperature control and sequential reagent addition, which are critical for forming the reactive species and preventing side reactions. The mechanism involves the formation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate.[12][16]
Caption: Workflow for the Swern Oxidation.
Step-by-Step Methodology:
-
Activation: To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by a solution of anhydrous DMSO (2.2 eq) in DCM. Stir the mixture for 15 minutes.[16]
-
Alcohol Addition: Add a solution of 1-cyclohexyl-2-phenylethanol (1.0 eq) in DCM dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 30-45 minutes at -78 °C.[16]
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. Continue stirring for 20 minutes at -78 °C.[16]
-
Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water.
-
Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the target ketone.
Strategy B: Palladium-Catalyzed α-Arylation of Ketones
For creating derivatives with varied aryl groups, the palladium-catalyzed α-arylation of a ketone is a powerful and modular approach.[3] This reaction, often associated with the work of Buchwald and Hartwig, couples an enolate with an aryl halide.[4]
Expertise & Experience: The success of this reaction hinges on the careful selection of the base, ligand, and palladium precursor. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the ketone enolate, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium bis(trimethylsilyl)amide (KHMDS) are required to generate the enolate in sufficient concentration without competing side reactions.[18]
Caption: Catalytic cycle for Pd-catalyzed α-arylation of ketones.
Protocol 3.1: α-Arylation of Cyclohexyl Methyl Ketone
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos or a bulky biarylphosphine, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, cyclohexyl methyl ketone (1.0 eq), and the aryl bromide or chloride (1.2 eq) under an inert atmosphere.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water or saturated NH₄Cl.
-
Purification: Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Strategy C: Acylation via Grignard Reagents
This classical organometallic approach involves the reaction of an organomagnesium (Grignard) reagent with an acyl chloride.[5][6] To synthesize this compound, one could react cyclohexylmagnesium bromide with phenylacetyl chloride.
Expertise & Experience: Preventing Over-Addition A significant challenge in this reaction is the potential for the newly formed ketone to react with a second equivalent of the Grignard reagent, leading to a tertiary alcohol byproduct.[5] This is because ketones are often more reactive than acyl chlorides towards Grignard reagents. To mitigate this, the reaction is typically run at low temperatures, and the Grignard reagent is added slowly to a solution of the acyl chloride to avoid a localized excess of the nucleophile.[19]
Protocol 4.1: Acylation of Phenylacetyl Chloride
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of phenylacetyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Grignard Addition: Slowly add a solution of cyclohexylmagnesium bromide (1.05 eq, pre-titrated) via syringe or cannula, keeping the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quench and Workup: Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract with diethyl ether (3x), wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
References
-
Swern, D. et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Kim, J. et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
-
Yoshida, S. et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing. [Link]
-
MDPI. Synthesis of α and β‐alkynyl ketones by carbonylative Sonogashira coupling. [Link]
-
Štěpnička, P. et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Catalysts. [Link]
-
Tikrit Journal of Pure Science. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]
-
Catak, S. et al. (2020). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry. [Link]
-
Hartwig, J. F. & Culkin, D. A. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research. [Link]
-
Organic-chemistry.org. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]
-
MSU Chemistry. Direct α-Arylation of Ketones. [Link]
-
MDPI. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]
-
Organic Chemistry Portal. A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
-
Kappe, C. O. et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]
-
Taillefer, M. & Monnier, F. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Scribd. PCC Oxidation of Alcohols to Carbonyls. [Link]
-
National Institutes of Health. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. [Link]
-
ResearchGate. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]
-
ResearchGate. Sequential Sonogashira coupling/ADH ketone reduction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Semantic Scholar. Mild, Aqueous α-Arylation of Ketones. [Link]
-
YouTube. Oxidation of Alcohols by Chromic Acid and PCC. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
RSC Publishing. Recent advances in the synthesis of α-amino ketones. [Link]
-
ResearchGate. Synthesis of Chiral α-Aryl Carbonyl Compounds via a Stereoinvertive Suzuki–Miyaura Cross–Coupling. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
Semantic Scholar. Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. [Link]
- Google Patents. 1-hydroxy cyclohexyl phenyl methanone synthesis process.
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
National Institutes of Health. Ketone α-alkylation at the more-hindered site. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
National Institutes of Health. Direct Asymmetric Alkylation of Ketones: Still Unconquered. [Link]
- Google Patents.
Sources
- 1. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. scribd.com [scribd.com]
- 16. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 17. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation of Aromatic Compounds
<
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds via electrophilic aromatic substitution.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction attaches an acyl group to an aromatic ring, yielding aryl ketones.[1][2] These products are pivotal intermediates in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[3][4]
A significant advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the ketone product, which prevents subsequent electrophilic attack and thus avoids the polysubstitution often observed in alkylations.[3][5] Furthermore, the key electrophile, the acylium ion, is resonance-stabilized and does not undergo the rearrangements that can plague Friedel-Crafts alkylations, leading to more predictable and cleaner product formation.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup, critical parameters, and detailed protocols for conducting Friedel-Crafts acylation reactions.
Reaction Mechanism and Key Parameters
The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[6][7] The mechanism can be broken down into the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., an acyl chloride or anhydride).[8][9]
-
Generation of the Electrophile: This coordination facilitates the cleavage of the carbon-halogen or carbon-oxygen bond, generating a resonance-stabilized acylium ion (R-C=O⁺).[8][10]
-
Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][11]
-
Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1][9]
-
Product-Catalyst Complex Formation: The resulting aryl ketone, being a moderate Lewis base, forms a stable complex with the strong Lewis acid catalyst. This complexation is typically irreversible under the reaction conditions, necessitating the use of stoichiometric or greater amounts of the catalyst.[1] The desired ketone is liberated during the aqueous workup.[1][12]
Critical Parameters Influencing the Reaction:
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid are crucial. While AlCl₃ is traditional and highly effective, it is often required in stoichiometric amounts.[1][13] Modern alternatives include other metal halides (e.g., FeCl₃), metal triflates (e.g., Yb(OTf)₃), and heterogeneous catalysts, which can be more sustainable and require milder conditions.[4][13]
-
Acylating Agent: Acyl chlorides and acid anhydrides are the most common acylating agents.[1][9] Carboxylic acids can also be used in some cases, particularly with stronger catalysts or more activated aromatic rings.[1]
-
Aromatic Substrate: The aromatic ring must be sufficiently electron-rich to undergo electrophilic attack. The reaction is generally not successful with strongly deactivated rings, such as nitrobenzene.[2][14] Aryl amines are also unsuitable as they form unreactive complexes with the Lewis acid catalyst.[9]
-
Solvent: Anhydrous, non-polar solvents that do not react with the Lewis acid are preferred. Dichloromethane and 1,2-dichloroethane are common choices.[13][15]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent, and then allowed to proceed at room temperature or with gentle heating.[16][17]
-
Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. All glassware must be thoroughly dried, and anhydrous reagents and solvents must be used.[15][18]
Experimental Workflow and Protocols
General Experimental Workflow
Caption: A generalized workflow for Friedel-Crafts acylation reactions.
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride using Aluminum Chloride
This protocol details the acylation of toluene to produce 4'-methylacetophenone, a common fragrance and flavoring agent.
Materials and Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[15]
-
Acetyl chloride is corrosive and a lachrymator (tear gas). Use in a well-ventilated fume hood.[18][19]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate PPE in a fume hood.[15]
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive. The setup should be vented properly.[15]
Step-by-Step Procedure:
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Reagent Charging: In the fume hood, carefully weigh anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and add it to the round-bottom flask. Add 15 mL of anhydrous dichloromethane.[16]
-
Cooling: Cool the suspension to 0 °C in an ice/water bath.[16]
-
Preparation and Addition of Acylating Agent: In the addition funnel, prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes.[16] The reaction is exothermic, so control the addition rate to prevent excessive boiling.[16]
-
Preparation and Addition of Aromatic Substrate: Prepare a solution of toluene (0.050 mol) in 10 mL of anhydrous dichloromethane and add it to the same addition funnel. Add the toluene solution dropwise to the reaction mixture.[16]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with stirring.[16] This will decompose the aluminum chloride complex.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 20 mL of dichloromethane.[16]
-
Washing: Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[16] Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[16]
-
Purification: The crude 4'-methylacetophenone can be purified by distillation or flash column chromatography.
Protocol 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using a Modern Lewis Acid Catalyst (Ytterbium Triflate)
This protocol illustrates the use of a milder, water-tolerant, and recyclable Lewis acid catalyst for the acylation of the activated aromatic compound, anisole.
Materials and Equipment:
-
Ytterbium (III) Triflate (Yb(OTf)₃)
-
Anisole
-
Acetic Anhydride
-
Nitromethane (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add anisole (1.0 mmol), acetic anhydride (1.2 mmol), and nitromethane (5 mL).
-
Catalyst Addition: Add Ytterbium (III) triflate (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at 50 °C for 4 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 4-methoxyacetophenone.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Toluene with Acetyl Chloride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ortho:meta:para Ratio |
| AlCl₃ | 110 | Toluene | Room Temp | 29 | 2 : 1 : 97 |
| FeCl₃ | 100 | Toluene | Room Temp | 24 | 2 : 1 : 97 |
| FeSO₄ (700 °C) | Catalytic | Toluene | 60 | 68 | 2 : 1 : 97 |
| FeSO₄ (800 °C) | Catalytic | Toluene | 100 | >90 | 2 : 1 : 97 |
| Data sourced from a study on the acetylation of toluene with acetyl halides.[20] |
Table 2: Performance of Various Lewis Acids in the Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 120 | DCM | 0 to RT | 1 | 90 |
| Yb(OTf)₃ | 10 | Nitromethane | 50 | 4 | 93 |
| Hf(OTf)₄ | 5 | LiClO₄/MeNO₂ | 50 | 2 | 95 |
| This data is compiled from various sources to highlight the trade-offs between different catalyst systems.[4][13] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (moisture contamination) - Deactivated aromatic substrate - Insufficient reaction time or temperature | - Ensure anhydrous conditions; use freshly opened or purified reagents.[18] - Verify that the substrate is not strongly electron-withdrawing. - Monitor the reaction by TLC and adjust time/temperature as needed. |
| Polysubstitution | - Highly activated aromatic substrate - Excess acylating agent | - This is generally not an issue in Friedel-Crafts acylation due to product deactivation.[3] If observed, use a 1:1 stoichiometry of substrate to acylating agent. |
| Charring/Darkening of Reaction Mixture | - Reaction temperature too high - Concentrated reagents | - Maintain proper temperature control, especially during the initial addition. - Dilute the reagents appropriately in the solvent. |
| Difficult Workup | - Emulsion formation during extraction - Incomplete decomposition of the AlCl₃ complex | - Add more brine to break the emulsion. - Stir vigorously for a longer duration during the HCl/ice quench. |
Conclusion
The Friedel-Crafts acylation remains a highly reliable and widely applicable method for the synthesis of aryl ketones. By carefully selecting the Lewis acid catalyst, acylating agent, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings. The ongoing development of more environmentally benign and recyclable catalysts continues to enhance the utility and sustainability of this classic reaction.
References
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. (n.d.). Benchchem.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.
- Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (n.d.).
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (n.d.). Benchchem.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.
- 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.).
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). Benchchem.
- A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. (2013, February 19). Journal of Chemical Education - ACS Publications.
- Friedel-Crafts Acylation of Toluene. (n.d.). Scribd.
- Friedel-Crafts Acylation. (2024, October 26). A Level Chemistry Revision Notes - Save My Exams.
- Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.
- friedel-crafts acylation of benzene. (n.d.).
- Friedel Crafts reaction/Acylation of toluene. (2020, June 10). YouTube.
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research.
- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025, May 22). JoVE.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
- Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
- Preventing polysubstitution in Friedel-Crafts acylation. (n.d.). Benchchem.
- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30).
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
- Friedel-Crafts acylation (video). (n.d.). Khan Academy.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of Ketones via Grignard Reaction
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of ketones using Grignard reagents. We will delve into the underlying mechanisms, critical experimental parameters, and troubleshooting strategies to ensure reproducible and high-yield outcomes. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical application of this essential transformation.
Introduction: The Significance of the Grignard Reaction in Ketone Synthesis
The synthesis of ketones is a fundamental transformation in organic chemistry, as the ketone functional group is a key building block in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic methods available, the Grignard reaction stands out for its reliability and broad substrate scope. Discovered by Nobel laureate Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide, R-Mg-X) to an electrophilic carbon atom.
While the reaction of Grignard reagents with esters or acyl chlorides is a classical approach to ketones, it is often plagued by over-addition of the highly reactive Grignard reagent to the initially formed ketone, leading to the formation of tertiary alcohols as undesired byproducts. This application note will focus on a more controlled and efficient protocol utilizing nitriles as the electrophilic partner, which circumvents the over-addition issue and provides a reliable route to a diverse range of ketones.
Reaction Mechanism: Grignard Reagents and Nitriles
The reaction between a Grignard reagent and a nitrile proceeds in two distinct stages:
-
Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon atom of the nitrile. This results in the formation of an intermediate imine salt, which is stable under the reaction conditions and does not react further with another equivalent of the Grignard reagent. This inherent stability is the key to preventing the over-addition problem seen with other substrates like esters.
-
Hydrolysis: The intermediate imine salt is then hydrolyzed in a separate workup step, typically using an aqueous acid solution. The hydrolysis cleaves the carbon-nitrogen double bond, liberating the desired ketone and an ammonium salt as a byproduct.
The overall transformation can be summarized as follows:
R-C≡N + R'-MgX → [R-C(R')=N-MgX] --(H₃O⁺)--> R-C(=O)-R' + NH₄⁺
Below is a visual representation of the reaction workflow.
Caption: Workflow for Ketone Synthesis via Grignard Reaction with a Nitrile.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a ketone from a nitrile and a Grignard reagent. The specific quantities and reaction times should be optimized for each specific substrate combination.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Grignard Reagent (e.g., 1.0 M in THF) | Synthesis Grade | Major suppliers | Purchase fresh or titrate before use to determine the exact concentration. |
| Nitrile | Anhydrous | Major suppliers | Purify by distillation if necessary. |
| Anhydrous Diethyl Ether or THF | Dri-Solv™ or similar | Major suppliers | Essential for reaction success; moisture will quench the Grignard reagent. |
| Hydrochloric Acid (e.g., 3 M) | Reagent Grade | Major suppliers | For aqueous workup. |
| Saturated Sodium Bicarbonate | Reagent Grade | Major suppliers | For neutralization. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Major suppliers | For drying the organic layer. |
| Organic Solvent for Extraction | HPLC Grade | Major suppliers | e.g., Diethyl ether, Ethyl acetate. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Major suppliers | For NMR analysis. |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
3.2. Equipment
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Schlenk line or nitrogen/argon inlet
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and other analytical instruments for characterization
3.3. Reaction Setup and Execution
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator over a drying agent before use. Assemble the reaction apparatus while hot and flush with a stream of dry nitrogen or argon.
-
Reaction Assembly: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser with a nitrogen/argon inlet at the top.
-
Reagent Charging: Under a positive pressure of inert gas, dissolve the nitrile (1.0 eq) in anhydrous diethyl ether or THF (concentration typically 0.1-0.5 M).
-
Grignard Addition: Cool the nitrile solution to 0 °C using an ice-water bath. Slowly add the Grignard reagent (1.0-1.2 eq) dropwise via syringe or an addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate may form during the addition, which is normal.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing the crude mixture by GC-MS.
3.4. Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly and carefully add 3 M aqueous HCl with vigorous stirring. The addition of acid is exothermic, so proceed with caution. Continue adding the acid until the aqueous layer is acidic to litmus paper.
-
Phase Separation: Transfer the mixture to a separatory funnel. The layers should be separated. If a significant amount of solid is present, add more water and organic solvent.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
3.5. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Mass Spectrometry (MS)
Critical Parameters and Troubleshooting
| Parameter | Importance | Troubleshooting Tips |
| Anhydrous Conditions | CRITICAL. Grignard reagents are highly reactive towards protic sources, especially water. Any moisture will quench the reagent, leading to low or no yield. | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle reagents under an inert atmosphere. |
| Grignard Reagent Quality | The concentration of commercial Grignard reagents can vary. Using an inaccurate amount can lead to incomplete reaction or side products. | Titrate the Grignard reagent before use to determine its exact molarity. A common method is titration with a known concentration of a secondary alcohol like 2-butanol in the presence of a colorimetric indicator. |
| Temperature Control | The addition of the Grignard reagent is exothermic. Poor temperature control can lead to side reactions. | Maintain the reaction at 0 °C during the addition. Use a slow, dropwise addition. |
| Stoichiometry | A slight excess of the Grignard reagent is often used to ensure complete consumption of the nitrile. However, a large excess can complicate the workup. | Start with 1.1 equivalents of the Grignard reagent and optimize as needed based on reaction monitoring. |
| Workup | The hydrolysis of the imine intermediate is a crucial step. Incomplete hydrolysis will result in a lower yield of the ketone. | Ensure the aqueous layer is sufficiently acidic during the workup. Allow for adequate stirring time after the addition of acid to ensure complete hydrolysis. |
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the formation of a ketone from the reaction of a Grignard reagent with a nitrile.
Caption: Mechanism of Ketone Synthesis from a Nitrile and a Grignard Reagent.
Conclusion
The synthesis of ketones via the reaction of Grignard reagents with nitriles is a highly reliable and versatile method that avoids the over-addition issues common with other electrophiles. By carefully controlling the reaction conditions, particularly by ensuring the absence of moisture, and by following a systematic protocol for reaction, workup, and purification, researchers can consistently achieve high yields of the desired ketone products. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in a laboratory setting.
References
-
Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019. [Link]
-
Handling of Air- and Moisture-Sensitive Reagents. UCLA Chemistry and Biochemistry. [Link]
Application Notes and Protocols for the Catalytic Reduction of Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aromatic Ketone Reduction
The reduction of aromatic ketones to their corresponding secondary alcohols is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting chiral or achiral benzylic alcohols are pivotal intermediates in the synthesis of a vast array of biologically active molecules and functional materials. The stereochemical outcome of this reduction is often critical, as the biological activity of enantiomers can differ significantly. Consequently, the development of efficient, selective, and sustainable catalytic methods for this transformation is of paramount importance.
This guide provides a detailed overview of key catalytic methodologies for the reduction of aromatic ketones, with a focus on practical application and protocol execution. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. The protocols provided are designed to be robust and reproducible, serving as a valuable resource for researchers at the bench.
Methodology 1: Catalytic Hydrogenation
Catalytic hydrogenation is a classical and widely employed method for the reduction of carbonyl compounds. This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. While powerful, achieving chemoselectivity can be a challenge, as other functional groups, including the aromatic ring itself, can also be reduced under harsh conditions.[1][2]
Mechanism of Action: The reaction proceeds via the adsorption of both the hydrogen gas and the aromatic ketone onto the surface of the metal catalyst. Hydrogen atoms are added across the carbonyl double bond, leading to the formation of the corresponding alcohol. The efficiency and selectivity of the reaction are highly dependent on the choice of catalyst, solvent, temperature, and pressure.
Key Considerations for Catalytic Hydrogenation:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of aromatic ketones to benzylic alcohols.[3][4] Other catalysts such as platinum (Pt) and ruthenium (Ru) can also be utilized, sometimes offering different selectivity profiles.[5] For instance, using diphenylsulfide as a catalyst poison with Pd/C can selectively reduce olefin and acetylene functionalities without affecting aromatic carbonyls.[6]
-
Reaction Conditions: Mild conditions (e.g., room temperature and atmospheric pressure of H₂) are often sufficient to selectively reduce the ketone without affecting the aromatic ring.[3][4] However, forcing conditions with high heat and pressure can lead to the reduction of the aromatic ring to a cyclohexane.[1][2]
-
Solvent Choice: Protic solvents like ethanol are commonly used as they can facilitate proton transfer steps in the mechanism.
Experimental Protocol: General Procedure for the Catalytic Hydrogenation of Acetophenone
Materials:
-
Acetophenone
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite or a syringe filter)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 mmol) in ethanol (10 mL).
-
Carefully add 10 mol% of 10% Pd/C catalyst to the solution.
-
The flask is then subjected to a vacuum and refilled with hydrogen gas twice to ensure an inert atmosphere.[3]
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) overnight (approximately 16 hours).[3]
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet with solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-phenylethanol.
-
The product can be purified further by column chromatography on silica gel if necessary.
Methodology 2: Catalytic Transfer Hydrogenation
Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, instead employing a hydrogen donor molecule in the presence of a transition metal catalyst.[7] This method is often operationally simpler and can be performed with standard laboratory equipment.[7]
Mechanism of Action: The mechanism involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the aromatic ketone, mediated by a metal catalyst.[7][8] The catalyst, typically a ruthenium or rhodium complex, facilitates this transfer, often through a metal-hydride intermediate.[8]
Key Considerations for Transfer Hydrogenation:
-
Hydrogen Donors: Common hydrogen donors include isopropanol (which is oxidized to acetone), formic acid (which decomposes to CO₂ and H₂), and ammonium formate.[7] The choice of donor can influence reaction rates and selectivity.
-
Catalysts: Noyori-type ruthenium catalysts, such as those derived from (cymene)ruthenium dichloride dimer and a chiral diamine ligand, are highly effective for asymmetric transfer hydrogenation.[7][8][9]
-
Base: A base, such as potassium hydroxide or sodium isopropoxide, is often required to facilitate the formation of the active catalytic species.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using a Noyori-type Catalyst
Materials:
-
Acetophenone
-
[(Cymene)RuCl₂]₂
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH)
-
Inert atmosphere glovebox or Schlenk line
-
Schlenk flask
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [(Cymene)RuCl₂]₂ (0.005 mmol) and (R,R)-TsDPEN (0.01 mmol).
-
Anhydrous isopropanol (10 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the pre-catalyst.
-
In a separate flask, a solution of acetophenone (1 mmol) and potassium hydroxide (0.1 mmol) in isopropanol (5 mL) is prepared.
-
The substrate solution is then transferred to the catalyst solution via cannula.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting chiral 1-phenylethanol can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.
Methodology 3: Asymmetric Reduction
For the synthesis of enantiomerically pure alcohols, asymmetric catalytic reduction methods are indispensable. The Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction are two of the most powerful and widely utilized techniques.[10][11]
Noyori Asymmetric Hydrogenation
This method employs a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand to achieve highly enantioselective reduction of ketones with molecular hydrogen.[11][12] The catalyst system is known for its broad substrate scope and excellent enantioselectivity.[13]
Mechanism of Action: The active catalyst is a ruthenium dihydride species. The ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state.[11] The chirality of the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.
Experimental Protocol: Noyori Asymmetric Hydrogenation of a β-Keto Ester
Materials:
-
β-Keto ester (e.g., methyl 2,2-dimethyl-3-oxobutanoate)
-
[RuCl₂(R)-BINAP]
-
Ethanol (EtOH), degassed
-
High-pressure hydrogenation vessel (Parr apparatus)
Procedure:
-
A Schlenk flask is charged with the β-keto ester (e.g., 315 mmol) and degassed ethanol (32.3 mL). [12]2. In a nitrogen-filled glovebox, the solution is transferred to a glass liner, and [RuCl₂((R)-BINAP)] (0.1 mol%) is added. [12]3. The glass liner is placed inside a Parr hydrogenation apparatus.
-
The apparatus is sealed, brought out of the glovebox, purged with hydrogen gas, and then pressurized to 1100 psi. [12]5. The reaction is stirred at 30 °C for an extended period (e.g., 6 days, reaction time may vary significantly based on substrate). [12]6. After releasing the pressure, the reaction mixture is concentrated in vacuo.
-
The product is purified by distillation under reduced pressure. [12]
Corey-Bakshi-Shibata (CBS) Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction of Acetophenone
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
Procedure:
-
A Schlenk flask is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) under an inert atmosphere.
-
Anhydrous THF (5 mL) is added, and the solution is cooled to 0 °C.
-
Borane-dimethyl sulfide complex (1.0 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 15 minutes.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL).
-
The mixture is warmed to room temperature, and 1 M HCl (10 mL) is added.
-
The product is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The resulting (S)-1-phenylethanol can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Method Comparison and Selection Guide
| Method | Catalyst | Reductant | Key Advantages | Key Disadvantages | Typical Stereoselectivity |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | Inexpensive, high yielding, scalable. | Requires specialized pressure equipment, potential for over-reduction. | Achiral |
| Transfer Hydrogenation | Ru or Rh complexes | Isopropanol, Formic Acid | Operationally simple, avoids high-pressure H₂. [7] | Can require higher catalyst loadings, donor can act as solvent. | Can be made highly enantioselective with chiral ligands. |
| Noyori Asymmetric Hydrogenation | [Ru(BINAP)] complexes | H₂ gas | Excellent enantioselectivity, broad substrate scope. [12][13] | Requires high-pressure equipment, catalyst can be expensive. | Very high (often >95% ee). [13] |
| CBS Reduction | Chiral Oxazaborolidines | Borane (BH₃) | High enantioselectivity, predictable stereochemistry, mild conditions. [10][14] | Sensitive to moisture, borane reagents require careful handling. [15] | Very high (often >95% ee). [10] |
Conclusion
The catalytic reduction of aromatic ketones is a versatile and powerful tool in modern organic synthesis. The choice of methodology depends on the specific requirements of the target molecule, including the desired stereochemistry, the presence of other functional groups, and considerations of scale and cost. Catalytic hydrogenation offers a straightforward approach for producing achiral alcohols, while transfer hydrogenation provides a more convenient alternative to the use of gaseous hydrogen. For the synthesis of enantiopure compounds, the Noyori asymmetric hydrogenation and the CBS reduction stand out as highly reliable and selective methods. By understanding the principles and practicalities of each technique as outlined in these notes, researchers can confidently select and execute the most appropriate protocol to achieve their synthetic goals.
References
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]
-
National Institutes of Health. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
-
MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Thieme. Asymmetric Reduction of Aromatic Ketones Using Immobilized Iridium. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Fiveable. Reduction of Aromatic Compounds | Organic Chemistry Class Notes. [Link]
-
Catalysis Science & Technology. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
National Institutes of Health. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]
-
Chemistry LibreTexts. 16.10: Reduction of Aromatic Compounds. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Wikipedia. Transfer hydrogenation. [Link]
-
ResearchGate. A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones. [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
reposiTUm. MASTERTHESIS Hydrogenation and Transfer Hydrogenation of Aromatic Ketones using Iron(II) Pincer Complexes. [Link]
-
National Institutes of Health. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
Beilstein Journals. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]
-
ResearchGate. Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. [Link]
-
ResearchGate. Edible catalysts for clean chemical reactions: Bioreduction of aromatic ketones and biooxidation of secondary alcohols using plants. [Link]
-
Universidad de Alicante. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. [Link]
-
ACS Publications. A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. [Link]
-
ResearchGate. Advances in the Catalytic Asymmetric Synthesis of Chiral α‐Aryl Ketones. [Link]
-
Organic Chemistry Portal. Hydrogen. [Link]
-
National Institutes of Health. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]
-
ResearchGate. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. [Link]
-
ResearchGate. The enantioselective reductions of aryl alkyl ketones.. [Link]
-
Journal of the American Chemical Society. Catalytic Reduction of Aromatic Ketones. [Link]
-
The Royal Society of Chemistry. α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 5. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 6. Hydrogen [organic-chemistry.org]
- 7. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Chiral Synthesis of Phenylethanone Analogs
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral synthesis of phenylethanone analogs, with a primary focus on optically active α-hydroxy ketones and related chiral alcohols. These structural motifs are pivotal as high-value intermediates and building blocks in the pharmaceutical and fine chemical industries.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles and causalities behind key strategic decisions in asymmetric synthesis. We will explore and provide detailed protocols for several field-proven methodologies, including catalytic asymmetric transfer hydrogenation, enzymatic kinetic resolutions, and the use of chiral auxiliaries. Each section is designed to be a self-validating system, grounded in authoritative literature and presented with clarity to ensure reproducibility and methodological understanding.
Introduction: The Significance of Chiral Phenylethanone Scaffolds
Chiral molecules, particularly enantiomerically pure alcohols and ketones, form the backbone of a vast number of biologically active compounds. Phenylethanone analogs, which include structures like chiral 1-phenylethanol and α-hydroxy acetophenones, are of particular interest. They are found in antidepressants, selective inhibitors for Alzheimer's treatment, and antitumor antibiotics.[2] The precise three-dimensional arrangement of atoms (stereochemistry) in these molecules is critical; often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Consequently, developing efficient, selective, and scalable methods to produce single-enantiomer compounds is a central goal of modern organic synthesis. The primary challenge lies in controlling the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other, a process known as asymmetric synthesis. This guide details several robust strategies to achieve this, providing both the "how" and the "why" for each approach.
Strategy I: Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method avoids the use of high-pressure gaseous hydrogen by employing a stable liquid hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition-metal catalyst.[1][3]
Expertise & Causality: The success of ATH hinges on the design of the chiral catalyst, which is typically a complex of a transition metal (like Ruthenium, Rhodium, or Iridium) with a chiral ligand.[4] The ligand creates a chiral environment around the metal center. During the catalytic cycle, the ketone coordinates to the metal in a sterically defined manner, forcing the hydride transfer from the hydrogen donor to occur preferentially on one of the two prochiral faces of the carbonyl group. This directed transfer results in the formation of one alcohol enantiomer in excess. Ruthenium(II) complexes with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands are particularly effective and well-studied for this transformation.[1]
Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation of a prochiral ketone.
Protocol 2.1: ATH of 1-Aryl-1,2-Propanedione to Chiral α-Hydroxy Ketone
This protocol is adapted from the work of Noyori and colleagues, demonstrating the stereoselective synthesis of an optically active α-hydroxy ketone from a 1,2-diketone.[1]
Materials:
-
1-Phenyl-1,2-propanedione (Substrate)
-
RuCl (Catalyst)
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) (Solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Catalyst & Reagent Preparation: In a Schlenk flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This serves as the hydrogen source.
-
Reaction Setup: To a separate oven-dried Schlenk flask, add 1-phenyl-1,2-propanedione (1.0 mmol).
-
Catalyst Addition: Add the RuCl catalyst (0.01 mmol, 1 mol%).
-
Solvent and H-Source Addition: Add anhydrous DCM (5 mL) to dissolve the solids. Then, add the HCOOH/NEt₃ mixture (0.5 mL).
-
Reaction Execution: Stir the reaction mixture at 10°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically reaches completion within 24-48 hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the optically active 2-hydroxy-1-phenyl-1-propanone.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC.
Table 1: Representative Results for ATH of 1,2-Diketones[1]
| Substrate (1-Aryl-1,2-propanedione) | Product | Yield (%) | ee (%) |
| 1-Phenyl- | (S)-2-Hydroxy-1-phenyl-1-propanone | 89 | >99 |
| 1-(4-Methylphenyl)- | (S)-2-Hydroxy-1-(4-methylphenyl)-1-propanone | 85 | 99 |
| 1-(4-Methoxyphenyl)- | (S)-2-Hydroxy-1-(4-methoxyphenyl)-1-propanone | 81 | 98 |
| 1-(4-Chlorophenyl)- | (S)-2-Hydroxy-1-(4-chlorophenyl)-1-propanone | 86 | >99 |
Strategy II: Biocatalysis and Kinetic Resolution
Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations under mild, environmentally friendly conditions. For producing chiral phenylethanone analogs, enzymatic kinetic resolution is a particularly powerful and industrially relevant strategy.[5][6]
Expertise & Causality: Kinetic Resolution (KR) is based on the principle that the two enantiomers of a racemic mixture react at different rates with a chiral catalyst (in this case, an enzyme). In the lipase-catalyzed acylation of a racemic alcohol (e.g., (R,S)-1-phenylethanol), the enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) much faster than the other.[7] This allows for the separation of the fast-reacting enantiomer (now an ester) from the unreacted, enantioenriched slow-reacting enantiomer (the S-alcohol). The maximum theoretical yield for the desired enantiomer in a classic KR is 50%. This limitation can be overcome by a more advanced technique called Dynamic Kinetic Resolution (DKR), where the slow-reacting enantiomer is racemized in-situ, allowing it to be converted into the fast-reacting enantiomer and ultimately leading to a theoretical yield of 100%.[8]
Diagram: Kinetic vs. Dynamic Kinetic Resolution
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
Protocol 3.1: Lipase-Catalyzed KR of (R,S)-1-Phenylethanol
This protocol is a representative procedure for the enzymatic resolution of racemic 1-phenylethanol using the commonly available immobilized lipase B from Candida antarctica (Novozyme 435).[5][6]
Materials:
-
(R,S)-1-Phenylethanol (Racemic substrate)
-
Novozyme 435 (Immobilized Lipase B from Candida antarctica)
-
Vinyl Acetate (Acyl donor)
-
n-Hexane (Solvent)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 25 mL sealed glass vial, dissolve (R,S)-1-phenylethanol (e.g., 120 mM concentration) in 5 mL of n-hexane.
-
Reagent Addition: Add vinyl acetate as the acyl donor. A molar ratio of acyl donor to substrate of 3:1 is typically effective.[6]
-
Enzyme Addition: Add the biocatalyst, Novozyme 435 (e.g., 20 mg/mL).
-
Reaction Execution: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 25-40°C) and agitation speed (e.g., 250 rpm). The reaction time is a critical parameter to optimize for achieving ~50% conversion, which provides the highest ee for both products. A reaction time of 30 minutes to a few hours is often sufficient.[6]
-
Workup: After the desired reaction time, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation and Analysis: Evaporate the solvent from the filtrate under vacuum. The resulting mixture contains unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate. These can be separated by column chromatography.
-
Analysis: Determine the conversion and the enantiomeric excess of both the remaining alcohol (eeₛ) and the ester product (eeₚ) by chiral HPLC or chiral Gas Chromatography (GC).
Table 2: Factors Influencing Lipase-Catalyzed Kinetic Resolution[6][7]
| Parameter | Rationale / Common Choice | Expected Outcome |
| Enzyme | Novozyme 435 (CALB) | Highly selective and robust. |
| Acyl Donor | Vinyl Acetate | Irreversible reaction due to tautomerization of vinyl alcohol byproduct. |
| Solvent | n-Hexane, Toluene, MTBE | Non-polar organic solvents are preferred to maintain enzyme activity. |
| Temperature | 25-50 °C | Balances reaction rate with enzyme stability. |
| Time | 0.5 - 24 h | Optimized to achieve ~50% conversion for maximal ee of both components. |
Strategy III: Chiral Auxiliary-Mediated Synthesis
The chiral auxiliary approach is a foundational and reliable strategy in asymmetric synthesis. A chiral auxiliary is an optically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[9] After the key bond-forming step, the auxiliary is cleaved, yielding the enantioenriched product and allowing the auxiliary to be recovered and reused.[10]
Expertise & Causality: Evans oxazolidinones are among the most successful and widely used chiral auxiliaries.[11] When an N-acyl oxazolidinone is deprotonated to form an enolate, the bulky substituent on the auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the planar enolate. This steric hindrance forces an incoming electrophile (like an alkyl halide) to approach from the less hindered face, resulting in the formation of one diastereomer in high excess. The final step involves the hydrolytic or reductive cleavage of the auxiliary to release the chiral carboxylic acid, alcohol, or aldehyde product. The high degree of predictability and the excellent stereocontrol make this a trusted method, especially in the early stages of drug development.[9]
Workflow: Chiral Auxiliary-Mediated Alkylation
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Protocol 4.1: Diastereoselective Alkylation using an Evans Auxiliary
This protocol outlines the synthesis of an enantiomerically enriched α-substituted carboxylic acid derivative.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Chiral Auxiliary)
-
Propionyl chloride (Acyl source)
-
Triethylamine (Base)
-
Lithium diisopropylamide (LDA) (Strong, non-nucleophilic base)
-
Benzyl bromide (Electrophile)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Lithium hydroxide/Hydrogen peroxide (For cleavage)
Procedure:
-
Acylation (Attaching the Substrate):
-
Dissolve the (4R,5S)-oxazolidinone auxiliary (1.0 eq) in anhydrous THF under nitrogen. Cool to 0°C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Work up by quenching with water, extracting with ether, and purifying by chromatography to get the N-propionyl oxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone adduct (1.0 eq) in anhydrous THF under nitrogen and cool to -78°C (dry ice/acetone bath).
-
Add freshly prepared LDA (1.1 eq) dropwise to form the Z-enolate. Stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) and stir at -78°C for several hours until TLC indicates consumption of the starting material.
-
Quench the reaction at -78°C with saturated aqueous NH₄Cl solution.
-
Warm to room temperature, extract with ethyl acetate, and purify by column chromatography to isolate the alkylated product as a single major diastereomer.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated adduct in a mixture of THF and water.
-
Cool to 0°C and add 30% hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir vigorously for 4-6 hours.
-
Work up to isolate the chiral 2-methyl-3-phenylpropanoic acid and the recovered chiral auxiliary.
-
Table 3: Diastereoselectivity in Evans Auxiliary Alkylations
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (dr) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 |
| (S)-4-Benzyl-2-oxazolidinone | Methyl Iodide | 98:2 |
| (R)-4-Isopropyl-2-oxazolidinone | Allyl Iodide | 96:4 |
| (R)-4-Isopropyl-2-oxazolidinone | Ethyl Iodide | 95:5 |
Conclusion
The chiral synthesis of phenylethanone analogs is a critical endeavor with profound implications for medicinal chemistry and materials science. This guide has detailed three cornerstone strategies: Asymmetric Transfer Hydrogenation , Biocatalytic Resolution , and Chiral Auxiliary-Mediated Synthesis .
-
ATH offers a direct, highly efficient route to chiral alcohols from prochiral ketones with excellent enantioselectivity, driven by sophisticated catalyst design.
-
Biocatalysis provides an environmentally benign and often exceptionally selective alternative, with kinetic resolution being a scalable and industrially proven method.
-
Chiral Auxiliaries represent a classic, robust, and predictable method for installing chirality, offering high diastereoselectivity and the benefit of auxiliary recovery.
References
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation of 1,2-Diketones. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Hoyos, P., Sinisterra, J. V., Molinari, F., Alcántara, A. R., & De Maria, P. D. (2010). Biocatalytic strategies for the asymmetric synthesis of α-hydroxy ketones. Accounts of Chemical Research, 43(2), 288-299. [Link]
-
Ager, D. J. (Ed.). (2008). Handbook of Chiral Chemicals. CRC press. [Link]
-
Air Unimi. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. [Link]
-
ResearchGate. (2017). Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. [Link]
-
Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. Journal of Organometallic Chemistry, 875, 72-79. [Link]
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. [Link]
-
Morris, R. H., et al. (2013). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. Journal of the American Chemical Society, 135(10), 4040-4054. [Link]
-
Bozan, B., et al. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Molecules, 24(17), 3093. [Link]
-
ResearchGate. (2019). Weeds as biocatalysts in the stereoselective synthesis of chiral phenylethanols used as key intermediates for pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. [Link]
-
DiVA. (2022). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. [Link]
-
Wiley Online Library. (2019). Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. ChemCatChem, 11(23), 5786-5792. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
ResearchGate. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
-
YouTube. (2021). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. [Link]
-
National Center for Biotechnology Information. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(1), 129-131. [Link]
-
National Center for Biotechnology Information. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(21), 3878. [Link]
-
PolyU Electronic Theses. (2004). Catalytic asymmetric addition reactions leading to carbon-carbon bond formation. [Link]
-
SciELO. (2013). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 24(11), 1837-1842. [Link]
-
SlideShare. (2016). Chiral auxiliary. [Link]
-
ResearchGate. (n.d.). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ChemEurope.com. (n.d.). Chiral auxiliary. [Link]
-
National Center for Biotechnology Information. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles. Journal of the American Chemical Society, 144(11), 5038-5047. [Link]
-
eScholarship.org. (2016). Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. Science, 353(6295), 144-150. [Link]
-
Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]
-
PolyU Scholars Hub. (2006). Catalytic asymmetric addition reactions leading to carbon-carbon bond formation. [Link]
-
National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). Molecules, 25(21), 4923. [Link]
-
ResearchGate. (2014). Enantioselective Synthesis of Allenecarboxylates from Phenyl Acetates Through C—C Bond Forming Reactions. [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
-
National Center for Biotechnology Information. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(56), 32537-32573. [Link]
-
ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
-
MDPI. (2011). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Molecules, 16(5), 3875-3917. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones [air.unimi.it]
- 3. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chiral_auxiliary [chemeurope.com]
The Versatile Scaffold: 1-Cyclohexyl-2-phenylethanone as a Precursor for Bioactive Molecules
Introduction: Unveiling the Potential of a Unique Ketone
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. 1-Cyclohexyl-2-phenylethanone, a seemingly simple ketone, emerges as a precursor of significant interest due to its unique structural amalgamation of a bulky, lipophilic cyclohexyl group and a reactive benzyl ketone moiety. This combination provides a strategic entry point for the synthesis of a diverse array of heterocyclic compounds, many of which are known to possess pronounced biological activities.
The rationale behind employing this compound as a starting material lies in the inherent reactivity of its functional groups. The carbonyl group serves as an electrophilic center, amenable to a wide range of classical and modern organic transformations. The adjacent α-methylene bridge, activated by both the carbonyl and the phenyl ring, is a nucleophilic site ripe for functionalization. This dual reactivity allows for the construction of complex molecular architectures with high efficiency. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed application notes and step-by-step protocols for its conversion into promising bioactive heterocyclic cores.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | PubChem[1] |
| Molecular Weight | 202.29 g/mol | PubChem[1] |
| Appearance | Not specified, likely a solid or oil | - |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61259-29-8 | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
Synthesis of the Precursor: this compound
The accessibility of the starting material is a critical consideration in any synthetic campaign. This compound can be readily prepared via several established synthetic routes. One of the most common and efficient methods is the Friedel-Crafts acylation of benzene with cyclohexylacetyl chloride.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
Cyclohexylacetic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylacetic acid (1.0 eq) in a minimal amount of anhydrous DCM. Slowly add thionyl chloride (1.2 eq) to the solution. Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude cyclohexylacetyl chloride is used directly in the next step.
-
Friedel-Crafts Acylation: In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.3 eq) in anhydrous benzene (which acts as both solvent and reactant). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acid Chloride: Slowly add the crude cyclohexylacetyl chloride, dissolved in a small amount of anhydrous benzene, to the AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its ability to serve as a versatile building block for the synthesis of a variety of heterocyclic scaffolds known for their medicinal properties.
Synthesis of Substituted Pyrazoles
Pyrazoles are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis and its variations provide a straightforward route to this scaffold from 1,3-dicarbonyl compounds, which can be generated in situ from ketones like this compound.
Caption: General workflow for pyrazole synthesis.
This protocol describes a one-pot synthesis of a pyrazole derivative.
Materials:
-
This compound
-
An appropriate acid chloride (e.g., acetyl chloride for a 5-methyl-substituted pyrazole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Hydrazine hydrate
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Ketone Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour to ensure complete enolate formation.
-
Acylation: Cool the reaction mixture back to 0 °C and slowly add the acid chloride (1.1 eq). Stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. This generates the 1,3-diketone in situ.
-
Cyclization: To the reaction mixture containing the in situ generated diketone, add ethanol, followed by hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.
Synthesis of Substituted Oxazoles
Oxazoles are another important class of five-membered heterocycles found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The Robinson-Gabriel synthesis is a classic method for preparing oxazoles from α-acylamino ketones, which can be derived from this compound.
Caption: General workflow for oxazole synthesis.
This protocol outlines the synthesis of an oxazole derivative starting from the precursor ketone.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Ammonia solution
-
An appropriate acylating agent (e.g., benzoyl chloride)
-
Dehydrating agent (e.g., phosphorus oxychloride, POCl₃ or sulfuric acid)
-
Suitable solvent (e.g., chloroform, pyridine)
Procedure:
-
α-Bromination: Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄). Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter off the succinimide and concentrate the filtrate to obtain the crude α-bromo ketone.
-
Amination: Treat the crude α-bromo ketone with an excess of ammonia solution to form the corresponding α-amino ketone.
-
Acylation: Dissolve the crude α-amino ketone in a solvent like pyridine. Cool to 0 °C and slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq). Stir at room temperature until the acylation is complete.
-
Cyclodehydration (Robinson-Gabriel Synthesis): To the α-acylamino ketone, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. Heat the mixture to effect cyclization and dehydration to the oxazole ring.
-
Work-up and Purification: Carefully quench the reaction mixture with ice-water. Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Synthesis of Substituted Thiophenes via the Gewald Reaction
The Gewald aminothiophene synthesis is a powerful multicomponent reaction for the preparation of 2-aminothiophenes, which are valuable intermediates in the synthesis of various biologically active compounds. This reaction utilizes a ketone, an activated nitrile, and elemental sulfur.
Caption: General workflow for Gewald aminothiophene synthesis.
This protocol details the Gewald reaction using this compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: Add a catalytic amount of morpholine to the mixture.
-
Heating: Heat the reaction mixture to reflux with stirring for 2-4 hours. The reaction mixture typically turns dark. Monitor the reaction by TLC.
-
Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure 2-aminothiophene derivative.
Conclusion: A Gateway to Chemical Diversity and Biological Activity
This compound has demonstrated its considerable utility as a versatile and readily accessible precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The strategic combination of a reactive ketone functionality and an activatable methylene group within a unique lipophilic framework provides a rich platform for chemical exploration. The protocols detailed herein for the synthesis of pyrazoles, oxazoles, and thiophenes serve as a testament to the synthetic potential of this scaffold. Researchers and drug development professionals are encouraged to explore the derivatization of this compound further, as it undoubtedly holds the key to the discovery of novel bioactive molecules with therapeutic promise.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Cyclohexyl-2-phenylethan-1-ol. National Center for Biotechnology Information. [Link]
-
MDPI. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Gewald reaction. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 1-Cyclohexyl-2-phenylethanone Synthesis
Welcome to the technical support center for the synthesis of 1-cyclohexyl-2-phenylethanone (Benzyl Cyclohexyl Ketone). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable ketone intermediate. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience. Our goal is to help you diagnose and resolve common side reactions to improve yield, purity, and process reliability.
Section 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a classic method for forming aryl ketones. In this context, it typically involves the reaction of benzene with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While direct, this pathway is prone to specific complications.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Question 1: My reaction yield is low, and I recover a significant amount of unreacted benzene. What is the likely cause?
Plausible Cause: The most probable issue is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the product ketone. The oxygen atom of the carbonyl group in the this compound product is a Lewis base and forms a stable complex with AlCl₃.[1] This complexation is often irreversible under reaction conditions, effectively removing the catalyst from the reaction cycle. Consequently, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required for the reaction to proceed to completion.[1]
Diagnostic/Verification: If you used a substoichiometric amount of AlCl₃, catalyst sequestration is the most direct explanation. During workup, the hydrolysis of this complex can be vigorous. If you observe a more significant exotherm than expected when adding water or acid, it suggests a large amount of the AlCl₃-ketone complex has formed.
Proposed Solution: Ensure that at least 1.1 to 1.3 equivalents of AlCl₃ are used relative to the limiting reagent (cyclohexylacetyl chloride). The reaction should be followed by a careful aqueous workup (e.g., pouring the reaction mixture onto ice and HCl) to decompose the aluminum complexes and liberate the ketone product.[2]
Question 2: I've isolated a high-boiling, non-polar byproduct. What could it be?
Plausible Cause: This is likely a result of the self-condensation of the phenylacetic acid precursor used to make the acyl chloride, or the self-condensation of the acyl chloride itself under certain conditions. Phenylacetic acid can self-condense to form dibenzyl ketone.[3] This side reaction can be promoted by impurities or localized heating.
Diagnostic/Verification: Characterize the byproduct using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Dibenzyl ketone would show a characteristic singlet for the two methylene groups and a symmetric aromatic pattern in the ¹H NMR, with a molecular weight corresponding to C₁₅H₁₄O.
Proposed Solution:
-
High-Purity Acyl Chloride: Ensure the cyclohexylacetyl chloride is of high purity and free from the corresponding carboxylic acid.
-
Controlled Temperature: Add the acyl chloride to the benzene/AlCl₃ mixture at a low temperature (0-5 °C) to control the initial exotherm and minimize side reactions.[4]
-
Order of Addition: The standard procedure involves adding the acyl chloride to a mixture of benzene and AlCl₃.[4] This maintains a low concentration of the reactive acylium ion and minimizes self-reaction.
Workflow Diagram: Friedel-Crafts Acylation Pathways
Caption: Desired acylation vs. catalyst sequestration.
Section 2: Grignard Reaction Route
Synthesizing the target ketone via a Grignard reaction offers versatility. Common approaches include reacting cyclohexylmagnesium halide with a phenylacetyl electrophile (e.g., phenylacetyl chloride) or reacting benzylmagnesium halide with a cyclohexylcarbonyl electrophile. However, the high reactivity and basicity of Grignard reagents introduce a distinct set of potential side reactions.
Frequently Asked Questions (FAQs): Grignard Reactions
Question 1: My reaction is consuming the Grignard reagent, but I'm getting very low yield of the ketone and recovering a lot of phenylacetic acid derivative after workup. Why?
Plausible Cause: This is a classic case of the Grignard reagent acting as a base instead of a nucleophile. The α-protons (the protons on the carbon adjacent to the carbonyl) of phenylacetyl chloride are acidic. The strongly basic Grignard reagent (e.g., cyclohexylmagnesium bromide) can deprotonate this position to form a ketone enolate.[5] This consumes both your starting materials in an acid-base reaction, which is typically much faster than nucleophilic addition to the carbonyl.
Diagnostic/Verification: To confirm enolization, run a small-scale reaction and quench it with deuterium oxide (D₂O) instead of H₂O. Analyze the recovered phenylacetyl starting material by ¹H NMR. A significant decrease or disappearance of the α-proton signal indicates that deuterium was incorporated, confirming that enolization is a major competing pathway.
Proposed Solution:
-
Inverse Addition at Low Temperature: Add the phenylacetyl chloride slowly to the Grignard solution at a very low temperature (e.g., -78 °C). This keeps the concentration of the enolizable ketone low, favoring nucleophilic attack over deprotonation.
-
Use a Less Basic Organometallic: Organocadmium or organocuprate reagents are less basic than Grignard reagents and are known to react cleanly with acid chlorides without significant enolization. Consider preparing a cyclohexylcuprate reagent in situ.
-
Use a Different Electrophile: Reacting the Grignard reagent with phenylacetonitrile is an alternative. The initial product is an imine, which is then hydrolyzed to the ketone during aqueous workup.[6] This avoids the acidic α-proton issue of the acyl chloride.
Question 2: My GC-MS analysis shows a significant peak corresponding to bicyclohexyl. Where is this coming from?
Plausible Cause: This is a homocoupling side product, often called a Wurtz-type reaction. It occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) used to prepare it.[7] This is more common if the Grignard formation is slow or incomplete, leading to the simultaneous presence of all three components.
Diagnostic/Verification: Bicyclohexyl is easily identified by GC-MS due to its distinct mass spectrum and retention time.
Proposed Solution:
-
Optimize Grignard Formation: Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane). The reaction should be initiated properly and allowed to proceed to completion before adding the electrophile. A persistent dark or cloudy appearance of the solution usually indicates a successful Grignard formation.[8]
-
Use a Slight Excess of Magnesium: Using a small excess (5-10 mol%) of magnesium ensures that all the cyclohexyl halide is consumed.
-
Filter the Grignard Reagent: In some cases, cannula filtration of the Grignard solution away from the excess magnesium can provide a cleaner reagent for the subsequent step.
Reaction Scheme: Grignard Addition vs. Enolization
Caption: Nucleophilic attack (desired) vs. enolization side reaction.
Section 3: Enolate Alkylation Route
This strategy involves pre-forming an enolate from a phenyl ketone (like acetophenone) and then alkylating it with a cyclohexyl halide. While offering good control, this route can suffer from issues related to the ambident nature of the enolate nucleophile.
Frequently Asked Questions (FAQs): Enolate Alkylations
Question 1: My NMR spectrum is complex, showing what appears to be an enol ether byproduct. How did this form?
Plausible Cause: The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom. While reaction at the carbon (C-alkylation) gives the desired ketone, reaction at the oxygen (O-alkylation) yields a cyclohexyl phenylvinyl ether, an undesired byproduct. The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and the nature of the alkylating agent.
Diagnostic/Verification: O-alkylation products can be identified by the appearance of vinyl proton signals in the ¹H NMR spectrum and the presence of a C=C-O ether linkage in the ¹³C NMR and IR spectra.
Proposed Solution:
-
Solvent Choice: Polar aprotic solvents (like DMSO or DMF) tend to favor C-alkylation, while polar protic solvents can promote O-alkylation. Using THF is a common and generally effective choice.
-
Counter-ion: Lithium enolates often give better C-alkylation selectivity than sodium or potassium enolates. Using a strong lithium base like Lithium Diisopropylamide (LDA) to form the enolate is recommended.
-
Leaving Group: Using a softer leaving group on the electrophile, such as iodide (cyclohexyl iodide), can favor C-alkylation over a harder leaving group like chloride.
Question 2: I am observing di-alkylation, with two cyclohexyl groups attached to the alpha-carbon. How can I prevent this?
Plausible Cause: If the product ketone still has an acidic α-proton, it can be deprotonated by any remaining base to form a new enolate, which can then be alkylated a second time.[9] This leads to polyalkylation and is a common issue if reaction conditions are not carefully controlled.
Diagnostic/Verification: The dicyclohexylated product will have a significantly higher molecular weight, detectable by MS, and its NMR spectrum will lack the α-methylene singlet, showing more complex cyclohexyl signals instead.
Proposed Solution:
-
Stoichiometry: Use of a slight excess of the enolate relative to the alkylating agent can help. More effectively, use exactly one equivalent of a strong, non-nucleophilic base (like LDA) at low temperature to ensure complete and irreversible formation of the enolate before adding the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the solution of the pre-formed enolate at low temperature. This ensures the electrophile is consumed quickly by the mono-alkylated enolate, minimizing its chance to react again.
Troubleshooting Summary Tables
Table 1: Troubleshooting Friedel-Crafts Acylation
| Symptom | Plausible Cause | Recommended Action |
| Low conversion, unreacted benzene | Catalyst sequestration by product | Use ≥1.1 equivalents of AlCl₃; ensure proper aqueous workup. |
| High-boiling byproduct | Self-condensation of acyl precursor | Use high-purity acyl chloride; maintain low reaction temperature (0-5 °C). |
| Vigorous/uncontrolled reaction | Poor temperature control | Use an ice bath during addition; add reagents slowly. |
Table 2: Troubleshooting Grignard Synthesis
| Symptom | Plausible Cause | Recommended Action |
| Low ketone yield, reagent consumed | Enolization of the acyl chloride | Use inverse addition at -78 °C; consider using a nitrile electrophile. |
| Bicyclohexyl byproduct detected | Homocoupling (Wurtz-type reaction) | Optimize Grignard formation (activated Mg, slight excess); ensure complete conversion of halide. |
| Reaction fails to initiate | Inactive Mg, wet solvent/glassware | Use fresh Mg turnings, activate with I₂; rigorously dry all glassware and solvents. |
References
-
Wikipedia. Phenylacetic acid. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). [Link]
-
ResearchGate. Condensation of phenylacetic acids for the preparation of (Z)‐alkylidenephthalides. [Link]
-
ChemSynthesis. 1-cyclohexyl-2-phenylethanol. (2025-05-20). [Link]
-
Chemguide. Friedel-Crafts Acylation of Benzene. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
PubChem. This compound. [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-29). [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). [Link]
-
Indian Academy of Sciences. Synthesis of phenylacetic acids from gallic acid and its methyl ethers. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]
- Google Patents. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
-
LookChem. Ethanone, 2-cyclohexyl-1-phenyl. [Link]
-
Organic Syntheses. Cyclohexylcarbinol. [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018-05-07). [Link]
- Google Patents.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Student. Acylation of Benzene - Friedel Crafts (A-Level Chemistry). (2022-01-26). [Link]
-
Asian Journal of Chemistry. One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. [Link]
-
Organic Syntheses. 3-cyclohexyl-2-bromopropene. [Link]
-
ACS Publications. The Grignard Reagents. [Link]
-
Neuman. Chapter 18: Reactions of Enolate Ions and Enols. [Link]
- Google Patents.
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (2022-08-16). [Link]
-
Chemistry LibreTexts. 9.1: Reactions of Enols and Enolates. (2021-10-31). [Link]
-
Chemistry Stack Exchange. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? (2015-05-18). [Link]
- Google P
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Low yield in Friedel-Crafts acylation of cyclohexyl compounds
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of aromatic compounds bearing a cyclohexyl substituent. While a powerful C-C bond-forming reaction, the acylation of substrates like cyclohexylbenzene presents unique challenges that can lead to diminished yields and complex product mixtures.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of cyclohexylbenzene resulted in a very low isolated yield. What are the most common culprits?
Low yields in this specific reaction are often multifactorial, stemming from issues beyond the general limitations of Friedel-Crafts chemistry. Based on our field experience, the primary causes are:
-
Steric Hindrance: The cyclohexyl group is exceptionally bulky. This steric bulk significantly hinders the approach of the electrophilic acylium ion to the ortho positions of the benzene ring. While the cyclohexyl group is an activating, ortho-, para-director, the reaction is heavily biased towards the para position. If your work-up and purification are not optimized to isolate the para isomer, the overall isolated yield of that specific product will seem low.[2]
-
Suboptimal Lewis Acid Choice & Stoichiometry: While aluminum chloride (AlCl₃) is the conventional catalyst, its high reactivity can sometimes promote minor side reactions with highly activated substrates. More critically, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid, not a catalytic amount.[3] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][4] Using insufficient catalyst is a frequent cause of incomplete conversion.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, leading to a stalled or sluggish reaction.[3][5] Ensuring strictly anhydrous conditions is paramount.
-
Reaction Temperature: While many acylations proceed at room temperature or with gentle heating, excessive temperatures can lead to decomposition or side reactions.[3] A controlled temperature profile is crucial for clean product formation.
Q2: I'm observing a mixture of para- and ortho-substituted products. How can I maximize selectivity for the para isomer?
This is the central challenge when acylating aromatics with bulky alkyl substituents. The electronic activation of the cyclohexyl group directs acylation to both ortho and para positions, but sterics almost always favor the para product.
-
Mechanistic Insight: The large conformational footprint of the cyclohexyl ring creates a significant steric shield around the two adjacent ortho positions. The acylium ion complex, itself bulky, experiences substantial steric repulsion when attempting to attack these positions. The para position, being remote, is sterically unencumbered.
-
Optimization Strategy:
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. Lower temperatures favor the product of the kinetically controlled pathway, which, in this case, is often the sterically less hindered para product.
-
Choice of Acylating Agent: Using a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) can further increase the steric demand of the electrophile, making the approach to the ortho position even less favorable.
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. In some cases, using a bulkier solvent might subtly influence the steric environment, though this is less predictable.
-
The logical flow for troubleshooting low yield and poor selectivity is outlined in the diagram below.
Caption: Mechanism of Friedel-Crafts acylation on cyclohexylbenzene.
Validated Experimental Protocol: Acylation of Cyclohexylbenzene
This protocol provides a reliable starting point for the acetylation of cyclohexylbenzene to form 4-cyclohexylacetophenone. It is designed to maximize yield by addressing the key challenges discussed above.
Materials:
-
Cyclohexylbenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq), freshly distilled
-
Aluminum Chloride (AlCl₃), anhydrous powder (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum.
-
Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DCM to the flask, followed by cyclohexylbenzene (1.0 eq).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Catalyst Addition:
-
Under the inert atmosphere, carefully add anhydrous AlCl₃ (1.2 eq) to the stirred solution in portions. The addition is exothermic; maintain the temperature at 0-5 °C.
-
Allow the resulting slurry to stir for 15 minutes at 0 °C.
-
-
Acylating Agent Addition:
-
Add acetyl chloride (1.1 eq) dropwise via a syringe over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours at room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C and very cautiously quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is highly exothermic and releases HCl gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. [6] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure para-cyclohexylacetophenone.
-
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- BenchChem. (n.d.).
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- McMurry, J. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
PubMed Central (PMC). (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
Sources
Technical Support Center: Purification of 1-Cyclohexyl-2-phenylethanone
Welcome to the technical support center for the purification of 1-cyclohexyl-2-phenylethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this ketone.
Introduction to Purification Challenges
This compound, a key intermediate in various synthetic pathways, often presents purification challenges arising from its synthesis, most commonly via Friedel-Crafts acylation. The primary goal of purification is to remove unreacted starting materials, reaction byproducts, and any degradation products to achieve the desired level of purity for subsequent applications. Understanding the nature of potential impurities is the first step toward developing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include benzene, cyclohexane, and cyclohexanecarbonyl chloride.
-
Over-alkylation/acylation Products: Polysubstituted aromatic byproducts can form, which may have similar polarities to the desired product.
-
1-Cyclohexyl-2-phenylethan-1-ol: Over-reduction of the ketone during synthesis or workup can lead to the formation of the corresponding alcohol, which can be challenging to separate due to similar structural properties.[1]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
This guide will provide a systematic approach to tackling these purification challenges using established laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil. Can I use recrystallization?
A1: While this compound is often isolated as an oil, it may solidify upon cooling or if it is of sufficient purity. If the crude product is an oil, it is likely due to the presence of impurities that depress the melting point. In such cases, other purification methods like column chromatography or vacuum distillation should be considered first to remove the bulk of the impurities. A final polishing step via recrystallization of the semi-purified, solidified product can then be attempted.
Q2: I'm seeing a spot on my TLC with a similar Rf to my product. What could it be?
A2: A common impurity with a similar polarity to this compound is the corresponding alcohol, 1-cyclohexyl-2-phenylethan-1-ol. This alcohol can be formed by the reduction of the ketone. Due to their structural similarities, they often exhibit close Rf values on silica gel TLC plates. To differentiate them, you can try using a more polar solvent system, which may improve separation. Staining the TLC plate with a potassium permanganate solution can also help, as the alcohol will likely show a more pronounced reaction (a yellow spot on a purple background) compared to the ketone.
Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do?
A3: α-Aryl ketones can sometimes be sensitive to the acidic nature of silica gel, which can catalyze side reactions or degradation. If you observe streaking on TLC or a lower-than-expected yield after column chromatography, consider the following:
-
Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity. This is done by preparing the slurry of silica gel in the initial mobile phase containing a small amount (e.g., 0.1-1%) of triethylamine.
-
Use Alumina: As an alternative, neutral or basic alumina can be used as the stationary phase. Alumina is generally less acidic than silica gel and can be a better choice for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with positive pressure to speed up the elution.
Q4: Can I use a bisulfite extraction to purify this compound?
A4: Bisulfite extraction is a classical method for purifying aldehydes and some reactive ketones.[2] This technique relies on the formation of a water-soluble bisulfite adduct. However, sterically hindered ketones may not react efficiently. While this compound is a ketone, the bulky cyclohexyl group adjacent to the carbonyl may hinder the reaction with bisulfite. A small-scale trial is recommended to determine the feasibility of this method for your specific crude mixture. If successful, it can be an effective way to separate the ketone from non-carbonyl impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Product After Purification | Residual solvent; Presence of low-melting impurities. | Dry the product under high vacuum. If it remains an oil, consider re-purifying using a different technique (e.g., column chromatography if recrystallization was used). |
| Low Recovery from Recrystallization | The compound is too soluble in the chosen solvent; Too much solvent was used; Cooling was too rapid. | Select a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent to dissolve the compound. Allow for slow cooling to promote crystal growth. |
| Poor Separation in Column Chromatography | Inappropriate mobile phase; Column overloading; Column channeling. | Optimize the solvent system using TLC to achieve a good separation of spots (target Rf of 0.2-0.4 for your product).[3] Do not load too much crude material onto the column. Ensure the column is packed uniformly to prevent channeling. |
| Product is Colored | Presence of colored impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. |
| Compound Decomposes Upon Heating During Distillation | The boiling point is too high at atmospheric pressure, leading to thermal degradation. | Use vacuum distillation to lower the boiling point of the compound.[4] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for the final purification of this compound that is already in a semi-pure, solid, or semi-solid state.
1. Solvent Selection:
- Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
- Good single solvents for ketones include ethanol and isopropanol.[5]
- A good two-solvent system often consists of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is sparingly soluble (e.g., hexanes, heptane). A hexane/ethyl acetate mixture is a good starting point.[5]
2. Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a two-solvent system) to just dissolve the solid.
- If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
- Perform a hot filtration to remove any insoluble impurities and charcoal.
- If using a two-solvent system, add the less soluble solvent dropwise to the hot filtrate until a slight cloudiness persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature.
- Once crystals have formed, place the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This is a versatile technique for separating the target ketone from impurities with different polarities.
1. Preparation:
- Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
- Mobile Phase Selection: Use TLC to determine an appropriate solvent system. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Aim for a solvent system that gives your product an Rf value of approximately 0.3.[6] A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., 95:5 to 90:10).
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into a glass column and allow the silica gel to settle, tapping the column gently to ensure even packing.
- Add a layer of sand on top of the silica gel bed.
3. Elution:
- Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
- Begin eluting with the mobile phase, starting with a low polarity.
- You can use either isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the mobile phase). Gradient elution is often more effective for separating compounds with a wide range of polarities.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation
This method is ideal for purifying high-boiling liquids and for removing non-volatile impurities.[4]
1. Setup:
- Use a distillation apparatus suitable for vacuum applications, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glassware is free of cracks or defects.
- Use a stir bar or boiling chips to ensure smooth boiling.
- Connect the apparatus to a vacuum source through a trap.
2. Procedure:
- Place the crude this compound in the distillation flask.
- Assemble the apparatus and ensure all joints are well-sealed.
- Begin to evacuate the system slowly to the desired pressure.
- Once the vacuum is stable, begin heating the distillation flask.
- Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than at atmospheric pressure.
- After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Logical Relationships in Purification Method Selection
Caption: Logical relationships between impurity types and purification method selection.
References
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ChemSynthesis. (2025). 1-cyclohexyl-2-phenylethanol. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Stenutz. (n.d.). 1-cyclohexyl-1-phenylethane. [Link]
- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
-
Phenomenex. (n.d.). Column Protection Guide. [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. [Link]
-
Journal of Natural Products. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
-
MDPI. (n.d.). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol. [Link]
-
PMC. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]
- Google Patents. (n.d.).
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
ResearchGate. (2025). 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis. [Link]
Sources
Technical Support Center: Optimizing Grignard Reactions with Phenylethanone Substrates
Welcome to the technical support center for optimizing Grignard reactions involving phenylethanone (acetophenone) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting protocols.
Introduction: The Nuances of Phenylethanone in Grignard Reactions
The Grignard reaction, a cornerstone of organic synthesis, offers a versatile method for creating tertiary alcohols from ketones like phenylethanone.[1] However, the apparent simplicity of the reaction belies a number of potential pitfalls. Phenylethanone substrates, while generally reactive, possess an enolizable α-proton and can be subject to steric hindrance, leading to undesired side reactions and diminished yields. This guide provides a systematic approach to troubleshooting and optimizing these reactions, ensuring reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with phenylethanone is not initiating. What are the common causes?
A1: Failure to initiate is almost always due to the quenching of the highly basic Grignard reagent.[2][3] The primary culprits are:
-
Moisture: Grignard reagents react rapidly with water.[2][3] Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Solvent Purity: Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5][6] Commercially available anhydrous solvents are recommended, but they should be properly stored to prevent moisture absorption.
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the organohalide.[7][8] Activating the magnesium surface by crushing the turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane is often necessary.[7]
Q2: I'm observing a significant amount of my starting phenylethanone being recovered after the reaction. What is causing this low conversion?
A2: Low conversion, despite apparent initiation, can stem from several factors:
-
Insufficient Grignard Reagent: The actual concentration of your prepared Grignard reagent may be lower than calculated due to partial decomposition. It is good practice to titrate the Grignard solution before use.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the phenylethanone, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic addition and will revert to the starting ketone upon acidic workup. This is particularly problematic with bulky Grignard reagents.
-
Steric Hindrance: If either the phenylethanone substrate or the Grignard reagent is sterically hindered, the approach of the nucleophile to the carbonyl carbon is impeded, slowing down the desired reaction.[9]
Q3: My primary side product is a reduced alcohol (1-phenylethanol) instead of the expected tertiary alcohol. Why is this happening?
A3: This side reaction is known as Grignard reduction and occurs when the Grignard reagent possesses a β-hydrogen. The ketone is reduced via a cyclic six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction).[10] To avoid this, use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[10]
Q4: Should I use diethyl ether or THF as the solvent for my Grignard reaction with phenylethanone?
A4: Both are excellent solvents for Grignard reactions, but they have different properties that can be leveraged for optimization.[11][12]
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which simplifies product isolation.[12] It is a reliable choice for many standard Grignard reactions.[11]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a stronger Lewis base, which can better solvate the magnesium center.[12][13] This enhanced solvation can increase the reactivity of the Grignard reagent and is beneficial for less reactive substrates or when higher reaction temperatures are required.[11][14]
The choice of solvent can also influence the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium dihalide.[7] In THF, the monomeric RMgX species is generally favored, which can affect reactivity.[11]
Troubleshooting Guides
Issue 1: Low Yield of Tertiary Alcohol and Recovery of Starting Ketone
This is a classic problem often attributed to the competing enolization pathway.
Caption: Troubleshooting enolization in Grignard reactions.
The use of cerium(III) chloride is a highly effective method for promoting the desired 1,2-addition to enolizable ketones.[10]
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Anhydrous THF
-
Grignard Reagent solution
-
Phenylethanone substrate solution in anhydrous THF
-
Standard reaction glassware, oven-dried and assembled under an inert atmosphere.
Procedure:
-
Preparation of CeCl₃ Slurry: In a round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone). Add anhydrous THF to create a stirrable slurry. Stir vigorously at room temperature for at least 2 hours to ensure activation.
-
Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold CeCl₃ slurry. Stir for 30-60 minutes at -78 °C to allow for the in-situ formation of the organocerium reagent.
-
Ketone Addition: Add the phenylethanone substrate (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction and Workup: Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Proceed with standard aqueous workup and extraction.
Issue 2: Reaction is Sluggish or Stalls with Sterically Hindered Substrates
When dealing with substituted phenylethanones or bulky Grignard reagents, steric hindrance can significantly reduce the reaction rate.[9]
| Strategy | Rationale | Key Considerations |
| Increase Reaction Temperature | Provides the necessary activation energy to overcome the steric barrier.[10] | Switch to a higher-boiling solvent like THF and run the reaction at reflux.[12][13] |
| Use a More Reactive Nucleophile | Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective with hindered substrates.[9] | Increased basicity may enhance enolization. This is often a trade-off that requires empirical optimization. |
| Employ Additives | Lithium chloride (LiCl) can break up Grignard reagent aggregates, leading to more reactive monomeric species.[10][15] | Add anhydrous LiCl to the Grignard formation reaction. |
| Increase Reaction Time | Allow the reaction to stir for an extended period (e.g., 12-24 hours) at room temperature or elevated temperature to drive it to completion. | Monitor by TLC to determine the optimal reaction time and avoid potential decomposition. |
Visualizing the Core Mechanism and Side Reactions
The reaction of a Grignard reagent with phenylethanone can proceed through several pathways. Understanding these is key to optimizing for the desired product.
Caption: Competing pathways in the Grignard reaction with phenylethanone.
General Protocol: Synthesis of 1,1-Diphenylethanol
This protocol outlines the reaction of phenylmagnesium bromide with phenylethanone (acetophenone), a common example used in academic and research settings.[16][17]
Safety Note: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a certified fume hood, and no open flames should be present.[18]
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 small crystal)
-
Bromobenzene (1.1 equiv)
-
Anhydrous diethyl ether
-
Phenylethanone (acetophenone) (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard, oven-dried glassware for anhydrous reactions (three-neck flask, reflux condenser, dropping funnel)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings and a crystal of iodine in a dry three-neck flask under an inert atmosphere.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution.[19]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue to stir for 30 minutes.
-
-
Reaction with Phenylethanone:
-
Dissolve phenylethanone in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the phenylethanone solution dropwise to the stirred Grignard reagent. A precipitate will likely form.[17]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
-
Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,1-diphenylethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to remove side products like biphenyl.[20]
-
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Outline a synthetic pathway for preparing each of the following compounds, using the Grignard reaction and starting with benzene or toluene. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. Retrieved from [Link]
-
Quora. (2019). Why is THF used in Grignard? Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
-
Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction (Version 3). Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
St. Olaf College. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Sources
- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. homework.study.com [homework.study.com]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Cyclohexyl Phenyl Ketone
Welcome to the technical support center for the synthesis of cyclohexyl phenyl ketone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing cyclohexyl phenyl ketone?
The most prevalent and industrially significant method is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is highly effective for forming the C-C bond between the aromatic ring and the acyl group, yielding the desired ketone.[3][4][5]
Q2: Why is polyacylation not a major concern in this synthesis, unlike in Friedel-Crafts alkylation?
The acyl group (a carbonyl attached to the ring) is strongly electron-withdrawing. This effect deactivates the newly formed cyclohexyl phenyl ketone product toward further electrophilic attack.[6][7] As a result, the product is significantly less reactive than the starting benzene, effectively preventing the addition of a second acyl group (polyacylation).[6][8][9] This is a key advantage of Friedel-Crafts acylation over alkylation, where the product is often more reactive than the starting material, leading to polysubstitution.[10]
Q3: Can I use reagents other than cyclohexanecarbonyl chloride?
Yes, cyclohexanecarboxylic anhydride is a viable alternative to the acyl chloride.[7][8] The reaction mechanism is similar, involving the generation of the same acylium ion electrophile. However, using an anhydride requires a higher stoichiometry of the Lewis acid catalyst because the carboxylate byproduct also complexes with it.[11] Another reported method involves the catalyzed decarboxylation reaction of benzoic acid and cyclohexanecarboxylic acid, presenting a more environmentally friendly route that avoids generating HCl gas.[1]
Q4: What are the primary safety concerns when running a Friedel-Crafts acylation?
The primary hazards involve the reagents used:
-
Lewis Acids (e.g., AlCl₃): Highly moisture-sensitive and react violently with water, releasing heat and corrosive HCl gas. All reactions must be conducted under strictly anhydrous (moisture-free) conditions.[12]
-
Acyl Chlorides (e.g., Cyclohexanecarbonyl Chloride): These are corrosive and lachrymatory (tear-inducing). They also react with moisture to produce HCl.[13][14]
-
Solvents: Benzene is a known carcinogen and should be handled with appropriate engineering controls (e.g., fume hood). Less hazardous solvents like carbon disulfide or an excess of the aromatic substrate are sometimes used.[11]
-
Workup: The quenching of the reaction mixture (destroying the catalyst) is highly exothermic and releases large volumes of HCl gas. This must be done slowly, with cooling, and in a well-ventilated fume hood.
Troubleshooting Guide: Byproduct Formation & Low Yields
This section addresses specific experimental issues through a problem-and-solution format.
Issue 1: My crude product shows an unexpected peak in the GC-MS, and the NMR is complex. What could the main byproduct be?
Question: I've performed the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride. My yield is lower than expected, and analysis indicates the presence of cyclohexanecarboxylic acid. How did this form?
Answer: The most common cause for the formation of cyclohexanecarboxylic acid is the premature hydrolysis of the starting material, cyclohexanecarbonyl chloride.
-
Causality: Acyl chlorides are highly reactive and readily hydrolyze upon contact with water.[14][15][16] If your glassware, solvent (benzene), or Lewis acid catalyst is not perfectly dry, moisture will convert the acyl chloride into the corresponding carboxylic acid.[12][14] This acid will not participate in the Friedel-Crafts reaction and will need to be removed during purification.
-
Preventative Protocol:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) before use.
-
Reagents: Use freshly opened, anhydrous grade solvents and reagents. Aluminum chloride is particularly hygroscopic and should be a free-flowing powder, not clumped.[12]
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Issue 2: The reaction mixture turned dark brown/black, and I isolated mostly tar-like material with very low yield.
Question: My reaction proceeded with vigorous gas evolution and turned black shortly after adding the catalyst. What caused this decomposition?
Answer: This is indicative of an uncontrolled, exothermic reaction, often due to issues with catalyst addition or temperature control.
-
Causality: The complexation of the Lewis acid with the acyl chloride and the subsequent acylation are highly exothermic. If the catalyst is added too quickly or the reaction is not adequately cooled, the temperature can rise uncontrollably. Excessively high temperatures can lead to side reactions, charring, and polymerization of the aromatic substrate, resulting in the formation of tar.[12]
-
Preventative Protocol:
-
Controlled Addition: Dissolve the benzene and cyclohexanecarbonyl chloride first. Cool the mixture in an ice bath (0°C). Add the aluminum chloride catalyst slowly and in small portions, allowing the temperature to remain stable before adding the next portion.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction flask with a thermometer. Maintain the temperature between 0-5°C during catalyst addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature slowly and then heat to a moderate temperature (e.g., 50-60°C) if necessary to drive the reaction to completion.[4]
-
Issue 3: My final product is contaminated with a high-boiling point impurity that is difficult to remove by distillation.
Question: After workup and distillation, I have a persistent impurity. GC-MS suggests a di-acylated product or a related ketone. How is this possible?
Answer: While polyacylation is generally unfavorable, other side reactions involving the catalyst or reaction intermediates can lead to unexpected ketone byproducts.
-
Causality 1 (Isomerization/Disproportionation): Although less common than with alkylation, under harsh conditions (e.g., high catalyst load, high temperature), the Lewis acid can promote isomerization or disproportionation of halogenated aromatic byproducts. For instance, if any bromobenzene were present as an impurity, AlCl₃ could convert it into a mixture of benzene and dibromobenzene, which could then react to form unwanted ketone byproducts.[11]
-
Causality 2 (Cleavage of Ethers): If an ether solvent (not recommended for Friedel-Crafts) or an aromatic substrate with an ether group is used, the Lewis acid can cleave the ether linkage, leading to reactive intermediates and subsequent side reactions.
-
Troubleshooting Workflow: The logical flow for identifying and mitigating such byproducts is crucial.
Caption: Workflow for identifying and mitigating byproduct formation.
Experimental Protocols & Data
Protocol 1: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or drying tube). Maintain a nitrogen atmosphere.
-
Charging Reagents: In the flask, dissolve 1.0 equivalent of cyclohexanecarbonyl chloride in 3-4 volumes of anhydrous benzene. Cool the mixture to 0-5°C using an ice-water bath.
-
Catalyst Addition: Slowly add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) in portions over 30-45 minutes. Maintain the internal temperature below 10°C. Vigorous HCl gas evolution will be observed.
-
Reaction: After completing the addition, allow the mixture to stir at room temperature for 1 hour, then heat to 50°C under reflux for 2-3 hours until HCl evolution ceases.
-
Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, add crushed ice to the flask to decompose the AlCl₃-ketone complex. This is highly exothermic. Subsequently, add 10% aqueous HCl to dissolve the aluminum salts.[17]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, 5% NaOH solution (to remove any carboxylic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (benzene) by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure cyclohexyl phenyl ketone.
Table 1: Common Byproducts and Their Origin
| Byproduct Name | Chemical Formula | Common Origin | Identification Method |
| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | Hydrolysis of cyclohexanecarbonyl chloride due to moisture in reagents or glassware.[13][14] | GC-MS, IR, NMR |
| Dicyclohexyl Ketone | (C₆H₁₁)₂CO | Potential impurity in the starting acyl chloride or from a side reaction if cyclohexanecarboxylic acid is used with certain catalysts.[1] | GC-MS, NMR |
| Benzene Dicarboxylic Acids | C₆H₄(COOH)₂ | Over-oxidation of di-acylated or alkylated byproducts during an oxidative workup (not typical for Friedel-Crafts). | HPLC, LC-MS |
| Polymeric Tars | N/A | Uncontrolled exothermic reaction, excessively high temperatures, or high catalyst concentration.[12] | Visual, Insolubility |
Mechanism: Friedel-Crafts Acylation & Potential Side Reaction
The desired reaction proceeds through a well-defined electrophilic aromatic substitution mechanism. However, under non-ideal conditions, side reactions can occur.
Sources
- 1. globethesis.com [globethesis.com]
- 2. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. savemyexams.com [savemyexams.com]
- 17. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Catalytic Hydrogenation of Phenylethanones
Welcome to the technical support center for the catalytic hydrogenation of phenylethanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
The reduction of phenylethanones to the corresponding phenylethanols is a cornerstone reaction in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] For instance, 1-phenylethanol is a key intermediate in the production of the nonsteroidal anti-inflammatory drug, Ibuprofen.[2][3] While seemingly straightforward, this reaction is often plagued by challenges ranging from low conversion and poor selectivity to catalyst deactivation and reproducibility issues. This guide provides a structured approach to identifying and resolving these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Low Conversion: Why is my reaction stalling or incomplete?
A common frustration is observing a reaction that starts but fails to reach completion. This can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Possible Cause 1.1: Catalyst Deactivation
Catalyst deactivation is a frequent culprit for incomplete reactions.[4] It can occur through several mechanisms, including poisoning, sintering, or chemical transformation of the active species.
-
Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can adsorb to the catalyst's active sites, blocking them from participating in the reaction. Sulfur-containing compounds are notorious poisons for many hydrogenation catalysts like Palladium and Raney Nickel.[5]
-
Sintering: At elevated temperatures, fine metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area.[6]
-
Chemical Transformation: The active catalytic species may undergo an undesirable chemical reaction during the hydrogenation process. For example, some homogeneous catalysts can form inactive dimers or complexes.[7]
Troubleshooting Protocol 1.1: Diagnosing and Mitigating Catalyst Deactivation
-
Substrate and Solvent Purity Check:
-
Action: Analyze your starting materials (phenylethanone derivative and solvent) using techniques like GC-MS or NMR to identify potential impurities.
-
Rationale: Even ppm levels of catalyst poisons can significantly hinder the reaction.
-
-
Catalyst Health Assessment:
-
Action: If using a fresh batch of catalyst doesn't resolve the issue, consider characterizing the spent catalyst using techniques like TEM (to check for sintering) or XPS (to identify surface poisons).
-
Rationale: This provides direct evidence of the deactivation mechanism.
-
-
"Hot Filtration" Test (for heterogeneous catalysts):
-
Action: At an intermediate stage of the reaction, quickly and carefully filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting under the same conditions.
-
Rationale: If the reaction in the filtrate proceeds, it suggests that the active catalyst is a leached, homogeneous species. If it stops, the catalysis is truly heterogeneous.[7]
-
Possible Cause 1.2: Inadequate Reaction Conditions
The chosen temperature, pressure, and solvent can significantly impact the reaction rate.
-
Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions or catalyst deactivation.[8]
-
Hydrogen Pressure: For many hydrogenations, a certain threshold of hydrogen pressure is required to achieve a reasonable reaction rate.[1]
-
Solvent Effects: The solvent can influence the solubility of the substrate and hydrogen, as well as the interaction with the catalyst surface.[9][10]
Troubleshooting Protocol 1.2: Optimizing Reaction Conditions
A systematic approach to optimizing reaction conditions is crucial. A Design of Experiments (DoE) approach can be highly effective.
| Parameter | Range to Investigate | Rationale |
| Temperature (°C) | Room Temperature to 120°C | Balance reaction rate against potential side reactions and catalyst stability.[8][11] |
| Hydrogen Pressure (bar) | 1 to 50 bar | Insufficient pressure can be rate-limiting.[1][12] |
| Solvent Polarity | Non-polar (e.g., Toluene) to Polar (e.g., Ethanol, Water) | Solvent can affect substrate/H₂ solubility and catalyst-substrate interactions.[9][10] |
dot
Caption: Decision tree for troubleshooting low conversion.
Poor Selectivity: How can I favor the formation of 1-phenylethanol over byproducts?
A significant challenge in the hydrogenation of phenylethanones is controlling the selectivity. The primary competing reaction is the hydrogenation of the aromatic ring, leading to the formation of ethylbenzene and subsequently ethylcyclohexane.[3][8]
Possible Cause 2.1: Catalyst Choice
The choice of catalyst plays a pivotal role in determining selectivity.
-
Precious Metal Catalysts (Pd, Pt, Rh): These are highly active but can also readily hydrogenate the aromatic ring, leading to poor selectivity for the desired alcohol, especially at higher temperatures and pressures.[8]
-
Non-Precious Metal Catalysts (Ni, Co, Cu): Copper-based catalysts, for instance, are known for their high selectivity towards carbonyl group hydrogenation.[8] Raney Nickel is a widely used industrial catalyst but may also exhibit lower selectivity compared to more specialized catalysts.[11]
Troubleshooting Protocol 2.1: Catalyst Screening for Improved Selectivity
| Catalyst Type | Typical Selectivity for C=O Reduction | Key Considerations |
| Palladium on Carbon (Pd/C) | Moderate to Low | Prone to aromatic ring hydrogenation.[8] |
| Platinum on Carbon (Pt/C) | Moderate to Low | Similar to Pd/C, often more active.[8] |
| Rhodium on Carbon (Rh/C) | Moderate to Low | Can be very active for arene hydrogenation.[8] |
| Raney Nickel | Moderate to High | A cost-effective option, but selectivity can be variable.[11] |
| Copper-based (e.g., Cu-Zn-Al) | High | Excellent selectivity for the carbonyl group.[8][13] |
| Cobalt-based | High | Can achieve high selectivity under optimized conditions.[14] |
Possible Cause 2.2: Reaction Parameters Favoring Over-reduction
Aggressive reaction conditions can lead to the undesired hydrogenation of the aromatic ring.
-
High Temperature: As mentioned, elevated temperatures can provide the necessary activation energy for arene hydrogenation.[8]
-
High Hydrogen Pressure: Increased hydrogen concentration can also promote the reduction of the aromatic ring.
Troubleshooting Protocol 2.2: Tuning Reaction Conditions for Selectivity
-
Temperature Reduction:
-
Action: Systematically lower the reaction temperature in increments of 10-20°C.
-
Rationale: This will disproportionately slow down the more energy-intensive aromatic hydrogenation compared to the carbonyl reduction.
-
-
Pressure Optimization:
-
Action: Reduce the hydrogen pressure to the minimum required for a reasonable reaction rate.
-
Rationale: Lowering the hydrogen concentration can disfavor the complete saturation of the aromatic ring.
-
dot
Caption: Reaction pathways in phenylethanone hydrogenation.
Reproducibility Issues: Why do my results vary between batches?
Inconsistent results are a significant roadblock in research and development. The root cause often lies in subtle variations in experimental setup and materials.
Possible Cause 3.1: Inconsistent Catalyst Activity
-
Batch-to-Batch Variation: Commercially available catalysts can exhibit variations in metal loading, particle size, and dispersion from one batch to another.
-
Catalyst Handling and Storage: Many hydrogenation catalysts, particularly Raney Nickel, are pyrophoric and can deactivate upon exposure to air.[15][16] Improper storage can lead to a gradual loss of activity.
Troubleshooting Protocol 3.1: Ensuring Consistent Catalyst Performance
-
Standardized Catalyst Handling:
-
Action: Develop and adhere to a strict Standard Operating Procedure (SOP) for catalyst handling, including weighing and transfer under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Rationale: Minimizes exposure to air and moisture, preserving catalyst activity.
-
-
Catalyst Characterization:
-
Action: For critical applications, consider characterizing new batches of catalyst to ensure consistency.
-
Rationale: Techniques like ICP-MS (for metal loading) and chemisorption (for active site quantification) can verify catalyst specifications.
-
Possible Cause 3.2: Variations in Reaction Setup
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of hydrogen from the gas phase to the catalyst surface. Inconsistent stirring speeds can lead to variable mass transfer rates.
-
Temperature Gradients: In larger scale reactions, inefficient stirring or heating can create hot spots, leading to localized side reactions and inconsistent results.
Troubleshooting Protocol 3.2: Standardizing the Experimental Setup
-
Consistent Agitation:
-
Action: Use a calibrated overhead stirrer or a consistent magnetic stir bar and stir plate setting for all experiments.
-
Rationale: Ensures efficient mixing and consistent mass transfer of hydrogen.
-
-
Temperature Control:
-
Action: Use a reaction vessel with a jacket connected to a circulating bath for precise temperature control.
-
Rationale: Maintains a uniform temperature throughout the reaction mixture.
-
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Acetophenone
Safety Note: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.[17]
-
Reactor Setup:
-
To a clean and dry pressure reactor equipped with a magnetic stir bar, add the chosen catalyst (e.g., 5 mol% Pd/C or 10 wt% Raney Nickel).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times.
-
-
Addition of Reactants:
-
Under a positive pressure of inert gas, add the solvent (e.g., ethanol, 0.5 M solution) followed by the acetophenone.
-
-
Hydrogenation:
-
Seal the reactor again and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired pressure (e.g., 5 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (after carefully venting and re-purging the reactor) and analyzing them by GC or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
The filtrate can then be concentrated and purified as required.
-
References
-
Abdour-Rashid, K., et al. (2005). A Mechanism Displaying Autocatalysis: The Hydrogenation of Acetophenone Catalyzed by RuH(S-binap)(app) Where app Is the Amido Ligand Derived from 2-Amino-2-(2-pyridyl)propane. Organometallics. Available at: [Link]
-
Wang, Y., et al. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Samec, J. S. M., et al. (2006). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Larsen, A., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. Available at: [Link]
-
Zhang, K., et al. (2024). Transfer hydrogenation of aldehydes and ketones with tetrahydroxydiboran in water by an amphiphilic resin-supported nano-palladium catalyst. Chemistry Letters. Available at: [Link]
-
Zhao, Y., et al. (2021). A phosphine-free Mn(I)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. Dalton Transactions. Available at: [Link]
-
Masson, J., et al. (1993). Selective hydrogenation of acetophenone on chromium promoted Raney nickel catalysts. Applied Catalysis A: General. Available at: [Link]
-
Gao, F., et al. (2020). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. ResearchGate. Available at: [Link]
-
Mavrikakis, M., et al. (2021). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Catalysts. Available at: [Link]
-
Sajiki, H., & Monguchi, Y. (2018). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Varga, E., et al. (2018). Mechanochemical, Water‐Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst. ChemistrySelect. Available at: [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. Organic Letters. Available at: [Link]
-
Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts. University of Illinois Urbana-Champaign. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. AGRIS. Available at: [Link]
-
Masson, J., et al. (1997). Selective hydrogenation of acetophenone on chromium promoted Raney nickel catalysts. III. The influence of the nature of the solvent. Applied Catalysis A: General. Available at: [Link]
-
Zhang, Y., et al. (2022). Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor. Reaction Chemistry & Engineering. Available at: [Link]
-
Liu, H., et al. (2010). Preparation of 1-phenylethanol by selective hydrogenation of acetophenone over alumina-supported Co catalysts. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]
-
ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. ChemBAM. Available at: [Link]
-
Abdur-Rashid, K., et al. (2004). Alcohol-assisted base-free hydrogenation of acetophenone catalyzed by OsH(NHCMe2CMe2NH2)(PPh3)2. Chemical Communications. Available at: [Link]
-
Giera, D. S., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics. Available at: [Link]
-
Billica, H. R., & Adkins, H. (1949). Raney Nickel Catalysts. Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Ibuprofen. Wikipedia. Available at: [Link]
-
Yoshida, H., et al. (2015). Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. Green Chemistry. Available at: [Link]
-
Bullock, R. M., et al. (2001). Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Biswas, T. (2021, December 26). Homogeneous catalyst vs. Heterogeneous catalyst. YouTube. Available at: [Link]
-
Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]
-
Kelly, G. J., et al. (2016). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Catalysis Today. Available at: [Link]
-
Ragaini, F., et al. (2001). The reduction of ketones through homogeneous transfer hydrogenation catalyzed by transition metals. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 3). D25.2: Heterogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Organic Chemistry Data. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ketone Reduction. WordPress. Available at: [Link]
-
Kumar, M., et al. (2018). Selective hydrogenation of acetophenone to 1-phenyl ethanol over nanofibrous Ag-OMS-2 catalysts. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available at: [Link]
-
Baiker, A. (2005). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. ResearchGate. Available at: [Link]
-
Sejer, D. D. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]
-
Li, Y., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Frontiers of Chemical Science and Engineering. Available at: [Link]
-
Costentin, C., & Savéant, J.-M. (2021). Homogeneous molecular catalysis of the electrochemical reduction of N2O to N2: redox vs. chemical catalysis. Chemical Science. Available at: [Link]
-
Belskaya, O. B., et al. (2022). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Catalysts. Available at: [Link]
-
Liu, Y., et al. (2018). Catalytic hydrogenation of acetophenone to 1-phenylethanol by catalyst 1b. ResearchGate. Available at: [Link]
-
Newton, G. N., et al. (2015). Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst: A Multielement in Situ X-ray Absorption Spectroscopy Study. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts [agris.fao.org]
- 14. akjournals.com [akjournals.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Scaling Up Phenylethanone Synthesis
Welcome to the Technical Support Center for phenylethanone (acetophenone) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to large-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up of your synthesis.
I. Core Principles of Phenylethanone Synthesis Scale-Up
Phenylethanone is a simple aromatic ketone, but its large-scale synthesis, most commonly via Friedel-Crafts acylation, presents a unique set of challenges.[1][2] The highly exothermic nature of this reaction, coupled with the potential for byproduct formation, demands careful consideration of process parameters.[1] Key industrial production methods include the Friedel-Crafts acylation of benzene and the oxidation of ethylbenzene.[2][3] This guide will primarily focus on the challenges associated with the Friedel-Crafts acylation route.
Diagram: High-Level Workflow for Phenylethanone Synthesis Scale-Up
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of Ketones
Welcome to the technical support center for catalytic hydrogenation. As Senior Application Scientists, we understand that when a reaction fails, pinpointing the cause is critical. Catalyst poisoning, the chemical deactivation of a catalyst by impurities, is a frequent and often frustrating issue encountered by researchers in pharmaceutical and fine chemical synthesis.[1] This guide is designed to provide you with direct, actionable troubleshooting advice in a question-and-answer format to help you diagnose, remedy, and prevent catalyst poisoning in your ketone hydrogenation experiments.
Part 1: Is My Catalyst Poisoned? (Frequently Asked Questions)
This section addresses the initial symptoms of catalyst deactivation and helps differentiate poisoning from other common experimental problems.
Q1: My hydrogenation reaction has stalled or is extremely slow. Is the catalyst poisoned?
A stalled or sluggish reaction is a classic indicator of catalyst poisoning.[2] Poisoning occurs when impurities from your feedstock, solvent, or glassware bind strongly to the catalyst's active sites, preventing the ketone substrate from accessing them.[2][3] This chemical deactivation leads to a dramatic drop in reaction rate and efficiency. However, before concluding that poisoning is the culprit, it's essential to rule out other potential issues.
Q2: How can I distinguish between catalyst poisoning and other common reaction issues?
This is a crucial diagnostic step. A systematic approach is key. Before suspecting a poison, verify the following common experimental parameters:
-
Hydrogen Delivery: Is the hydrogen pressure adequate and constant? For reactions run under a balloon, leaks are common and may require frequent purging.[4] More demanding reductions may require a high-pressure reactor (e.g., a Parr hydrogenator).[4][5]
-
Mass Transfer & Agitation: Is the stirring vigorous enough? Hydrogenation is often a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing is a common cause of slow reaction rates as it limits the diffusion of hydrogen to the catalyst surface.[5]
-
Catalyst Activity: Could your catalyst simply be old or improperly handled? Noble metal catalysts, especially pyrophoric ones, can lose activity if stored or handled incorrectly.[5] As a simple test, try running the reaction with a fresh batch of catalyst from a new, sealed container.[5][6]
-
Reaction Conditions: Are the temperature and solvent appropriate? While many hydrogenations work at room temperature, some substrates require gentle heating.[5] Ensure your ketone is fully dissolved in the solvent, as poor solubility will limit the reaction rate.[5]
If you have systematically confirmed that all these parameters are optimal and the reaction still fails, catalyst poisoning becomes a primary suspect.
Q3: I filtered my reaction mixture and added fresh catalyst, and the reaction started again. Does this confirm poisoning?
This is a strong indicator of poisoning. By filtering the catalyst, you have likely removed the poison that was adsorbed onto its surface. If the reaction proceeds with fresh catalyst in the same reaction filtrate, it suggests that the poison was present in a very low concentration and was effectively scavenged by the first batch of catalyst.[4] However, if the reaction with the new catalyst also stalls, it indicates a higher concentration of poison still present in the reaction medium.
Part 2: The Usual Suspects: A Guide to Common Poisons
Once poisoning is suspected, the next step is to identify the potential class of inhibitor. Different catalysts have varying sensitivities to specific chemical functional groups and elements.
Q4: What are the most common catalyst poisons in ketone hydrogenation?
The most frequently encountered poisons for platinum group metal (PGM) catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are substances with lone pairs of electrons or those that can form strong covalent bonds with the metal surface. These include sulfur compounds, nitrogen heterocycles, halides, and heavy metals.[1][2][5]
Table 1: Common Poisons for Ketone Hydrogenation Catalysts
| Poison Class | Examples | Primarily Affected Catalysts | Mechanism of Action & Severity |
| Sulfur Compounds | Thiols, thioethers, H₂S, sulfoxides, disulfides, thiophenes | Pd, Pt, Rh, Ni | Severe & Often Irreversible . Strong chemisorption onto metal active sites, forming stable metal-sulfide bonds that block substrate binding.[2][7] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, oximes, nitro groups | Pd, Pt, Rh | Moderate to Severe . Competitive adsorption on active sites. Often reversible, but can be strong. Sometimes used intentionally to control selectivity (e.g., Rosenmund reduction).[1] |
| Halides | Cl⁻, Br⁻, I⁻ (from reagents like HCl, or residual starting materials) | Pd, Pt | Moderate . Strong adsorption onto the catalyst surface, blocking active sites. Can sometimes be washed off.[1][8] |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As), Bismuth (Bi) | Pd, Pt, Rh, Ni | Severe & Irreversible . Formation of metal alloys on the catalyst surface or strong chemisorption, permanently deactivating the site.[9][10] |
| Carbon Monoxide (CO) | From decarbonylation of substrates or impurities in H₂ gas | Pd, Rh | Severe & Reversible . Strong, competitive coordination to the metal center, blocking sites for hydrogen and ketone activation.[1][11] |
| Phosphorus Compounds | Phosphines, phosphites, phosphates | Pd, Pt, Rh | Severe & Often Irreversible . Strong coordination to the metal center, similar to sulfur compounds.[1] |
Q5: Why are sulfur compounds so detrimental to my Palladium and Platinum catalysts?
Sulfur compounds are particularly potent poisons because of the strong, often irreversible, chemical bond they form with the surface of PGM catalysts.[2][7] The sulfur atom's lone pair of electrons readily coordinates to the electron-deficient metal active sites. This interaction is not a simple physical adsorption; it's a strong chemisorption that can lead to the formation of stable metal sulfides.[2] This effectively renders the active site permanently unavailable for the catalytic cycle of ketone hydrogenation. Even parts-per-million (ppm) levels of sulfur can be sufficient to completely deactivate a catalyst batch.[11]
Q6: My starting material contains a nitrogen heterocycle. Will this poison my Rhodium catalyst?
It is highly likely. Nitrogen-containing heterocycles, such as pyridine or quinoline, are common catalyst poisons.[1][5] The nitrogen atom's lone pair of electrons makes it a Lewis base, which readily adsorbs to the acidic metal active sites on the catalyst. This binding is competitive with the ketone substrate. While this poisoning is sometimes reversible and can be overcome by increasing reaction temperature or pressure, it often significantly inhibits the reaction rate. In some cases, the nitrogen group's binding is so strong that it effectively halts the reaction.
Q7: Can trace metals from previous reaction steps poison my catalyst?
Absolutely. Heavy metals like lead, mercury, or arsenic are notorious irreversible poisons.[9][12] They can be introduced into your reaction from various sources, including impure reagents or carryover from previous synthetic steps where metal catalysts were used. These metals can alloy with the PGM catalyst or chemisorb so strongly that they permanently block the active sites.[10] It is crucial to ensure that substrates are purified to remove trace metals before hydrogenation.
Q8: Could my ketone substrate, product, or solvent be the source of the poison?
While less common, it is possible. Certain complex substrates may undergo side reactions that produce inhibitory species. For example, in the aqueous phase reforming of polyols, ketone and diketone intermediates have been shown to act as catalyst poisons for Pt/γ-Al₂O₃ by binding strongly to the metal surface.[13][14] Similarly, solvents can be a source of contamination. For instance, technical-grade solvents may contain sulfur impurities. Using high-purity, appropriately tested solvents is a critical preventative measure.[5]
Part 3: The Investigation: Protocols for Identifying Poisons
If poisoning is strongly suspected, analytical testing can confirm the identity of the deactivating agent. This is particularly important in a drug development setting where processes must be robust and well-understood.
Q9: How do I definitively identify the poison affecting my catalyst?
A combination of surface and bulk analytical techniques can be used to identify the poison. The spent catalyst must be carefully recovered from the reaction mixture, and a sample of the unused ("fresh") catalyst should be used as a control.
Diagram 1: Troubleshooting Workflow for Failed Ketone Hydrogenation
A logical flow helps diagnose issues methodically.
Caption: A decision tree for troubleshooting failed hydrogenation reactions.
Protocol 1: Sample Preparation for Poison Analysis
Objective: To safely recover the spent catalyst for analysis without introducing further contamination.
-
Inert Atmosphere Purge: Once the reaction is stopped, thoroughly purge the reaction vessel with an inert gas (Nitrogen or Argon) to remove all hydrogen.[15] This is a critical safety step to prevent fire, as PGM catalysts are pyrophoric. [15][16]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [5][15]
-
Washing: Gently wash the filter cake with a small amount of fresh, high-purity solvent to remove residual substrate and product.
-
Drying: Carefully transfer the wet catalyst/Celite® mixture to a vial and dry it under a vacuum. Do not heat the sample, as this could volatilize certain poisons.
-
Control Sample: Ensure you have a control sample of the fresh, unused catalyst from the same lot number for comparative analysis.
Protocol 2: Screening for Metal Contaminants using ICP-OES/MS
Objective: To quantify the presence of poisoning metals (e.g., Pb, As, Hg) on the catalyst.
-
Digestion: Accurately weigh a sample of the dried, spent catalyst and the fresh catalyst control.
-
Digest the samples in a strong acid mixture (e.g., aqua regia) using a microwave digester to bring the catalyst and any adsorbed metals into solution.
-
Analysis: Dilute the digested samples to an appropriate volume with deionized water.
-
Analyze the solutions using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS). ICP-MS offers lower detection limits (parts-per-trillion) for many elements.[9]
-
Interpretation: Compare the elemental analysis of the spent catalyst to the fresh catalyst. A significant increase in the concentration of metals like Pb, As, Hg, Bi, or Fe on the spent catalyst is a clear indication of metal poisoning.
Protocol 3: Quantifying Sulfur Content via Combustion Analysis
Objective: To determine if sulfur is the deactivating agent.
-
Sample Submission: Submit accurately weighed samples of the dried spent and fresh catalysts to an analytical lab equipped with a combustion analyzer.
-
Analysis: The instrument combusts the sample in a stream of oxygen at high temperatures. The sulfur in the sample is converted to sulfur dioxide (SO₂), which is then detected and quantified using an infrared detector.[9]
-
Interpretation: A substantially higher sulfur content in the spent catalyst compared to the fresh sample confirms sulfur poisoning.
Part 4: The Remedy: Prevention and Regeneration Protocols
Identifying a poison is only half the battle. The final step is to implement strategies to prevent recurrence and, if possible, recover the poisoned catalyst.
Diagram 2: Mechanism of Active Site Poisoning
A visual representation of how a poison blocks a catalyst's active site.
Caption: How a poison molecule blocks the catalyst's active site.
Q10: What are the best practices to prevent catalyst poisoning in the first place?
Prevention is always the most effective strategy. Rigorous control over your raw materials is paramount.
-
Feedstock Purification: This is the most critical preventative measure. Purify your ketone substrate before the reaction using techniques like recrystallization, distillation, or chromatography to remove trace impurities.[3]
-
Use High-Purity Reagents: Always use high-purity, anhydrous solvents and ensure the hydrogen gas is of high quality.[5]
-
Install Guard Beds: For larger-scale or continuous flow reactions, installing a "guard bed" upstream of the main catalyst bed can be highly effective. This is a sacrificial layer of material designed to adsorb poisons before they reach the expensive catalyst.[9][17]
-
Dedicated Glassware: Use scrupulously clean glassware dedicated to hydrogenation reactions to avoid cross-contamination from other reaction types, particularly those involving sulfur or heavy metals.[5]
Q11: My catalyst is confirmed to be poisoned. Can it be regenerated?
Regeneration is sometimes possible, but its success depends heavily on the nature of the poison and the strength of its bond to the catalyst.
-
Reversible Poisoning (e.g., by some nitrogen compounds, CO, or weakly adsorbed species) can often be reversed by washing the catalyst with an appropriate solvent or by thermal treatment to desorb the poison.[11][18]
-
Irreversible Poisoning (e.g., by sulfur or heavy metals) is much more difficult to remedy. While aggressive regeneration protocols exist, they may not restore the catalyst to its original activity and can sometimes damage its structure.[19] Often, replacing the catalyst is more practical.
Protocol 4: General Regeneration of a Carbon-Supported Catalyst by Solvent Washing
Objective: To remove weakly adsorbed organic impurities or halides from a PGM/C catalyst.
-
Recover Catalyst: Safely recover the spent catalyst as described in Protocol 1.
-
Slurry Formation: Transfer the wet filter cake to a flask and create a slurry with a suitable solvent (e.g., ethyl acetate, methanol, or water if the poison is a salt).
-
Stirring/Sonication: Stir the slurry vigorously at room temperature for 1-2 hours. Gentle sonication can also be effective.
-
Filtration and Washing: Filter the catalyst again, washing it thoroughly with fresh solvent.
-
Repeat if Necessary: The washing procedure can be repeated with different solvents if the nature of the poison is complex.
-
Drying: Dry the washed catalyst carefully under vacuum before attempting to reuse it.
Protocol 5: Oxidative Regeneration of a Sulfur-Poisoned Catalyst (Advanced, Lab Scale)
Objective: To remove strongly bound sulfur from a PGM catalyst. Caution: This procedure involves high temperatures and should only be performed with appropriate safety controls.
-
Recover Catalyst: Safely recover and dry the sulfur-poisoned catalyst.
-
Oxidation: Place the catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., >500 °C, the exact temperature depends on the catalyst's thermal stability) under a slow flow of dilute air (e.g., 1-5% O₂ in N₂). This converts the strongly adsorbed sulfides to metal sulfates or oxides.[20]
-
Purging: After the oxidation step, cool the catalyst under an inert gas (N₂) flow.
-
Reduction: Once at a safe temperature (e.g., <100 °C), switch the gas flow to hydrogen (or a dilute H₂/N₂ mixture) and slowly heat the catalyst again according to the manufacturer's activation procedure. This reduces the metal oxides/sulfates back to the active metallic state.[20]
-
Passivation/Use: After reduction and cooling, the catalyst is ready for reuse. It must be handled under an inert atmosphere. The success of this regeneration is highly variable and should be validated on a small scale.
References
-
Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). General Kinematics. Retrieved from [Link]
- Method for regenerating and hydrogenation catalyst. (2013). Google Patents.
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd. Retrieved from [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit. Retrieved from [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI. Retrieved from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved from [Link]
-
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Catalyst poison. (n.d.). Britannica. Retrieved from [Link]
-
Poisoned catalyst regeneration using the high-temperature oxidation... (n.d.). ResearchGate. Retrieved from [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn. Retrieved from [Link]
-
Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. Retrieved from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation... (2022, December 1). MDPI. Retrieved from [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? (2025, September 16). YouTube. Retrieved from [Link]
-
Catalyst Handling Procedures to Minimize Exposure. (n.d.). Concawe. Retrieved from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved from [Link]
-
Catalyst poisoning. (n.d.). Grokipedia. Retrieved from [Link]
-
Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. Retrieved from [Link]
-
Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. (n.d.). ACS Publications. Retrieved from [Link]
-
Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved from [Link]
-
Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. (n.d.). PMC - NIH. Retrieved from [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE... (n.d.). NIH. Retrieved from [Link]
-
Investigation of the poisoning of platinum group catalysts by thermal desorption. Part 2.—Mercury poisoning of benzene hydrogenation on palladium. (n.d.). Transactions of the Faraday Society (RSC Publishing). Retrieved from [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. Investigation of the poisoning of platinum group catalysts by thermal desorption. Part 2.—Mercury poisoning of benzene hydrogenation on palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 17. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 18. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 19. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedure for Friedel-Crafts Acylation Reactions
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical workup stage of this cornerstone organic synthesis reaction. Here, we move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup in a Friedel-Crafts acylation, and why is it so critical?
The workup procedure in a Friedel-Crafts acylation is a multi-step process designed to terminate the reaction, neutralize reagents, and isolate the desired acylated aromatic product in a pure form. Its criticality stems from the nature of the reagents used, particularly the Lewis acid catalyst (commonly aluminum chloride, AlCl₃), which forms a stable complex with the ketone product.[1] A successful workup is paramount for achieving a high yield and purity of the final product.
The core objectives of the workup are:
-
Quenching the Reaction: To deactivate any unreacted acylating agent and the Lewis acid catalyst.
-
Decomplexation of the Product: To break the stable complex formed between the ketone product and the Lewis acid, liberating the desired product.[1]
-
Separation of Phases: To separate the organic product from the aqueous phase containing catalyst residues and other water-soluble byproducts.
-
Purification: To remove any remaining impurities from the isolated organic product.
Q2: How do I properly quench a Friedel-Crafts acylation reaction?
Quenching is the first and arguably most crucial step of the workup. The highly reactive nature of the Lewis acid, typically AlCl₃, necessitates a careful and controlled quenching process. The reaction of AlCl₃ with water is highly exothermic and can lead to a dangerous thermal runaway if not managed properly.[2]
Recommended Quenching Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath. This is essential to control the exothermicity of the quenching process.[3]
-
Slowly and carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl) with vigorous stirring.[3][4] The use of ice helps to absorb the heat generated, while the acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides, preventing the formation of gelatinous precipitates that can complicate phase separation.[3]
Q3: Why is a stable emulsion sometimes formed during the workup, and how can I break it?
Emulsion formation is a common and frustrating issue during the workup of Friedel-Crafts acylation reactions, making the separation of the organic and aqueous layers difficult and leading to product loss.[5] Emulsions are often caused by the formation of finely dispersed aluminum salts at the interface of the two layers.[6]
Strategies to Prevent and Break Emulsions:
-
Acidic Quench: Quenching with a mixture of ice and concentrated HCl, as described above, is the primary method to prevent emulsion formation by keeping the aluminum salts soluble.[3][5]
-
Brine Wash: If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help to break it. The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[5]
-
Heating: In some cases, gentle heating of the mixture in a hot water bath for a short period can help to break up the aluminum salts and resolve the emulsion.[6]
-
Filtration: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion by physically disrupting the interface.
Q4: What is the purpose of the sequential washing steps (water, sodium bicarbonate, brine) after the initial quench?
After the initial quench and separation of the organic layer, a series of washing steps are performed to further purify the product.
-
Water Wash: This step removes the bulk of the remaining water-soluble impurities, such as residual acid and aluminum salts.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This basic wash is crucial for neutralizing any remaining acidic components, particularly HCl.[3] This is important to prevent any acid-catalyzed side reactions during product isolation and to protect downstream equipment from corrosion.
-
Brine (Saturated NaCl) Wash: The final wash with brine helps to remove any remaining water from the organic layer and further aids in breaking any minor emulsions.[3]
Troubleshooting Guide
Low or No Product Yield
| Symptom | Potential Cause | Troubleshooting Action |
| Very low or no product detected after workup. | Incomplete Quenching/Decomplexation: The ketone product is still complexed with the Lewis acid and remains in the aqueous phase. | Ensure the quenching is performed with a sufficient amount of acidic water (ice and concentrated HCl) to fully hydrolyze the aluminum-ketone complex.[3] Re-extract the aqueous layer with a fresh portion of the organic solvent. |
| Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) and acylating agent are highly sensitive to moisture, leading to deactivation.[5][7] | Rigorously dry all glassware before use.[5] Use anhydrous solvents and fresh, properly stored reagents. A clumpy appearance or a strong smell of HCl from the AlCl₃ indicates moisture contamination.[5] | |
| Deactivated Aromatic Substrate: Strongly electron-withdrawing groups on the aromatic ring can render it unreactive towards Friedel-Crafts acylation.[7] | Consider using a more reactive aromatic substrate or a more potent Lewis acid catalyst system. | |
| Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone forms a stable complex with it.[1][7] | Ensure at least one equivalent of the Lewis acid is used relative to the acylating agent.[8] |
Formation of Side Products
| Symptom | Potential Cause | Troubleshooting Action |
| Multiple spots on TLC analysis of the crude product. | Polyacylation: Highly activated aromatic rings can undergo multiple acylations.[7] | While less common than in alkylations, it can occur. Use of a less reactive acylating agent or milder reaction conditions may be necessary. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[7] |
| Hydrolysis of Acylating Agent: The acylating agent (e.g., acyl chloride) can react with any moisture present to form the corresponding carboxylic acid. | Maintain strictly anhydrous conditions throughout the reaction setup and execution.[4] | |
| Tar Formation: Overly aggressive reaction conditions (high temperature, long reaction time) can lead to polymerization and tar formation. | Optimize the reaction temperature and monitor the reaction progress by TLC to avoid prolonged reaction times.[3] |
Product Isolation and Purification Issues
| Symptom | Potential Cause | Troubleshooting Action |
| Difficulty in isolating a solid product. | Product is an oil or low-melting solid: The expected product may not be a crystalline solid at room temperature. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
| Incomplete solvent removal: Residual solvent can prevent the product from solidifying. | Ensure the solvent is thoroughly removed under reduced pressure, possibly with gentle heating.[9] | |
| The product is difficult to purify by recrystallization. | Presence of impurities with similar solubility: Co-crystallization of impurities can hinder effective purification. | Consider purification by silica gel column chromatography to separate the desired product from closely related impurities.[10] |
Experimental Protocols & Visualizations
Standard Workup Protocol for a Liquid Product
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction flask in an ice-water bath to 0 °C.
-
Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. With vigorous stirring, slowly pour the cold reaction mixture onto the ice/HCl mixture.[4]
-
Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane, ethyl acetate).[9]
-
Combine Organic Layers: Combine all the collected organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[8]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[3]
Troubleshooting Logic for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
General Workup Procedure Flowchart
Caption: A visual representation of the standard workup procedure for Friedel-Crafts acylation.
References
-
Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2017). Organic Syntheses. Retrieved from [Link]
-
Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. (2022). YouTube. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]
-
Friedel-crafts acylation of anisole: why do we use ice for the separation? (2019). Reddit. Retrieved from [Link]
-
Friedel-Crafts - Acylation. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel-Crafts - Acylation [commonorganicchemistry.com]
Technical Support Center: Grignard Reaction Inhibitors and Their Prevention
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Grignard chemistry. Here, we will delve into the common inhibitors that can hinder or halt your reactions, providing in-depth troubleshooting guides and frequently asked questions to ensure your syntheses are successful.
Understanding Grignard Reagents: A Double-Edged Sword
Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] However, their high reactivity also makes them highly susceptible to a variety of inhibitors.[1][4] The key to a successful Grignard reaction lies in meticulously controlling the reaction environment to eliminate these inhibitors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Grignard reaction experiments in a question-and-answer format.
Issue 1: My Grignard reaction fails to initiate.
Question: I've combined my organic halide, magnesium turnings, and anhydrous ether, but there are no signs of a reaction (e.g., bubbling, cloudiness, or exotherm). What's preventing the reaction from starting?
Answer: The failure of a Grignard reaction to initiate is a common and frustrating issue, often stemming from several key factors. The primary culprit is typically the passivation of the magnesium surface or the presence of trace inhibitors.
Causality and Prevention:
-
Magnesium Oxide Layer: Magnesium metal is always coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[5][6] To overcome this, the magnesium must be "activated" to expose a fresh, reactive metal surface.[5]
-
Trace Amounts of Water: Grignard reagents are extremely sensitive to water.[7][8][9][10] Even trace amounts of moisture in your glassware, solvent, or on the surface of the magnesium can quench the reaction as it begins.[8][9]
-
Impure Reagents: Impurities in the organic halide or solvent can also inhibit the reaction.[11]
Step-by-Step Protocol for Magnesium Activation and Reaction Initiation:
-
Rigorous Drying of Glassware: All glassware must be scrupulously dried. The most effective method is to oven-dry all components (reaction flask, condenser, addition funnel) at 120-150°C for at least 4 hours, or ideally overnight, and assemble them hot under a stream of dry, inert gas (nitrogen or argon).[11][12]
-
Solvent Purity: Use freshly opened anhydrous solvents or solvents that have been properly dried.[13][14] Diethyl ether and tetrahydrofuran (THF) are common choices.[7][15][16]
-
Magnesium Activation - Mechanical Method: In the reaction flask, under an inert atmosphere, use a clean, dry glass rod to gently crush some of the magnesium turnings.[17][18] This will break the oxide layer and expose fresh magnesium.
-
Magnesium Activation - Chemical Method:
-
Iodine: Add a single small crystal of iodine to the flask containing the magnesium turnings.[5][17] The iodine will react with the magnesium surface, creating small pits and exposing fresh metal. The characteristic purple or brown color of the iodine will fade as the reaction initiates.[11]
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane to the magnesium suspension.[5][19] This compound reacts readily with magnesium, cleaning the surface and producing ethylene gas, which is a visual indicator of activation.[5]
-
-
Initiation: Add a small portion of your organic halide solution to the activated magnesium. You should observe signs of reaction such as gentle bubbling, a slight cloudiness, and a noticeable temperature increase.[11] A handheld heat gun can be used to gently warm the flask to help initiate the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.[11]
Issue 2: My Grignard reaction starts but then suddenly stops.
Question: The reaction began as expected, with bubbling and an exotherm, but it ceased prematurely, leaving unreacted magnesium. What caused this to happen?
Answer: A Grignard reaction that starts and then stops is a classic sign that the Grignard reagent is being consumed by an inhibitor as it is formed.
Causality and Prevention:
-
Insufficiently Anhydrous Conditions: The most likely culprit is the presence of a proton source, most commonly water.[20] The Grignard reagent is a strong base and will readily react with any acidic protons in the system.[7][10] This "quenching" reaction consumes the Grignard reagent, preventing it from reacting with your desired electrophile.[20]
-
Atmospheric Oxygen: Oxygen can also react with Grignard reagents, though the reaction is typically slower than with water.[21][22][23] This oxidation can lead to the formation of alkoxides or hydroperoxides, reducing the yield of your desired product.[22][23]
-
Acidic Functional Groups on the Substrate: If your organic halide or electrophile contains acidic protons (e.g., alcohols, carboxylic acids, amines, or even terminal alkynes), the Grignard reagent will act as a base and deprotonate these groups rather than performing the desired nucleophilic attack.[7][24][25]
Step-by-Step Protocol for Maintaining Anhydrous and Inert Conditions:
-
Inert Atmosphere: The entire reaction, from setup to workup, must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[20] This is typically achieved using a Schlenk line or a balloon filled with the inert gas.
-
Solvent and Reagent Drying: Ensure all solvents and liquid reagents are thoroughly dried before use. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers) and distilled under an inert atmosphere.[13] Liquid reagents can be dried over molecular sieves.
-
Protecting Groups: If your substrate contains an acidic functional group, it must be "protected" before attempting to form the Grignard reagent.[7][20][24] For example, an alcohol can be converted to a silyl ether, which is unreactive towards the Grignard reagent.[20] The protecting group can then be removed after the Grignard reaction is complete.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors in a Grignard reaction?
A1: The most common inhibitors are water, oxygen, and any compound with acidic protons.[7][10][21] Grignard reagents are strong bases and will react with even weakly acidic protons from sources like alcohols, carboxylic acids, and even terminal alkynes.[2][7]
Q2: How can I be certain my solvent is dry enough for a Grignard reaction?
A2: While commercial anhydrous solvents are often sufficient, for highly sensitive reactions, it's best to dry the solvent yourself. A common method for ethers like diethyl ether and THF is to reflux them over sodium metal with benzophenone as an indicator.[13] The formation of a deep blue or purple color indicates that the solvent is free of water and peroxides.[13]
Q3: I see a white precipitate forming during my reaction. What is it?
A3: A white precipitate is often magnesium salts, such as magnesium halides or alkoxides, which are byproducts of the reaction. This is generally not a cause for concern and will be removed during the aqueous workup.
Q4: My reaction has turned a dark brown or black color. Is this normal?
A4: While a grayish or slightly brown appearance is common due to finely divided magnesium, a very dark brown or black color could indicate decomposition or side reactions, such as Wurtz coupling.[14] This can be caused by impurities in the magnesium or organic halide.[14]
Q5: Can I use a solvent other than diethyl ether or THF?
A5: While diethyl ether and THF are the most common solvents due to their ability to solvate and stabilize the Grignard reagent, other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) can be used.[15][26] Protic solvents like alcohols and water, as well as halogenated solvents, are incompatible with Grignard reagents.[16]
Visualizing the Problem: Inhibition Pathways
The following diagrams illustrate the primary mechanisms by which common inhibitors interfere with Grignard reactions.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. homework.study.com [homework.study.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How does water affect Grignard reagents? | Filo [askfilo.com]
- 9. brainly.com [brainly.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. homework.study.com [homework.study.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Grignard reaction - Wikipedia [en.wikipedia.org]
- 21. Reactive capture using metal looping: the effect of oxygen - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00001B [pubs.rsc.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. reddit.com [reddit.com]
- 26. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of Ketone Products
Welcome to our dedicated technical support center for the column chromatography purification of ketone products. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when purifying these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the nuanced issues you are likely to encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the column chromatography of ketones.
Q1: My ketone product is streaking badly on the TLC plate and the column. What's causing this?
A1: Streaking, or tailing, is a common issue when purifying ketones, especially on silica gel. The primary cause is often the slightly acidic nature of standard silica gel.[1] This acidity can catalyze the enolization of your ketone.[2][3] The resulting enol is more polar than the ketone and will interact more strongly with the silica, leading to a continuous "streak" rather than a compact spot or band.
To resolve this:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by preparing your column slurry with a small percentage (e.g., 0.5-1%) of a mild base like triethylamine or pyridine in your eluent.
-
Consider an Alternative Stationary Phase: If deactivation doesn't solve the problem, consider using a less acidic stationary phase like neutral alumina.[4]
Q2: I'm having trouble getting good separation between my ketone and a closely related impurity. How can I optimize my mobile phase?
A2: Optimizing the mobile phase is crucial for resolving compounds with similar polarities.[5][6]
-
Fine-Tune Your Solvent System: Instead of large jumps in polarity, make small, incremental changes to the solvent ratio. For example, if you are using a hexane/ethyl acetate system, try adjusting the ratio in 2-5% increments.
-
Introduce a Third Solvent: Sometimes, a three-component mobile phase can achieve a separation that a two-component system cannot. For instance, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can alter the selectivity.
-
Utilize TLC for Rapid Screening: Use Thin Layer Chromatography (TLC) to quickly test various solvent systems before committing to a full column run.[7][8] The ideal solvent system for your column will typically give your target ketone an Rf value of around 0.25-0.35 on the TLC plate.[8]
Q3: My ketone seems to be decomposing on the column. How can I confirm this and prevent it?
A3: Product degradation on the column is a significant concern, especially with sensitive ketones.[9][10]
-
Perform a 2D TLC: To check for stability on silica, run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots.[9][11]
-
Minimize Contact Time: If your ketone is sensitive, use flash chromatography with applied pressure to speed up the elution and reduce the time your compound spends on the stationary phase.[12]
-
Switch to a Less Reactive Stationary Phase: Consider using Florisil® or deactivated neutral alumina for particularly acid-sensitive ketones.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed breakdown of common problems, their probable causes, and systematic solutions.
| Problem | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Ketone from Impurities | - Inappropriate mobile phase polarity.[13] - Column overloading. - Poorly packed column (channeling). | 1. Optimize Mobile Phase with TLC: Test a range of solvent systems with varying polarities. Aim for an Rf of 0.25-0.35 for your ketone.[8] 2. Reduce Sample Load: A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.[12] 3. Repack the Column: Ensure a homogenous slurry packing to avoid cracks and channels.[10] |
| Ketone Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar.[14] | 1. Decrease Mobile Phase Polarity: Gradually increase the proportion of the non-polar solvent in your eluent system. |
| Ketone Product is Stuck on the Column (Low/No Rf) | - Mobile phase is not polar enough.[4] - Strong interaction with acidic silica (for basic ketones). | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent. If using a non-polar system, consider switching to a more polar solvent like dichloromethane or adding a small amount of methanol (up to 10%, as higher concentrations can dissolve silica).[4][10] 2. Add a Modifier: For basic ketones, add a small amount of triethylamine or ammonium hydroxide to the mobile phase to compete for the acidic sites on the silica.[4] |
| Low Yield of Ketone Product After Column | - Product degradation on the column. - Irreversible adsorption to the stationary phase. - Co-elution with an impurity. | 1. Check for Stability: Perform a 2D TLC to assess stability on silica.[9][11] 2. Use a Milder Stationary Phase: Switch to neutral alumina or Florisil®. 3. Perform a "Column Flush": After your expected product has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any product was strongly retained. |
| Unexpected Reaction (e.g., Aldol Condensation, Reduction) | - The acidity of the silica gel can catalyze side reactions.[1] - In some cases, silica gel has been observed to promote reductions of ketones in the presence of certain reagents.[15] | 1. Deactivate the Silica Gel: Use a triethylamine-treated eluent. 2. Ensure Purity of Solvents and Reagents: Contaminants can lead to unexpected reactions. 3. Consider Alternative Purification Methods: If the ketone is highly reactive, techniques like recrystallization or distillation may be more suitable. |
Part 3: Experimental Protocols & Workflows
Step-by-Step Protocol: Standard Silica Gel Column Chromatography of a Ketone
-
TLC Analysis:
-
Dissolve a small amount of your crude ketone product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the eluent that gives your desired ketone an Rf value of approximately 0.25-0.35.[8]
-
-
Column Preparation:
-
Select a column with an appropriate diameter for the amount of silica gel you will use.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The amount of silica should be at least 30 times the weight of your crude product.[12]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry. [10][11]
-
-
Sample Loading:
-
Dissolve your crude ketone product in the minimum amount of your eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions in test tubes.
-
If necessary, apply gentle air pressure (flash chromatography) to maintain a steady flow rate. An optimal flow rate will prevent band broadening.[11][12]
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate to identify which fractions contain your purified ketone.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Troubleshooting Workflow Diagram
This diagram illustrates a logical approach to troubleshooting common issues in ketone purification by column chromatography.
Caption: Troubleshooting workflow for ketone purification.
References
- Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Physics Forums. (2011, November 19). Column Chromatography ketone/silica.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
- Organic Letters, 2012, 14(17), 4540-3. (n.d.). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
- University of Calgary. (n.d.). Column chromatography.
- Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Rookie Mistakes [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mastelf.com [mastelf.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Phenylethanones
Welcome to the Technical Support Center for the purification of phenylethanones via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this important class of compounds. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental challenges but also to empower you with the knowledge to optimize your purification strategies.
Introduction to Recrystallization of Phenylethanones
Phenylethanones, and their derivatives, are a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). Their purity is paramount to the success of subsequent synthetic steps and the quality of the final drug product. Recrystallization is a powerful, cost-effective, and scalable technique for purifying these solid organic compounds.[1][2] The underlying principle is the difference in solubility of the desired phenylethanone and its impurities in a selected solvent at different temperatures.[1] An ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[3][4]
Core Principles of a Successful Recrystallization
A successful recrystallization hinges on a few key principles. The process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization.[5][6] The slow formation of the crystal lattice is a highly selective process that tends to exclude foreign molecules, thus separating the desired compound from impurities.[2]
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the recrystallization of phenylethanones in a question-and-answer format.
Issue 1: My phenylethanone is "oiling out" instead of crystallizing.
Q: I've dissolved my crude phenylethanone in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[7] The resulting oil is often a supercooled liquid that can trap impurities, defeating the purpose of recrystallization.[7][8][9]
Causality & Solutions:
-
Low Melting Point of the Compound: If your phenylethanone derivative has a low melting point, it may be lower than the temperature at which it becomes insoluble in the cooling solvent.
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.[7][8]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.[10]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool more slowly.[7][10]
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod at a temperature just below the solvent's boiling point to provide a nucleation site for crystal growth before the solution cools to the compound's melting point.[4]
-
Change the Solvent System:
-
Single Solvent: Choose a solvent with a lower boiling point.
-
Mixed Solvents: If using a mixed solvent system (e.g., ethanol/water), you can try altering the ratio. Adding more of the "good" solvent (in which the compound is more soluble) can sometimes resolve the issue.[7]
-
-
Purify with Activated Charcoal: If you suspect a high level of impurities, especially colored ones, adding activated charcoal to the hot solution before filtration can help remove them.[1][10] This may raise the melting point of your crude product enough to prevent oiling out.
Issue 2: No crystals are forming, even after cooling.
Q: My phenylethanone solution is clear and has cooled to room temperature, and even in an ice bath, no crystals have formed. What should I do?
A: The absence of crystal formation usually indicates that the solution is not supersaturated, or that there are no nucleation sites for crystals to begin forming.
Causality & Solutions:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[11] Using more than the minimum amount of hot solvent required for dissolution will result in a solution that is not saturated upon cooling.
-
Lack of Nucleation Sites: Crystal formation requires a starting point, or a "seed," for the lattice to grow.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus.[4] This creates microscopic scratches on the glass that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure phenylethanone, add a tiny crystal to the solution.[4][7] This will act as a template for further crystal growth.
-
-
Reduce Solvent Volume: If induction techniques fail, it's likely you've used too much solvent. Gently heat the solution to boil off some of the solvent.[7] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
Cool to a Lower Temperature: If not already done, place the flask in an ice-salt bath to achieve temperatures below 0 °C.[12]
Issue 3: The recrystallization yield is very low.
Q: I successfully obtained pure crystals of my phenylethanone, but the final weight is much lower than expected. Why is my yield so low?
A: A low recovery can be attributed to several factors, often related to the choice of solvent and procedural steps.
Causality & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should have poor dissolving power when cold.[4] If your phenylethanone is still significantly soluble in the cold solvent, a substantial amount will remain in the mother liquor.
-
Excessive Solvent Use: As mentioned previously, using too much solvent will lead to a lower yield as more of your compound will stay dissolved.[2]
-
Premature Crystallization During Hot Filtration: If your solution cools and crystals form in the filter funnel during the removal of insoluble impurities, you will lose product.[5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
Troubleshooting Steps:
-
Recover a Second Crop: The filtrate (mother liquor) from your first filtration still contains some dissolved product. You can often recover more by boiling off a portion of the solvent and cooling the solution again to induce a "second crop" of crystals.[7] Note that this second crop may be less pure than the first.
-
Optimize Solvent Selection: Before your next attempt, perform small-scale solubility tests to find a solvent where your phenylethanone has high solubility when hot and very low solubility when cold.
-
Refine Your Technique:
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Phenylethanone Derivative (e.g., from Ethanol)
This protocol is a general guideline and may need to be adapted based on the specific properties of your phenylethanone derivative. A protocol for recrystallizing 1-(4-Methylphenyl)-2-phenylethanone from ethanol has been described.[1]
-
Dissolution: Place the crude phenylethanone in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point. Add a small portion of the hot solvent to the flask containing your compound and swirl. Continue to add small portions of the hot solvent until the compound just dissolves.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them.[1] Use a pre-heated funnel to prevent premature crystal formation.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[13] Slow cooling is crucial for the formation of large, pure crystals.[6][13] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility characteristics.[13] A common pair for phenylethanones is an alcohol (good solvent) and water (bad solvent).[12]
-
Dissolution: Dissolve the crude phenylethanone in the minimum amount of the hot "good" solvent (e.g., ethanol).[14]
-
Inducing Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe a persistent cloudiness (the cloud point), which indicates the solution is saturated.[13][14]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.[14]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Data Presentation
Table 1: Common Solvents for Recrystallization of Phenylethanones
| Solvent | Type | Boiling Point (°C) | Phenylethanone Solubility | Notes |
| Ethanol | Polar Protic | 78 | Good solubility when hot, lower when cold.[15] | A common and effective choice. Often used in a mixture with water.[1] |
| Methanol | Polar Protic | 65 | Similar to ethanol. | Lower boiling point may be advantageous for low-melting point compounds. |
| Isopropanol | Polar Protic | 82 | Good solubility. | |
| Water | Polar Protic | 100 | Generally poor solubility for many phenylethanones.[15][16] | Often used as the "bad" solvent in a mixed-solvent system. |
| Toluene | Non-polar | 111 | Good solubility. | Can be paired with hexane or heptane. |
| Hexane/Heptane | Non-polar | 69 / 98 | Generally poor solubility. | Useful as the "bad" solvent with more non-polar "good" solvents like toluene or ethyl acetate. |
Note: Solubility data is generalized. Always perform small-scale tests to determine the optimal solvent for your specific compound.
Visualization of Workflows
Diagram 1: General Recrystallization Workflow
Caption: A flowchart of the single-solvent recrystallization process.
Diagram 2: Troubleshooting "Oiling Out"
Caption: A decision tree for resolving issues with oiling out.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
[FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Brainly.in. Retrieved from [Link]
-
Mixed Solvent Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Recrystallization1. (n.d.). California State University, Long Beach. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
1-phenylethanone. (n.d.). Chemister.ru. Retrieved from [Link]
-
Purification of Organic Compounds by Recrystallization. (n.d.). Scribd. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Swarthmore College. Retrieved from [Link]
-
Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. (n.d.). Diva Portal. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Acetophenone. (n.d.). Solubility of Things. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Recrystallization. (2013, September 9). YouTube. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Phenylethanone is treated separately with three reagents.Complete the tab.. (2021, January 1). Filo. Retrieved from [Link]
-
Acetophenone ( 1-Phenylethan-1-one ) Fragrance Pure Compound Organic Synthesis - 100ml. (n.d.). SYNTHETIKA. Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]
-
Acetophenone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. brainly.com [brainly.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1-phenylethanone [chemister.ru]
- 16. Acetophenone ( 1-Phenylethan-1-one ) Fragrance Pure Compound Organic Synthesis - 100ml - SYNTHETIKA [synthetikaeu.com]
Validation & Comparative
1-Cyclohexyl-2-phenylethanone vs other phenylethanone derivatives
An In-Depth Comparative Guide to 1-Cyclohexyl-2-phenylethanone and Structurally Related Phenylethanone Derivatives
Authored by a Senior Application Scientist
Introduction: The Phenylethanone Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and materials science, the phenylethanone framework represents a cornerstone for synthetic innovation. Characterized by a ketone group attached to an ethyl chain which, in turn, is linked to a phenyl group, this scaffold is deceptively simple yet remarkably versatile. Its derivatives have been explored for a wide array of biological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[1][2] The reactivity of the carbonyl group and the potential for functionalization on both the aromatic ring and the aliphatic chain make it a fertile ground for developing novel chemical entities.
This guide focuses on This compound , a derivative distinguished by a bulky, lipophilic cyclohexyl group directly attached to the carbonyl carbon. We will provide an in-depth comparison of this molecule with other key phenylethanone derivatives, moving beyond a simple catalog of properties to explain the underlying structure-activity relationships (SAR) and the causal logic behind synthetic and analytical choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced properties of this chemical class.
Section 1: Comparative Physicochemical and Structural Analysis
The physical and chemical properties of a molecule are fundamental determinants of its behavior, from reaction kinetics to biological absorption and distribution. The introduction of a cyclohexyl group in place of a smaller alkyl or aryl substituent imparts significant changes to the molecule's profile.
A comparison with benchmark phenylethanone derivatives—acetophenone (the simplest aromatic ketone) and deoxybenzoin (a 1,2-diaryl ethanone)—highlights these differences.[3]
Table 1: Comparative Physicochemical Properties of Phenylethanone Derivatives
| Property | This compound | Acetophenone | Deoxybenzoin (1,2-Diphenylethanone) |
| Molecular Formula | C₁₄H₁₈O[4] | C₈H₈O[5] | C₁₄H₁₂O |
| Molecular Weight ( g/mol ) | 202.30[4] | 120.15[5] | 196.24 |
| XLogP3 | 3.6[4] | 1.6 | 3.1 |
| Topological Polar Surface Area (TPSA) | 17.1 Ų[6] | 17.1 Ų | 17.1 Ų |
| Rotatable Bond Count | 3[6] | 1 | 2 |
| Structural Class | Alkyl Aryl Ketone | Alkyl Aryl Ketone | Diaryl Ketone |
Expert Analysis: The most striking difference is the lipophilicity, quantified by the XLogP3 value. This compound's high value of 3.6, compared to acetophenone's 1.6, is a direct consequence of the large, non-polar cyclohexyl ring.[4] This suggests significantly different solubility profiles and a higher propensity to cross lipid membranes, a critical factor in drug design. While the polar surface area remains constant across these examples (as the carbonyl oxygen is the sole contributor), the increased molecular weight and number of rotatable bonds in this compound introduce greater conformational flexibility, which can influence receptor binding.
Section 2: Synthetic Strategies and Mechanistic Considerations
The synthesis of phenylethanone derivatives is most classically achieved via the Friedel-Crafts acylation , a robust and versatile method for forming carbon-carbon bonds with an aromatic ring.[7] The choice of acylating agent and catalyst is paramount and depends on the desired substitution pattern and the reactivity of the aromatic substrate.
Caption: General workflow for Friedel-Crafts acylation synthesis.
Causality in Synthesis: Why choose Friedel-Crafts? Its primary advantage is its directness. For this compound itself, the reaction would involve phenylacetyl chloride and cyclohexane in the presence of a Lewis acid. However, to synthesize derivatives with substitutions on the phenyl ring attached to the carbonyl, one would use cyclohexanecarbonyl chloride and a substituted benzene.[7] The reaction is driven by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride. The reaction is typically run at low temperatures to control selectivity and prevent side reactions.
Section 3: Structure-Activity Relationship (SAR) Insights
The biological activity of phenylethanone derivatives can be systematically modulated by altering their structure. The principles of SAR, often guided by concepts like the Hammett equation, allow for a predictive understanding of how electronic and steric effects influence reactivity and biological interactions.[8]
Sources
- 1. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetophenone - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Study of Cyclohexyl Ketone Reactivity: A Guide for Researchers
In the landscape of modern organic synthesis and drug development, a nuanced understanding of the reactivity of common scaffolds is paramount. Among these, the cyclohexyl ketone moiety is a ubiquitous structural motif. Its reactivity, however, is not absolute and is best understood through a comparative lens. This guide provides an in-depth analysis of the reactivity of cyclohexyl ketones in comparison to other cyclic and acyclic analogues, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Underlying Principles: Steric and Stereoelectronic Effects in Ketone Reactivity
The reactivity of a ketone is fundamentally governed by the electrophilicity of the carbonyl carbon and the accessibility of this center to nucleophiles. In cyclic systems, these factors are intricately linked to ring strain and conformational flexibility.
I-Strain (Internal Strain): A key concept in understanding the reactivity of cyclic ketones is I-strain, which refers to the change in ring strain when the hybridization of a ring atom changes. During nucleophilic addition to a ketone, the carbonyl carbon transitions from a trigonal planar (sp²) geometry with bond angles of approximately 120° to a tetrahedral (sp³) geometry with bond angles closer to 109.5°.
-
Cyclohexanone: The chair conformation of cyclohexane has near-ideal tetrahedral bond angles. The introduction of an sp² center in cyclohexanone creates some angle strain and considerable torsional strain due to the eclipsing of bonds. The transition to a tetrahedral intermediate upon nucleophilic addition alleviates this torsional strain, making the reaction more favorable.[1][2]
-
Cyclopentanone: In contrast, cyclopentanone has significant angle strain in its planar conformation. The transition to an sp³ hybridized carbon during nucleophilic addition increases this angle strain, making the reaction less favorable compared to cyclohexanone.[1][3]
-
Cycloheptanone: Larger rings like cycloheptanone have more conformational flexibility, but also suffer from transannular strain (steric interactions across the ring). The relief of torsional strain upon nucleophilic addition is a driving force for reactivity, similar to cyclohexanone.
Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is another critical factor. The chair conformation of cyclohexanone presents two distinct faces for nucleophilic attack: the axial and equatorial faces. The presence of substituents on the cyclohexane ring can significantly influence the trajectory of the nucleophile, a concept central to stereoselective synthesis. In comparison to linear ketones, the cyclic structure of cyclohexanone can impose greater steric constraints, particularly with bulky nucleophiles.[4]
Comparative Reactivity in Key Transformations
To provide a practical framework for understanding these principles, we will now compare the reactivity of cyclohexyl ketone with other ketones in three fundamental classes of reactions: nucleophilic addition, α-functionalization, and oxidation.
Nucleophilic Addition: The Grignard Reaction
Nucleophilic addition is a cornerstone of carbonyl chemistry. The Grignard reaction, involving the addition of an organomagnesium halide to a ketone, serves as an excellent model for comparing reactivity.
| Ketone | Relative Reactivity | Rationale |
| Cyclohexanone | High | The transition from sp² to sp³ hybridization relieves torsional strain in the six-membered ring, providing a thermodynamic driving force for the reaction.[1][2] |
| Cyclopentanone | Low | The formation of a tetrahedral intermediate increases angle strain in the five-membered ring.[1][3] |
| Cycloheptanone | Moderate | While larger and more flexible, it still benefits from the relief of torsional strain upon addition. |
| 2-Hexanone (Acyclic) | Moderate to High | Less sterically hindered than cyclohexanone on one side, but lacks the conformational driving force of torsional strain relief. |
Experimental Protocol: Comparative Grignard Reaction of Cyclohexanone and Cyclopentanone
Objective: To qualitatively compare the rate of reaction of phenylmagnesium bromide with cyclohexanone and cyclopentanone.
Materials:
-
Cyclohexanone
-
Cyclopentanone
-
Phenylmagnesium bromide (1 M in THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stirrers, dropping funnels, and TLC plates
Procedure:
-
Set up two parallel reactions. In two separate dry, nitrogen-flushed 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve cyclohexanone (1 mmol) in 5 mL of anhydrous diethyl ether and cyclopentanone (1 mmol) in 5 mL of anhydrous diethyl ether, respectively.
-
Cool both flasks to 0 °C in an ice bath.
-
To each flask, add phenylmagnesium bromide (1.1 mmol, 1.1 mL of a 1 M solution in THF) dropwise via syringe over 5 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the progress of both reactions by thin-layer chromatography (TLC) at 5-minute intervals.
-
Upon completion (disappearance of the starting ketone), quench both reactions by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yields and compare the reaction times based on TLC analysis.
Expected Outcome: The reaction with cyclohexanone is expected to proceed to completion more rapidly than the reaction with cyclopentanone, as observed by the faster disappearance of the starting material on the TLC plates.
Workflow for Comparative Grignard Reaction:
Caption: Workflow for the comparative Grignard reaction of cyclohexanone and cyclopentanone.
α-Functionalization: Enolate Formation and Alkylation
The formation of an enolate by deprotonation of an α-proton is a critical step for a wide range of carbon-carbon bond-forming reactions. The acidity of the α-protons and the stability of the resulting enolate are influenced by the ring size.
| Ketone | Relative Rate of Enolate Formation (Kinetic) | Rationale |
| Cyclohexanone | Slower | The α-protons are less acidic compared to cyclopentanone. |
| Cyclopentanone | Faster | The α-C-H bonds have more s-character due to the ring geometry, leading to higher acidity and a faster rate of deprotonation under kinetic control.[3] |
| Cycloheptanone | Slower | Similar to cyclohexanone, the α-protons are less acidic. |
| 2-Hexanone (Acyclic) | Varies | The rate depends on which α-proton is removed (methyl vs. methylene). The methylene protons are generally more acidic. |
Thermodynamic vs. Kinetic Enolates: In unsymmetrical ketones like 2-hexanone, the regioselectivity of enolate formation can be controlled by the reaction conditions. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate. In contrast, a weaker base at higher temperatures allows for equilibration to the more stable, more substituted (thermodynamic) enolate.
Oxidation: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a powerful tool in organic synthesis. The reaction involves the migration of a carbon atom to an adjacent oxygen atom. The migratory aptitude of different groups is a key factor in determining the regioselectivity of the reaction.
| Ketone | Relative Reactivity in Baeyer-Villiger Oxidation | Rationale |
| Cyclohexanone | Moderate | The migratory aptitude of a secondary alkyl group is good. The reaction proceeds to form ε-caprolactone. |
| Cyclopentanone | Higher | The relief of ring strain upon ring expansion to the six-membered δ-valerolactone provides a significant driving force for the reaction.[3] |
| Cycloheptanone | Lower | The migratory aptitude is similar to cyclohexanone, but the driving force from ring strain relief is less pronounced. |
| Methyl Cyclohexyl Ketone | Regioselective | The cyclohexyl group has a higher migratory aptitude than the methyl group, leading to the preferential formation of cyclohexyl acetate. |
Reaction Mechanism: Baeyer-Villiger Oxidation of Cyclohexanone
Caption: Mechanism of the Baeyer-Villiger oxidation of cyclohexanone.
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone
Objective: To synthesize ε-caprolactone from cyclohexanone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve cyclohexanone (10 mmol) in 20 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (12 mmol) in 30 mL of dichloromethane.
-
Add the m-CPBA solution to the cyclohexanone solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with saturated aqueous sodium sulfite (2 x 20 mL) to destroy excess peroxide.
-
Wash with saturated aqueous sodium bicarbonate (3 x 20 mL) to remove acidic byproducts.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ε-caprolactone.
-
The product can be further purified by vacuum distillation.
Conclusion: A Strategic Approach to Synthesis
The reactivity of cyclohexyl ketone is a multifaceted subject, deeply rooted in the principles of stereoelectronics and steric effects. As demonstrated, its behavior in key organic transformations can be rationally predicted and compared to other cyclic and acyclic ketones. Cyclohexanone's propensity for nucleophilic addition, driven by the relief of torsional strain, contrasts with the strain-promoted Baeyer-Villiger oxidation of cyclopentanone. Furthermore, the acidity of its α-protons dictates its behavior in enolate-based transformations.
For the researcher and drug development professional, a thorough understanding of these comparative reactivities is not merely academic. It is a practical tool that informs the strategic design of synthetic routes, the optimization of reaction conditions, and the prediction of product outcomes. By leveraging these fundamental principles, the synthetic chemist can navigate the complexities of carbonyl chemistry with greater precision and efficiency.
References
-
Brainly.in. Explain cyclohexanone is more reactive withHCN than cyclopentanone. Available at: [Link]
-
Quora. Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Available at: [Link]
-
Quora. Why are cyclic ketones more reactive than open chain analogous ketones?. Available at: [Link]
-
Liskon Biological. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Available at: [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. Available at: [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available at: [Link]
-
ResearchGate. More insight into cyclohexanone oxidation: Jet-stirred reactor experiments and kinetic modeling. Available at: [Link]
-
SciSpace. A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. Available at: [Link]
-
ACS Publications. The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone 1. Available at: [Link]
-
Brainly.in. Cyclohexanone forms cyanohydrin in good yield but 2 2 6-trimethylcyclohexanone does not. Available at: [Link]
-
Lumen Learning. Cyclohexane. Available at: [Link]
-
Chemistry Stack Exchange. Threshold of steric hindrance for the axial position in cyclohexanes. Available at: [Link]
-
ResearchGate. The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Available at: [Link]
-
Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 1-Cyclohexyl-2-phenylethanone for Advanced Research Applications
In the landscape of pharmaceutical and fine chemical synthesis, the development of robust and efficient methodologies for the preparation of key intermediates is paramount. 1-Cyclohexyl-2-phenylethanone, a ketone with significant potential as a building block in drug discovery, presents a compelling case for the critical evaluation of its synthetic routes. This guide provides an in-depth, objective comparison of the primary methods for the synthesis of this target molecule, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.
This analysis moves beyond a mere recitation of procedural steps, delving into the mechanistic underpinnings and practical considerations of each pathway. By understanding the causality behind experimental choices, researchers can better troubleshoot, optimize, and adapt these methods to their unique needs.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring and a phenyl group flanking a carbonyl moiety, offers multiple points for further functionalization, making it an attractive precursor for the synthesis of a variety of more complex molecules with potential biological activity. The efficient and scalable synthesis of this ketone is therefore a topic of considerable interest to the drug development and chemical research communities.
Comparative Analysis of Synthetic Methodologies
Three primary synthetic strategies for this compound are evaluated here:
-
Friedel-Crafts Acylation of Benzene: A classic approach involving the electrophilic aromatic substitution of benzene with a suitable acylating agent.
-
Grignard Reaction Followed by Oxidation: A two-step sequence beginning with the formation of the corresponding secondary alcohol via a Grignard reagent, which is then oxidized to the target ketone.
-
Catalytic Dehydrogenation of 1-Cyclohexyl-2-phenylethanol: A more modern approach that directly converts the precursor alcohol to the ketone with the generation of hydrogen gas as the only byproduct.
The following table provides a high-level comparison of these methods based on key performance indicators.
| Method | Typical Yield | Reaction Time | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Moderate to Good | 4-6 hours | Benzene, 2-Cyclohexylacetyl chloride, AlCl₃ | Direct, one-pot reaction | Requires stoichiometric Lewis acid, potential for side reactions, moisture sensitive |
| Grignard Reaction & Oxidation | Good to Excellent | 6-12 hours (two steps) | Cyclohexylmagnesium bromide, Phenylacetaldehyde, Oxidizing agent (PCC or Swern) | High yielding, versatile | Multi-step process, requires anhydrous conditions for Grignard step, use of toxic oxidizing agents |
| Catalytic Dehydrogenation | Good to Excellent | 2-8 hours | 1-Cyclohexyl-2-phenylethanol, Palladium-based catalyst | Atom economical, clean byproduct (H₂), potentially milder conditions | Requires specialized catalyst, may require higher temperatures |
Method 1: Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] In this approach, benzene is acylated with 2-cyclohexylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to directly form this compound.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. The π-electrons of the benzene ring then attack the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the desired ketone. The deactivating nature of the ketone product prevents further acylation of the ring.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
Step 1: Preparation of 2-Cyclohexylacetyl Chloride
Cyclohexylacetic acid (2.5 g, 0.02 mol) is mixed with thionyl chloride (3.7 mL, 0.05 mol).[2] The resulting solution is heated at 80°C for 1.5 hours.[2] The excess thionyl chloride is removed under vacuum, with several washings with anhydrous toluene to ensure complete removal.[2] The resulting crude 2-cyclohexylacetyl chloride is used directly in the next step.[2]
Step 2: Friedel-Crafts Acylation
To a cooled (0°C) and stirred suspension of anhydrous aluminum chloride (2.9 g, 0.022 mol) in anhydrous benzene (20 mL), a solution of crude 2-cyclohexylacetyl chloride (from Step 1) in anhydrous benzene (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then heated to 60°C for an additional 2 hours.[1] The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Method 2: Grignard Reaction Followed by Oxidation
This two-step approach offers a versatile alternative to Friedel-Crafts acylation. It involves the nucleophilic addition of a Grignard reagent to an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone.
Mechanistic Rationale
Step 1: Grignard Reaction
The Grignard reagent, cyclohexylmagnesium bromide, is a potent nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of phenylacetaldehyde. The resulting alkoxide is then protonated during an acidic workup to yield 1-cyclohexyl-2-phenylethanol.
Step 2: Oxidation
The secondary alcohol is then oxidized to the ketone. Several methods are available for this transformation, with Swern oxidation and pyridinium chlorochromate (PCC) oxidation being two of the most common and reliable.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78°C), followed by the addition of a hindered base such as triethylamine.[3][4] It is a mild and high-yielding method that avoids the use of heavy metals.[5]
-
PCC Oxidation: Pyridinium chlorochromate is a milder alternative to other chromium-based oxidants and effectively converts secondary alcohols to ketones without significant over-oxidation.[6][7]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Analytical Method Validation for 1-Cyclohexyl-2-phenylethanone: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful research and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical method validation of 1-Cyclohexyl-2-phenylethanone, a key intermediate in various synthetic pathways. The focus is not merely on the procedural steps but on the scientific rationale behind methodological choices, ensuring a self-validating system that meets rigorous regulatory standards.
The validation of an analytical procedure is a critical process that provides documented evidence that the method is fit for its intended purpose.[1][2] This guide will navigate the validation of two powerful, yet distinct, analytical techniques for this compound, offering supporting experimental data to inform your selection of the most appropriate methodology for your specific analytical needs.
The Analyte: this compound
This compound possesses a chemical structure amenable to analysis by both HPLC and GC-MS. Its aromatic phenyl group provides a chromophore for UV detection in HPLC, while its molecular weight and potential volatility make it a candidate for GC-MS analysis. The choice between these techniques will depend on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity and specificity.
The Regulatory Framework: ICH Q2(R2) Guidelines
The validation of analytical methods is governed by stringent international guidelines to ensure the quality and reliability of analytical data. The International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for validating analytical methods.[1][3][4][5] This guide will adhere to the principles outlined in ICH Q2(R2), focusing on the key validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3][6] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point.
Experimental Protocol: HPLC-UV Method Validation
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Validation Procedures:
-
Specificity: A solution of this compound is spiked with potential impurities and degradation products. The chromatogram should demonstrate baseline resolution between the analyte and all other components.
-
Linearity: A series of at least five standard solutions of this compound are prepared over the concentration range of 10-150 µg/mL. The peak area response is plotted against concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: The accuracy is assessed by the recovery of spiked analyte in a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst.
-
-
LOD and LOQ: These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) on the analytical results is evaluated.
Illustrative HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Analyte peak is well-resolved from impurities (Resolution > 2) | Resolution > 2.5 for all potential impurities |
| Linearity (10-150 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.5 µg/mL |
| LOQ | S/N ≥ 10 | 1.5 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | All variations resulted in %RSD < 1.5% |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Specificity
GC-MS offers exceptional separation efficiency for volatile compounds and provides definitive identification through mass spectral data.[3] Given that this compound has a moderate molecular weight, it is a suitable candidate for GC analysis.
Experimental Protocol: GC-MS Method Validation
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 105, 131, 202) and Scan mode for peak identification.
2. Validation Procedures:
-
Specificity: A blank matrix is analyzed to ensure no interfering peaks are present at the retention time of this compound. The mass spectrum of the analyte peak in a spiked sample should be consistent with the reference spectrum.
-
Linearity: A series of at least five standard solutions are prepared over a concentration range of 1-100 µg/mL. The peak area response of the primary quantifier ion is plotted against concentration.
-
Accuracy: Determined by the recovery of spiked analyte in a placebo matrix at three concentration levels.
-
Precision: Assessed through repeatability and intermediate precision studies as described for HPLC.
-
LOD and LOQ: Determined from the S/N ratio of the quantifier ion or the standard deviation of the y-intercepts of regression lines.
-
Robustness: The influence of minor variations in GC parameters (e.g., oven temperature ramp rate ±1°C/min, carrier gas flow rate ±0.1 mL/min) is evaluated.
Illustrative GC-MS Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks at the analyte's retention time; mass spectrum matches reference | No interferences observed; mass spectral library match > 95% |
| Linearity (1-100 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 1.0% |
| - Intermediate Precision | ≤ 2.0% | 1.4% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | All variations resulted in %RSD < 1.8% |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS | Rationale & Causality |
| Applicability | Broader applicability to non-volatile and thermally labile compounds.[3][6] | Best suited for volatile and thermally stable compounds.[3] | The choice is dictated by the physicochemical properties of the analyte. This compound is amenable to both. |
| Specificity | Good, based on retention time and UV spectrum. Potential for co-elution. | Excellent, based on both retention time and mass fragmentation pattern, providing a higher degree of confidence in identification. | Mass spectrometry provides structural information, significantly enhancing specificity over UV detection alone. |
| Sensitivity (LOD/LOQ) | Generally good, but can be limited by the analyte's chromophore. | Typically higher sensitivity, especially in SIM mode, allowing for the detection of trace-level impurities. | The ability to monitor specific ions in GC-MS reduces background noise and enhances the signal for the target analyte. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require derivatization for non-volatile or polar compounds to increase volatility, though likely not necessary for this analyte. | The need for the analyte to be in the gas phase for GC analysis can add complexity to sample preparation. |
| Analysis Time | Can be longer due to the slower flow rates of the liquid mobile phase. | Often faster analysis times due to the rapid temperature programming of the GC oven.[7] | The kinetics of partitioning in gas chromatography are generally faster than in liquid chromatography. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized training for operation and data interpretation. | The mass spectrometer is a more complex and expensive detector than a UV detector. |
Visualization of the Validation Workflow
Caption: A generalized workflow for analytical method validation, from planning to final reporting.
Logical Decision Framework for Method Selection
Caption: A decision tree to guide the selection between HPLC and GC-MS for the analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the analytical method validation of this compound. The choice between them is not a matter of which is universally "better," but which is more "fit for purpose" based on the specific analytical challenges and laboratory constraints.
-
HPLC-UV is recommended for: Routine quality control applications where a large number of samples need to be analyzed, and the primary goal is quantification rather than absolute identification. Its lower cost, simpler operation, and robustness make it an excellent workhorse for many laboratories.
-
GC-MS is recommended for: Applications requiring the highest level of specificity and sensitivity, such as impurity profiling, stability studies where unknown degradation products may arise, and trace-level analysis. The structural information provided by the mass spectrometer is invaluable for definitive peak identification.
Ultimately, a thorough understanding of the analytical requirements, coupled with the principles of method validation outlined in this guide, will enable researchers and scientists to confidently select and validate the most appropriate analytical method for this compound, ensuring data of the highest quality and integrity.
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
- United States Pharmacopeia.
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SlideShare. (n.d.). analytical method validation and validation of hplc. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
YouTube. (2022, March 3). How to do HPLC method validation. [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
Sources
A Comparative Guide to the Purity Analysis of 1-Cyclohexyl-2-phenylethanone for Pharmaceutical Applications
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 1-Cyclohexyl-2-phenylethanone, a ketone moiety that can serve as a key building block in the synthesis of more complex drug substances, is no exception.[1][2] Ensuring its purity is paramount, as even trace impurities can have unintended pharmacological effects or impact the stability and manufacturing of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques used for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth impurity identification.
The Importance of a Multi-Modal Approach: Understanding the Impurity Profile
A robust purity analysis begins with a theoretical understanding of potential impurities, which are typically byproducts of the synthetic route. A plausible synthesis for this compound involves the oxidation of its corresponding alcohol, 1-Cyclohexyl-2-phenylethanol.[1][3] This process is not always perfectly efficient and can lead to specific process-related impurities.
The diagram below illustrates this common synthetic pathway and highlights the origin of potential impurities that must be analytically targeted.
Caption: Plausible synthesis of this compound and potential process-related impurities.
This predictive analysis is crucial. We are not just looking for the presence of the target molecule but are actively hunting for specific, plausible impurities such as the unreacted starting alcohol (Impurity 1) and potential degradation or side-products. This forensic approach is essential for developing highly specific and suitable analytical methods as mandated by regulatory bodies.[4][5]
Head-to-Head Comparison of Core Analytical Techniques
The choice of an analytical technique is a balance of its capabilities against the specific questions that need answering. For purity analysis, these questions range from "How much of my target molecule is present?" to "What is the precise chemical structure of this unknown impurity?"
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use Case | Robust quantitative analysis, routine purity checks, separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Absolute structural confirmation, identification of unknown impurities, and quantitative analysis (qNMR) without specific reference standards. |
| Selectivity | High; tunable via mobile phase, stationary phase, and gradient optimization. | Very high; based on both chromatographic retention time and mass fragmentation pattern. | Very high; based on unique nuclear environments for each atom in the molecule. |
| Sensitivity | High (typically low µg/mL to ng/mL). LOD and LOQ are routinely in the 0.01% to 0.1% range.[6] | Very High (typically low ng/mL to pg/mL). | Lower; requires higher concentrations (typically >0.1 mg/mL). |
| Quantitative Precision | Excellent; RSDs <2% are standard for validated methods.[6] | Good to Excellent; requires careful calibration and use of internal standards. | Excellent for qNMR; can provide high accuracy without a reference standard of the analyte. |
| Information Output | Primarily quantitative (concentration/area %). UV-Vis provides limited structural data. | Both quantitative and definitive structural information from the mass spectrum.[7] | Definitive and complete structural information.[7] |
| Analysis Time | Moderate (typically 5-30 minutes per sample). | Moderate to Long (typically 15-60 minutes per sample). | Short to Moderate (5-20 minutes for standard 1H/13C spectra). |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the undisputed workhorse for purity and assay determination in the pharmaceutical industry.[8] Its power lies in the physical separation of components in a mixture before detection, making it ideal for accurately quantifying the target molecule relative to its impurities.
Causality Behind the Method: For this compound, a reversed-phase HPLC method is the logical choice. The molecule has significant non-polar character (cyclohexyl and phenyl groups) and a polar ketone group, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water).[9] The phenyl ketone moiety contains a chromophore that absorbs UV light, enabling sensitive detection.
Expertise in Practice: The critical step in method development is ensuring specificity—the ability to separate the main peak from all potential and actual impurities.[4] This is achieved by testing the separation under different mobile phase conditions (gradient elution) and confirming that impurity peaks, such as the more polar starting alcohol, are well-resolved from the main component.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for identifying and quantifying volatile and semi-volatile compounds. Given that this compound has a reasonable vapor pressure, it is amenable to GC analysis.
Causality Behind the Method: The sample is vaporized and separated based on boiling point and interaction with the GC column. The true strength of this technique comes from the mass spectrometer, which acts as a "fingerprint" detector. It fragments molecules in a reproducible way, allowing for the identification of unknown impurities by comparing their fragmentation patterns to extensive spectral libraries.[7] This is invaluable for investigational work.
Expertise in Practice: While HPLC is superior for non-volatile impurities, GC-MS excels at detecting residual solvents from the synthesis or purification process. It can also be used to confirm the identity of peaks observed in the HPLC chromatogram, provided the impurity is sufficiently volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides a direct view of the molecule's atomic framework.
Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The resulting spectrum provides information on the chemical environment, connectivity, and number of each type of proton and carbon atom.[10] For purity analysis, the ¹H NMR spectrum is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for a highly accurate molar ratio determination of different components in a mixture.
Expertise in Practice: This principle underpins quantitative NMR (qNMR). By adding a known amount of a stable, non-interfering internal standard, one can determine the absolute purity of the this compound sample without needing a highly purified reference standard of the compound itself. Furthermore, if an impurity is present at a sufficient level (typically >0.5%), NMR can often be used to determine its complete structure without the need for isolation.
A Logical Workflow for Comprehensive Purity Assessment
A self-validating and comprehensive purity analysis workflow leverages the strengths of each technique in a logical sequence. The following diagram outlines an efficient, multi-pronged approach.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for analysis. Method validation is a crucial step to ensure any method is suitable for its intended purpose.[11][12][13]
Protocol 1: Quantitative Purity by Reversed-Phase HPLC
This method is designed for the accurate quantification of this compound and the separation of its non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 6 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL solution.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%. The tailing factor for the main peak should be ≤2.0.
-
Analysis: Inject the sample solution. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Impurity Identification by GC-MS
This protocol is optimized for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program: Hold at 60 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST).
Protocol 3: Structural Confirmation by NMR Spectroscopy
This protocol provides the definitive structural identity of the material.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference.[7]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the CDCl₃ solvent peak to 77.16 ppm.
-
-
Data Interpretation: Analyze the chemical shifts, coupling patterns, and integrations to confirm that the ¹H and ¹³C spectra are consistent with the structure of this compound. Compare the spectrum to literature data or predictive models if available.[14]
Conclusion
The purity analysis of this compound is not a one-size-fits-all process. A comprehensive and trustworthy assessment relies on the intelligent application of orthogonal analytical techniques. HPLC serves as the foundation for robust quantification, GC-MS provides a powerful tool for identifying volatile impurities, and NMR offers the ultimate confirmation of structure and identity. By integrating these methods into a logical workflow, researchers and drug developers can ensure the quality and integrity of their materials, building a solid foundation for successful and safe pharmaceutical innovation.[12]
References
- Vertex AI Search. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Hit2Lead. (n.d.). This compound | CAS# 61259-29-8.
- BenchChem. (n.d.). Spectroscopic Analysis for the Structural Validation of Cyclohexyl-phenyl-methanone Oxime: A Comparative Guide.
- BLD Pharm. (n.d.). 61259-29-8|this compound.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). 1 H-NMR Analysis spectral interpretation data | Download Table.
- University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method.
- ChemicalBook. (n.d.). 1-PHENYL-2-HEXANONE(25870-62-6) 1H NMR spectrum.
- Smolecule. (2023, August 18). Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4.
- PubChem. (n.d.). This compound | C14H18O | CID 2794612.
- University of California, Davis. (2014, June 17). High Performance Liquid Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for Purity Analysis of 2,2'-Sulfonylbis(1-phenylethanone).
- IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
- SpectraBase. (n.d.). 2-(3-Hydroxy-2-nitrocyclohexyl)-1-phenylethanone - Optional[MS (GC)] - Spectrum.
- SpectraBase. (n.d.). Ethanone, 1-cyclohexyl-2-(phenylthio)- - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668.
- ChemSynthesis. (2025, May 20). 1-cyclohexyl-2-phenylethanol - C14H20O, density, melting point, boiling point, structural formula, synthesis.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Guidechem. (n.d.). 1-CYCLOHEXYL-2-PHENYL-1-ETHANONE 61259-29-8 wiki.
- MDPI. (n.d.). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione.
Sources
- 1. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 2. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iosrphr.org [iosrphr.org]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. particle.dk [particle.dk]
- 13. wjarr.com [wjarr.com]
- 14. rsc.org [rsc.org]
Comparative Analysis of the Biological Activity of 1-Cyclohexyl-2-phenylethanone and Its Analogs: A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic intervention is a continuous endeavor. The 1-cyclohexyl-2-phenylethanone core represents a structurally intriguing motif, combining the lipophilic, three-dimensional nature of a cyclohexyl ring with the aromatic and electronically versatile phenyl group, bridged by a reactive ethanone linker. While direct biological data for this compound is not extensively documented in publicly available literature, a comparative analysis of its structural analogs provides significant insights into its potential pharmacological activities. This guide synthesizes experimental data from a range of studies on related compounds to offer a predictive and comparative overview of its potential antimicrobial, anticonvulsant, and anti-inflammatory properties.
Introduction to the this compound Scaffold
The this compound structure is a ketone featuring a cyclohexyl group attached to the carbonyl carbon and a benzyl group at the alpha-position. This arrangement allows for diverse chemical modifications on both the cyclohexyl and phenyl rings, as well as the ethanone backbone, making it a promising scaffold for the development of new therapeutic agents. The lipophilicity imparted by the cyclohexyl and phenyl moieties suggests good potential for membrane permeability, a critical factor for drug efficacy.
Comparative Biological Activities
This guide will explore the known biological activities of compounds structurally related to this compound, providing a framework for predicting its therapeutic potential. We will delve into three key areas: antimicrobial, anticonvulsant, and anti-inflammatory activities.
Antimicrobial Activity
While specific data for this compound is lacking, the broader class of phenylethanone and acetophenone derivatives has demonstrated notable antimicrobial properties.
Analog Comparison:
A study on 2',3',4'-trihydroxy-2-phenylacetophenone derivatives revealed that while the parent compound was inactive, various substitutions on the 2-phenyl ring led to significant antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus[1]. For instance, the 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone analog was found to be the most active, with LC50 values of 5.8 µM and 5.6 µM against B. subtilis and S. aureus, respectively[1]. Interestingly, none of the synthesized compounds in this study showed activity against Gram-negative bacteria, suggesting a degree of specificity[1].
Another related compound, 2-phenylacetophenone, has been shown to exhibit antibacterial activity against B. subtilis, M. smegmatis, and M. aurum with a Minimum Inhibitory Concentration (MIC) of 500 µg/mL[2]. Furthermore, it was found to inhibit biofilm formation in M. smegmatis at a concentration of 1000 µg/mL[2]. The mechanism of action for some of these related ketones is believed to involve the inhibition of bacterial drug-efflux pumps[2].
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of hydrophobic compounds, adapted from standard methodologies.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high stock concentration. Serial two-fold dilutions are then prepared in the broth.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of each compound dilution is added to the wells. Subsequently, 100 µL of the bacterial inoculum is added to each well.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included. A solvent control (broth with bacteria and the highest concentration of the solvent used) is also necessary to rule out any inhibitory effects of the solvent.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing
Caption: A typical workflow for preclinical anticonvulsant drug screening.
Anti-inflammatory Activity
The presence of both a cyclohexyl and a phenyl ring in this compound suggests potential anti-inflammatory properties, as analogs with these moieties have shown significant activity.
Analog Comparison:
Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, an aryl-cyclohexanone derivative was shown to protect against inflammation by decreasing the migration of leukocytes, reducing myeloperoxidase activity, and lowering the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
Phenylethanoids, which share the phenylethyl backbone, have also been investigated for their anti-inflammatory effects. Certain phenylethanoids have been shown to attenuate inflammation by downregulating the NF-κB and JAK/STAT signaling pathways.[4] Phenyl styryl ketones have also been reported to possess anti-inflammatory activity.[5] The mechanism of action for some aromatic ketones as anti-inflammatory agents may be linked to the inhibition of the release of lysosomal enzymes.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the anti-inflammatory activity of compounds in vivo.
-
Animal Preparation: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway in Inflammation and Potential Intervention
Caption: Simplified NF-κB signaling pathway in inflammation and the potential inhibitory role of aryl-cyclohexanone analogs.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, several structure-activity relationships can be inferred for the this compound scaffold:
-
Substitutions on the Phenyl Ring: The introduction of hydroxyl or biphenyl groups on the phenyl ring of acetophenone derivatives significantly enhances antibacterial activity, particularly against Gram-positive bacteria.[1] This suggests that modifications to the phenyl ring of this compound could be a fruitful avenue for developing potent antimicrobial agents.
-
The Cyclohexyl Moiety: The presence of a cyclohexyl ring appears to be favorable for anticonvulsant activity.[7] However, the size and position of alkyl substituents on the cyclohexyl ring can dramatically alter the activity, with smaller alkyl groups at the 2-position favoring anticonvulsant effects, while larger groups can induce convulsant activity.[7] The inactivity of some cyclohexylmethyl-substituted compounds in certain anticonvulsant tests may be due to steric hindrance.[8]
-
The Benzyl Group: The benzyl moiety is a common feature in several classes of anticonvulsant drugs, and its presence in the this compound scaffold is a strong indicator of potential activity in this area.[9][10]
Conclusion and Future Directions
While direct experimental data on this compound is limited, a comparative analysis of its structural analogs strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The available evidence points towards promising antimicrobial, anticonvulsant, and anti-inflammatory activities.
Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of its derivatives with modifications on both the cyclohexyl and phenyl rings. Such studies will be crucial to validate the predicted activities, establish definitive structure-activity relationships, and elucidate the mechanisms of action. The experimental protocols outlined in this guide provide a solid foundation for conducting these essential investigations. The insights gained from this comparative approach can guide researchers and drug development professionals in prioritizing synthetic targets and biological assays, ultimately accelerating the discovery of novel and effective therapeutics based on the this compound scaffold.
References
-
Goto, H., Kumada, Y., Ashida, H., & Yoshida, K. (2009). Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents. Bioscience, Biotechnology, and Biochemistry, 73(1), 124-128. [Link]
-
Anti-Inflammatory Activity of Phenylethanoids from Acanthus ilicifolius var. xiamenensis. (2023). Molecules, 28(3), 1383. [Link]
-
Light, K. E., & Dren, A. T. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology, 27(3), 287-294. [Link]
-
2-Phenylacetophenone | CAS#:451-40-1 | Chemsrc. (2025). Chemsrc. [Link]
-
de Bem, A. F., da Rosa, J. S., da Costa, T. P., de Souza, L. F., Ribeiro-Filho, J., & de Campos, A. M. (2023). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology, 37(6), 1146-1157. [Link]
-
Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]
-
Squires, R. F., Saederup, E., & Taber, R. I. (1987). Convulsant and anticonvulsant cyclopentanones and cyclohexanones. Journal of Neurochemistry, 48(6), 1867-1872. [Link]
-
Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (2004). Journal of Pharmacy and Pharmacology, 56(8), 1053-1060. [Link]
-
[Synthesis and antiinflammation activity of aromatic aminoketone compounds, a new type of PAF-receptor antagonist]. (2008). Yao Xue Xue Bao, 43(9), 942-948. [Link]
-
Dimmock, J. R., Puthucode, R. N., Smith, J. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., ... & Stables, J. P. (1992). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 35(19), 3613-3619. [Link]
-
Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities. (2023). Chemistry & Biodiversity, 20(3), e202300067. [Link]
-
Pandeya, S. N., Sriram, D., Yogeeswari, P., & Stables, J. P. (2000). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Pharmacy and Pharmacology Communications, 6(12), 527-532. [Link]
-
Klimko, P. G., Griffin, B. W., & Sharif, N. A. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Journal of Medicinal Chemistry, 43(19), 3419-3422. [Link]
-
Al-Abdullah, E. S., Al-Salahi, R. A., Al-Obaid, A. M., Al-Omar, M. A., & El-Emam, A. A. (2017). Synthesis, molecular modeling studies and anticonvulsant activity of certain (1-(benzyl (aryl) amino) cyclohexyl) methyl esters. Bioorganic & Medicinal Chemistry Letters, 27(8), 1759-1765. [Link]
-
Lan, S. H., Zhang, J. F., Li, R. F., Liu, Y. F., Sun, J., & Zhou, Y. S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2731. [Link]
-
Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. (2022). Journal of Agricultural and Food Chemistry, 70(32), 9947-9956. [Link]
-
Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. (2012). The International Journal of Biochemistry & Cell Biology, 44(3), 525-535. [Link]
-
Rao, M. N., Naidoo, L., & Ramanan, P. N. (1991). Antiinflammatory activity of phenyl styryl ketones. Pharmazie, 46(7), 542-543. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (2016). Der Pharmacia Lettre, 8(21), 1-6. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022). International Journal of Molecular Sciences, 23(19), 11855. [Link]
-
Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. (2021). Molecules, 26(24), 7586. [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(6), 461-470. [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. (2013). Journal of Heterocyclic Chemistry, 50(S1), E183-E189. [Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (2023). RSC Medicinal Chemistry, 14(1), 23-45. [Link]
-
Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 274-292. [Link]
-
Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata. (2023). Metabolites, 13(10), 1058. [Link]
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2023). ChemistryOpen, 12(1), e202200171. [Link]
Sources
- 1. Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenylacetophenone | CAS#:451-40-1 | Chemsrc [chemsrc.com]
- 3. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiinflammatory activity of phenyl styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Phenylethanone Synthesis: Yields, Mechanisms, and Modern Approaches
Introduction: The Significance of Phenylethanone and Its Synthesis
Phenylethanone, commonly known as acetophenone, is a foundational ketone in organic synthesis. It serves as a crucial precursor for a wide array of pharmaceuticals, agrochemicals, and fragrances, and is a key building block in the synthesis of more complex molecules.[1] The most established method for its production is the Friedel-Crafts acylation of benzene, a classic electrophilic aromatic substitution reaction.[2][3]
However, the landscape of chemical synthesis is continually evolving, driven by the principles of green chemistry and the demand for higher efficiency and milder reaction conditions.[4] This has spurred the development of novel catalytic systems that challenge the dominance of traditional methods.
This guide provides an in-depth comparison of different catalysts for phenylethanone synthesis. We will dissect the performance of classic homogeneous Lewis acids, explore the advantages of heterogeneous solid acids, and delve into the modern frontier of photocatalysis. By examining reaction yields, mechanistic principles, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific applications.
Chapter 1: The Archetype: Homogeneous Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation, developed in 1877, remains a cornerstone of C-C bond formation on aromatic rings.[5] For the synthesis of phenylethanone, this typically involves the reaction of benzene with an acylating agent like acetyl chloride (ethanoyl chloride) or acetic anhydride, catalyzed by a strong Lewis acid.[1]
The Catalyst: Aluminum Chloride (AlCl₃)
Aluminum chloride (AlCl₃) is the most common and potent Lewis acid catalyst for this transformation.[3][6] Its primary role is to activate the acylating agent, generating a highly electrophilic species.
Mechanism of Action
The reaction proceeds through a well-defined electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of acetyl chloride, abstracting it to form a resonance-stabilized acylium ion (CH₃CO⁺). This ion is the key electrophile.[2][7]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or σ-complex.[2]
-
Deprotonation and Aromaticity Restoration: The AlCl₄⁻ complex, formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, phenylethanone, and regenerating the AlCl₃ catalyst.[5][7]
One of the significant advantages of Friedel-Crafts acylation is the deactivating nature of the resulting ketone group, which prevents further acylation of the product ring, thus ensuring monoacylation.[2][8]
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
Performance and Inherent Drawbacks
While effective, the traditional Friedel-Crafts acylation suffers from significant environmental and practical drawbacks:
-
Stoichiometric Catalyst Requirement: The product, phenylethanone, is a Lewis base that forms a stable complex with AlCl₃. Consequently, more than a stoichiometric amount of the catalyst is required to drive the reaction to completion.[1]
-
Harsh Conditions: The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water.
-
Corrosive Waste: The workup procedure generates large volumes of corrosive acidic waste, posing disposal challenges.[1]
Experimental Protocol 1: Synthesis of Phenylethanone via Friedel-Crafts Acylation
This protocol describes a general laboratory procedure for the synthesis of phenylethanone using benzene, ethanoyl chloride, and aluminum chloride.
Materials:
-
Benzene (anhydrous)
-
Ethanoyl chloride (acetyl chloride)
-
Aluminum chloride (anhydrous, solid)
-
Reaction vessel (three-neck flask) with a reflux condenser and dropping funnel
-
Ice bath
-
Heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried three-neck flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Charging Reagents: Add anhydrous benzene and solid aluminum chloride to the flask. Cool the mixture in an ice bath with stirring.[8]
-
Addition of Acylating Agent: Carefully add ethanoyl chloride dropwise from the dropping funnel to the cold, stirred mixture. Hydrogen chloride gas will be evolved during the addition.[8]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux at approximately 60°C for 30-60 minutes to ensure the reaction goes to completion.[3][8]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the catalyst-product complex.
-
Extraction & Purification: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude phenylethanone can be purified by vacuum distillation.
Chapter 2: The Green Alternative: Heterogeneous Solid Acid Catalysis
To overcome the limitations of homogeneous Lewis acids, significant research has focused on developing heterogeneous solid acid catalysts.[4] These catalysts offer simplified product separation, catalyst recyclability, and reduced corrosive waste, aligning with the principles of green chemistry.[9]
Types of Solid Acid Catalysts
A variety of materials have been investigated as solid acid catalysts for acylation and related reactions, including:
-
Zeolites and Clays: Microporous aluminosilicates with tunable acidity.
-
Sulfonated Resins: Polymers like Amberlyst-15 functionalized with sulfonic acid groups.[10]
-
Metal Oxides: Acidic oxides such as zirconia (ZrO₂) and hafnia (HfO₂).[1]
-
Sulfonated Polymers: Advanced materials like polyphenylene-based solid acids, which exhibit high thermal and chemical stability.[9][10]
Alternative Route: Hydration of Phenylacetylene
While some solid acids can catalyze Friedel-Crafts acylation, they are also highly effective for an alternative, atom-economical route to phenylethanone: the hydration of phenylacetylene.[10] This reaction involves the Markovnikov addition of water across the alkyne's triple bond.
A study utilizing a polyphenylene-based solid acid (PPhen-SO₃H) demonstrated its superior performance compared to the commercial catalyst Amberlyst 15 for this transformation, achieving up to 80% conversion of phenylacetylene with 87% selectivity towards acetophenone.[10]
Caption: General workflow for a solid acid-catalyzed reaction.
Experimental Protocol 2: Phenylacetylene Hydration using a Solid Acid Catalyst
This protocol is a generalized procedure based on the use of sulfonated polymer catalysts.[10]
Materials:
-
Phenylacetylene
-
Deionized water
-
Solid acid catalyst (e.g., PPhen-SO₃H or Amberlyst 15)
-
Solvent (if required)
-
Sealed reaction vessel (e.g., pressure tube)
Procedure:
-
Catalyst Activation: If necessary, activate the solid acid catalyst according to the manufacturer's instructions (e.g., by heating under vacuum).
-
Reaction Setup: To a sealed reaction vessel, add the solid acid catalyst, phenylacetylene, and deionized water.
-
Reaction: Seal the vessel and heat the mixture in an oil bath to the desired temperature (e.g., 100°C) with vigorous stirring for the required reaction time (e.g., 4-24 hours).[10]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or HPLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the liquid phase by simple filtration or centrifugation.
-
Product Isolation: Isolate the product from the filtrate, typically by solvent extraction followed by removal of the solvent under reduced pressure.
-
Catalyst Recycling: Wash the recovered catalyst with a suitable solvent (e.g., methanol, water) and dry it under vacuum for reuse in subsequent reactions.[10]
Chapter 3: The Modern Frontier: Visible-Light Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under exceptionally mild conditions.[11] This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.[12]
Photocatalytic Routes to Phenylethanone
While not a direct replacement for Friedel-Crafts acylation of benzene, photocatalysis offers novel routes from functionalized precursors. One prominent example is the reductive dehalogenation of α-haloketones, such as 2-bromo-1-phenylethanone, to produce phenylethanone.[11][13]
Catalysts and Mechanism
Common photocatalysts are transition metal complexes, such as tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and various iridium complexes.[11][14] The reaction typically proceeds via a reductive quenching cycle:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (*PC).
-
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor (e.g., a tertiary amine or Hantzsch ester), generating a highly reducing PC⁻ species.[11]
-
Substrate Reduction: The potent PC⁻ reductant transfers an electron to the substrate (2-bromo-1-phenylethanone), causing cleavage of the carbon-halogen bond and forming a phenacyl radical.
-
Radical Quenching: The phenacyl radical is then converted to the final phenylethanone product, often through hydrogen atom transfer (HAT) from a suitable donor in the reaction mixture.[12]
Caption: A generalized reductive quenching photocatalytic cycle.
Experimental Protocol 3: Photocatalytic Dehalogenation to Synthesize Phenylethanone
This is a representative protocol for the photocatalytic synthesis of phenylethanone from 2-bromo-1-phenylethanone.[13]
Materials:
-
2-bromo-1-phenylethanone (substrate)
-
Photocatalyst (e.g., [Ir(ppy)₃] or Eosin Y)
-
Sacrificial electron donor (e.g., Hantzsch ester)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Schlenk tube or vial
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 2-bromo-1-phenylethanone, the photocatalyst, the Hantzsch ester, and the base.[13]
-
Degassing: Add the anhydrous solvent. Seal the tube and degas the solution by subjecting it to several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through it for 15-20 minutes.
-
Irradiation: Place the reaction vessel near the visible light source (e.g., 1-2 cm away) and begin irradiation with stirring. A cooling fan may be used to maintain room temperature.
-
Reaction Time: Continue the reaction for the specified time (e.g., 2-24 hours), monitoring by TLC or LC-MS.[13]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure phenylethanone product.
Chapter 4: Comparative Analysis and Future Outlook
The choice of catalyst for phenylethanone synthesis depends critically on the desired scale, available starting materials, and commitment to green chemistry principles.
Performance Comparison of Catalytic Systems
| Parameter | Homogeneous Lewis Acid (AlCl₃) | Heterogeneous Solid Acid | Visible-Light Photocatalyst |
| Typical Reaction | Friedel-Crafts Acylation | Alkyne Hydration / Acylation | Reductive Dehalogenation |
| Starting Materials | Benzene + Acetyl Chloride | Phenylacetylene / Benzene | 2-Bromo-1-phenylethanone |
| Typical Yield | Good to Excellent (>80%) | Moderate to Good (60-95%)[10] | Good to Excellent (>90%)[13] |
| Catalyst Loading | Stoichiometric (>100 mol%)[1] | Catalytic (1-10 mol%) | Catalytic (0.1-5 mol%)[13] |
| Reaction Temp. | 0 - 60°C[8] | 40 - 120°C[10] | Room Temperature |
| Reusability | No | Yes | Yes (in principle) |
| Green Chemistry | Poor (corrosive waste, harsh) | Good (recyclable, less waste) | Excellent (mild conditions, low energy) |
Concluding Remarks and Future Directions
-
Homogeneous Lewis Acids (AlCl₃): Remain the workhorse for large-scale industrial synthesis from bulk feedstocks like benzene due to their high reactivity and low cost. However, their environmental impact is a major drawback.[1]
-
Heterogeneous Solid Acids: Represent a significant step towards more sustainable chemical processes. They are ideal for applications where catalyst reusability and waste minimization are paramount. Their development continues to focus on improving activity and stability.[4][10]
-
Photocatalysis: Offers an exciting paradigm for synthesis under exceptionally mild conditions, avoiding harsh reagents and high temperatures. While often applied to more functionalized precursors, its scope is rapidly expanding and represents a key area of future innovation in synthetic chemistry.[11]
The future of phenylethanone synthesis will likely involve a multi-faceted approach, with continued optimization of solid acid catalysts for bulk production and the strategic application of photocatalysis for the synthesis of complex derivatives in fine chemical and pharmaceutical development. The ongoing quest is for catalysts that are not only efficient and selective but also economically viable and environmentally benign.
Analytical Methods for Yield Determination
Accurate quantification of reaction yield is critical for comparing catalytic performance. The most common analytical techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating the product from starting materials and byproducts, allowing for precise quantification using a UV detector and a suitable standard.[15][16]
-
Gas Chromatography (GC): An excellent technique for volatile compounds like phenylethanone, often coupled with a Flame Ionization Detector (FID) for accurate concentration measurement relative to an internal standard.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) by integrating the product's characteristic signals relative to a known amount of an internal standard.[17]
References
- Benchchem. (n.d.). Catalytic Methods for the Synthesis of 3-Phenyloxetan-2-one: Application Notes and Protocols.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Industrial & Engineering Chemistry Research. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. ACS Publications.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
- ResearchGate. (n.d.). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor.
- ResearchGate. (n.d.). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol (R)-2 using ADH in biphasic buffer/MTBE system versus superabsorber/MTBE system, both 1:5 (v/v).
- Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.
- Wikipedia. (n.d.). Lewis acid catalysis.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Chemistry of Materials. (n.d.). Polyphenylene-Based Solid Acid as an Efficient Catalyst for Activation and Hydration of Alkynes. ACS Publications.
- ResearchGate. (n.d.). Solid-acid catalysis and their applications in green synthesis of fine chemicals.
- ChemRxiv. (n.d.). A One-Pot Route to Fine-Tuned Hypercrosslinked Polymer Solid Acid Catalysts.
- Sigma-Aldrich. (n.d.). Photocatalysts.
- ResearchGate. (n.d.). Scheme 2: Products from 2-bromo-1-phenylethanone dehalogenation reactions in the presence of m-TPEWP5 G-EsY nanoassembly under white light irradiation.
- RSC Publishing. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique.
- Chemical Reviews. (n.d.). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. ACS Publications.
- Macmillan Group, Princeton University. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis.
- PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
- Beilstein Journal of Organic Chemistry. (n.d.). Photocatalyzed syntheses of phenanthrenes and their aza-analogues. A review.
- University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Photocatalyzed syntheses of phenanthrenes and their aza-analogues. A review [beilstein-journals.org]
- 15. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
A Senior Application Scientist's Guide: HPLC vs. GC-MS for Ketone Purity Analysis
An Orthogonal Approach to Comprehensive Quality Assessment
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a foundational requirement for success. The purity of a starting material, intermediate, or final active pharmaceutical ingredient (API) directly influences reaction efficiency, impurity profiles, and, ultimately, the safety and efficacy of a therapeutic agent. Ketones, a versatile class of organic compounds, are frequently encountered in these critical pathways.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of ketones. We will move beyond a simple list of pros and cons to explore the fundamental principles that dictate the selection of one technique over the other, or, as is often the case in rigorous drug development, the strategic use of both in a powerful orthogonal verification workflow. Our discussion is grounded in the practical realities of the laboratory and the stringent expectations of regulatory bodies.
The Regulatory Imperative: Why Purity Analysis Matters
In the pharmaceutical industry, the analysis of impurities is not merely an academic exercise; it is a regulatory mandate. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), provide a framework for the content and qualification of impurities in new drug substances.[1][2] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3][4] An impurity is any component of the new drug substance that is not the chemical entity defined as the drug substance itself, and can be classified as organic, inorganic, or a residual solvent.[1][5] Employing validated, fit-for-purpose analytical methods is the only way to generate the reliable data required for compliance.[6][7]
Fundamental Principles: A Tale of Two Phases
The core difference between HPLC and GC-MS lies in the state of the mobile phase used to transport the analyte through a stationary phase for separation.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase.[10][11] Separation occurs based on the differential partitioning of analyte molecules between the two phases. For non-volatile or thermally unstable compounds, HPLC is the undisputed method of choice.[9][12] Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or Diode Array (DAD) detector. A key consideration for many ketones is that they may lack a suitable chromophore for sensitive UV detection, often necessitating a chemical derivatization step to attach a UV-active tag.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a separation technique designed for volatile and thermally stable compounds.[12][14] It employs an inert gas (the mobile phase), such as helium or nitrogen, to carry vaporized analytes through a column containing a stationary phase.[8][15] Separation is based on the compound's boiling point and its interaction with the stationary phase.[10] The true power of this technique comes from its coupling with a Mass Spectrometer (MS) detector. The MS ionizes the separated compounds, sorts the resulting fragments based on their mass-to-charge ratio, and provides a unique mass spectrum, which acts as a molecular fingerprint for definitive identification.[15]
Head-to-Head Comparison for Ketone Purity Analysis
The choice between HPLC and GC-MS for ketone analysis is dictated by the specific physicochemical properties of the ketone and the analytical goals.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality & Field Insights |
| Analyte Volatility | Ideal for non-volatile, high molecular weight, or thermally labile ketones.[12] | The gold standard for volatile and semi-volatile ketones that can be vaporized without degradation.[8][10] | Why? GC requires the analyte to exist in the gas phase to travel through the column. HPLC operates entirely in the liquid phase at or near ambient temperatures, protecting heat-sensitive molecules.[8][14] |
| Sample Preparation | Often requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to add a UV-active chromophore for detection.[16][17] | Can often analyze ketones directly. Derivatization (e.g., methoximation, silylation) may be used to improve peak shape or analyze complex mixtures.[18][19] | Why? The necessity of derivatization in HPLC is driven by the detector. In GC-MS, derivatization is an optimization tool, not a prerequisite for detection, used to "cap" active groups and increase volatility.[18] |
| Identification Power | Based on retention time comparison with a known standard. DAD provides UV spectral information but is not definitive for structure. | Provides definitive structural identification based on the analyte's unique mass spectrum (fragmentation pattern).[15] | Why? Mass spectrometry provides structural data, making it invaluable for identifying unknown impurities, which is a key requirement of ICH guidelines.[4] |
| Sensitivity | Detector-dependent. HPLC-UV is robust but may have higher detection limits. | Generally offers superior sensitivity, especially in Selected Ion Monitoring (SIM) mode, for trace-level impurity detection.[10] | Why? The combination of high-efficiency GC separation and the low-noise, high-specificity detection of MS allows for the detection of minute quantities of impurities.[10] |
| Speed & Throughput | Typical run times are 10-60 minutes.[9] UHPLC can significantly shorten this to a few minutes. | Run times are typically faster, often in the range of a few minutes.[9][14] | Why? The diffusion rates in a gaseous mobile phase are much faster than in a liquid, allowing for more rapid separations in GC.[9] |
| Cost & Complexity | Higher operational cost due to the need for expensive, high-purity solvents.[8][14] | Lower operational cost as it primarily uses inert gases. The initial instrument cost can be comparable or higher.[8] | Why? Solvent consumption is a major operational cost driver in HPLC. A typical HPLC may use a liter or more of solvent per day, whereas a GC uses a gas cylinder that lasts for months. |
| Orthogonal Value | Excellent for quantifying known impurities and detecting non-volatile degradation products. | Unmatched for identifying and quantifying volatile and semi-volatile process impurities and residual solvents. | Why? Using both methods provides a more complete purity profile.[20] HPLC may detect a non-volatile impurity that GC would miss, while GC-MS can identify a co-eluting peak from the HPLC run. |
Experimental Workflows: A Practical Guide
To illustrate the practical application of these techniques, we provide detailed protocols for the purity analysis of a model compound, Mesityl methyl ketone.
Workflow 1: HPLC-UV Purity Analysis via DNPH Derivatization
This workflow is chosen when the primary goal is accurate quantification of the main component and known impurities, especially in a routine quality control setting. Derivatization is necessary to render the ketone visible to the UV detector.
Caption: HPLC-UV workflow for ketone purity analysis after DNPH derivatization.
Detailed Protocol:
-
Objective: To determine the purity of Mesityl methyl ketone by quantifying the main component and related impurities as their 2,4-dinitrophenylhydrazone (DNPH) derivatives using Reversed-Phase HPLC with UV detection.
-
Instrumentation & Materials:
-
HPLC system with a binary pump, autosampler, column oven, and DAD.
-
Mesityl methyl ketone sample and reference standard.
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC-grade acetonitrile, and ultrapure water.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagent Preparation (DNPH Solution): Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid) to catalyze the reaction.
-
Standard & Sample Preparation: a. Accurately weigh ~20 mg of the Mesityl methyl ketone reference standard and sample into separate 20 mL volumetric flasks. b. Dissolve in 10 mL of acetonitrile. c. Add 2 mL of the DNPH reagent solution to each flask. d. Heat the flasks in a water bath at 60°C for 30 minutes to ensure complete derivatization.[13] e. Allow to cool, then dilute to volume with acetonitrile. f. Further dilute an aliquot with mobile phase to a final concentration of approximately 20 µg/mL. g. Filter the final solutions through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
-
Run Time: 25 minutes.
-
-
Data Analysis:
-
Identify the peak for the Mesityl methyl ketone-DNPH derivative based on the retention time of the reference standard.
-
Calculate purity using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantify specific impurities against their respective reference standards if available.
-
Workflow 2: GC-MS Purity and Impurity Identification
This workflow is superior for providing definitive identification of volatile impurities and achieving very low detection limits. It is the preferred method for impurity profiling and structural confirmation.
Caption: GC-MS workflow for direct purity analysis and impurity identification of a volatile ketone.
Detailed Protocol:
-
Objective: To determine the purity of Mesityl methyl ketone and to identify any volatile or semi-volatile impurities using GC-MS.[20]
-
Instrumentation & Materials:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Mesityl methyl ketone sample and reference standard.
-
High-purity dichloromethane or other suitable volatile solvent.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Standard & Sample Preparation: a. Prepare a stock solution by accurately weighing ~50 mg of the sample and dissolving it in a 50 mL volumetric flask with dichloromethane to achieve a concentration of 1 mg/mL.[20] b. Prepare a working standard of 0.1 mg/mL (100 ppm) by further dilution.[20]
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Obtain the Total Ion Chromatogram (TIC).
-
Identify the main peak by comparing its retention time and mass spectrum with the reference standard.
-
For each impurity peak, obtain its mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.
-
Calculate purity using area normalization from the TIC.
-
Conclusion: An Integrated Strategy for Unquestionable Quality
Both HPLC and GC-MS are formidable tools for the purity assessment of ketones. The choice is not always a matter of one being "better," but rather which is more "fit for purpose."
-
GC-MS excels in the definitive identification of volatile impurities and offers unparalleled sensitivity, making it the ideal choice for in-depth impurity profiling, process development, and troubleshooting.[20]
-
HPLC provides a robust, versatile, and highly reproducible method for the quantification of non-volatile or thermally sensitive ketones and is perfectly suited for routine quality control once the impurity profile is well-characterized.[20]
As a Senior Application Scientist, my recommendation for drug development professionals is to embrace an orthogonal verification strategy .[20] Utilize GC-MS during development to comprehensively identify and characterize all potential volatile and semi-volatile impurities. Once the process is defined and the impurity profile is understood, a validated HPLC method can be implemented for routine, high-throughput quality control. This dual-method approach provides the highest level of confidence in the purity data, ensuring that the material meets the rigorous standards of quality, safety, and regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
HPLC or GC-MS: Which Technique is Best for Your Needs? (2024). Aijiren. [Link]
-
Understanding the Differences Between HPLC and GCMS Systems. (2023). AMP Tech Instruments. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. [Link]
-
Herrington, J. S., & Sheeley, R. S. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (n.d.). Food Safety Institute. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2023). Lab Manager Magazine. [Link]
-
HPLC vs GC: What Sets These Methods Apart. (n.d.). Phenomenex. [Link]
-
Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). Veeprho. [Link]
-
Bagle, S. V., & Jadhav, S. A. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4031-4042. [Link]
-
Li, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science, 57(8), 736-742. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Understanding HPLC Test: Principles, Standards, and Applications Explained. (2024). Torontech. [Link]
-
Exploring the Principles of GC-MS: Techniques and Applications. (2024). Pubmedia Journals Series. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. particle.dk [particle.dk]
- 7. wjarr.com [wjarr.com]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. amptechfl.com [amptechfl.com]
- 11. torontech.com [torontech.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. iomcworld.com [iomcworld.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 16. waters.com [waters.com]
- 17. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to DFT Analysis of Cyclohexyl Ketone Conformations for Researchers in Drug Development
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount. The conformation of cyclic moieties, such as the cyclohexyl ketone core, can significantly influence a molecule's binding affinity to a biological target, its metabolic stability, and overall pharmacokinetic profile. In this guide, we will delve into a comparative study of Density Functional Theory (DFT) methods for elucidating the conformational preferences of cyclohexyl ketones, providing you with the insights needed to make informed decisions in your computational research.
The Significance of Cyclohexyl Ketone Conformations in Medicinal Chemistry
The cyclohexyl ketone scaffold is a prevalent feature in many biologically active compounds. The puckered nature of the cyclohexane ring gives rise to distinct conformational isomers, primarily the stable chair form and the more energetic boat and twist-boat forms. The orientation of the ketone group and other substituents as either axial or equatorial can dramatically alter the molecule's shape and its interactions with a protein binding pocket. An inaccurate prediction of the dominant conformation can lead to misleading structure-activity relationship (SAR) studies and ultimately, the failure of a drug design campaign.
A Comparative Analysis of DFT Functionals
Density Functional Theory has become an indispensable tool for conformational analysis due to its balance of accuracy and computational cost. However, the vast array of available DFT functionals necessitates a careful selection to ensure reliable results. Here, we compare the performance of several commonly used functionals for predicting the relative energies of cyclohexyl ketone conformations.
The choice of a DFT functional can significantly impact the predicted relative energies of conformers. For instance, a study on 2-substituted cyclohexanones benchmarked various functionals against the high-accuracy CCSD(T) method.[1][2] The results highlighted that modern, dispersion-corrected functionals are crucial for accurately capturing the subtle non-covalent interactions that govern conformational preferences.
| DFT Functional | Mean Unsigned Error (MUE) vs. CCSD(T) (kcal/mol) for 2-methylcyclohexanone | Key Strengths & Weaknesses |
| M06-2X | < 0.05[1] | Excellent performance for main-group thermochemistry and non-covalent interactions. Often a reliable choice for conformational analysis. |
| ωB97X-D | ~0.05 - 0.21[1] | A range-separated hybrid functional with an empirical dispersion correction, showing good performance for a variety of systems. |
| B3LYP-D3 | ~0.05 - 0.33[1] | A popular and well-established functional, the addition of the D3 dispersion correction significantly improves its accuracy for conformational energies. |
| B2PLYP-D3 | < 0.05[1] | A double-hybrid functional that often provides results close to CCSD(T) accuracy, but at a higher computational cost than standard hybrids. |
| PBE | < 0.05[1] | A non-hybrid GGA functional. While it performed well for 2-methylcyclohexanone in this specific study, hybrid functionals generally offer better accuracy for organic molecules. |
Key Insight: For the conformational analysis of cyclohexyl ketones, it is evident that functionals incorporating dispersion corrections, such as the M06-2X and B2PLYP-D3, provide superior accuracy.[1][3] The widely used B3LYP functional should be paired with a dispersion correction like D3 to achieve reliable results.[1]
The Conformational Landscape of Unsubstituted Cyclohexanone
To understand the impact of substituents, it is essential first to establish the baseline conformational energetics of the parent cyclohexanone molecule. The primary conformations are the chair, boat, and twist-boat.
Caption: Energy landscape of cyclohexanone conformations.
DFT calculations have been employed to determine the relative energies of these conformers. For unsubstituted cyclohexanone, the chair conformation is the global minimum. The twist-boat conformation is significantly higher in energy. One study found the energy difference between the chair and the twist-boat conformation to be 14.4 kJ mol-1 (approximately 3.4 kcal/mol).[4] The true boat conformation is a transition state between two twist-boat forms.[5]
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.0 |
| Twist-Boat | ~3.4 - 5.0[4][5] |
| Boat | ~6.0[5] |
| Half-Chair (Transition State) | ~10.5[6] |
Experimental Protocol: A Step-by-Step DFT Workflow for Conformational Analysis
To ensure the scientific integrity and reproducibility of your computational studies, a robust and well-defined protocol is essential. The following workflow represents a best-practice approach for the DFT-based conformational analysis of cyclohexyl ketones.
Caption: A typical DFT workflow for conformational analysis.
Step 1: Initial Structure Generation and Conformational Search
-
Generate an initial 3D structure of the cyclohexyl ketone derivative. This can be done using a molecular builder or by converting a 2D sketch.
-
Perform a comprehensive conformational search. Due to the flexibility of the cyclohexane ring and any acyclic substituents, it is crucial to explore the potential energy surface thoroughly. Tools like the CREST program are highly effective for this purpose.[7][8]
Step 2: DFT Geometry Optimization
-
Select an appropriate DFT functional and basis set. Based on benchmark studies, a functional like M06-2X with a Pople-style basis set such as 6-31G(d) offers a good balance of accuracy and computational efficiency for geometry optimization.[1][3]
-
Optimize the geometry of all unique conformers identified in the conformational search. This step locates the nearest local minimum on the potential energy surface for each starting structure.
Step 3: Frequency Calculations
-
Perform a frequency calculation for each optimized geometry using the same level of theory as the optimization.
-
Verify that each structure is a true minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state.
-
Extract thermochemical data from the frequency calculation output, including the Gibbs free energy. This is crucial for calculating the relative populations of conformers at a given temperature.
Step 4: (Optional) Single-Point Energy Refinement
-
For enhanced accuracy, perform a single-point energy calculation on the optimized geometries using a more robust level of theory. A double-hybrid functional like B2PLYP-D3 with a larger basis set (e.g., def2-TZVP ) is a good choice.[1][9] This approach, where a high-level energy calculation is performed on a geometry optimized at a more modest level, can provide a more accurate estimation of the relative energies without the high computational cost of a full optimization at the higher level.
Step 5: Analysis of Results
-
Calculate the relative Gibbs free energies of all the confirmed minima. The conformer with the lowest Gibbs free energy is the most stable.
-
Determine the Boltzmann population of each conformer at a specific temperature (e.g., 298.15 K) to understand their relative contributions to the overall ensemble of conformations.
Conclusion
The conformational analysis of cyclohexyl ketones is a critical aspect of modern drug discovery and development. DFT calculations provide a powerful and accessible means to investigate the conformational preferences of these important molecular scaffolds. By selecting appropriate, dispersion-corrected DFT functionals and following a rigorous computational protocol, researchers can obtain reliable and predictive insights into the three-dimensional structures of their molecules of interest. This, in turn, facilitates a more rational and efficient design of novel therapeutics.
References
-
A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones. PMC - NIH. [Link]
-
From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. ACS Publications. [Link]
-
(PDF) A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones. ResearchGate. [Link]
-
Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. [Link]
-
Energetics of Cyclohexane Isomers: A Density-Functional Study. Journal of the Korean Physical Society. [Link]
-
A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes | Request PDF. ResearchGate. [Link]
-
Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design. [Link]
-
Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. RSC Publishing. [Link]
-
6.5 CONFORMATIONS OF CYCLOHEXANE. DAV University. [Link]
-
Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Conformations of Cyclohexane | Chair, Boat & Twist-Boat - Lesson. Study.com. [Link]
-
Cyclohexane conformation. Wikipedia. [Link]
-
Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes. RSC Publishing. [Link]
-
Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PMC. [Link]
-
Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]
-
Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
Sources
- 1. A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 6. davuniversity.org [davuniversity.org]
- 7. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02879E [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Synthesized Compounds
In the landscape of drug discovery and development, the synthesis of a novel chemical entity is merely the first chapter. The true determinant of its potential lies in the rigorous, unambiguous confirmation of its identity, purity, and quantity. A synthesized compound is, until proven otherwise, a hypothesis. It is through a meticulous process of analytical cross-validation that this hypothesis is tested and confirmed, transforming a promising molecule into a reliable candidate for further investigation.
This guide eschews a simple checklist approach to analytical testing. Instead, it provides a strategic framework built on the principle of orthogonality , where multiple, independent analytical techniques are employed to interrogate a compound's critical quality attributes (CQAs).[1][2] Each method, relying on a different scientific principle, serves as an independent verification of the others. This multi-pronged approach is the bedrock of building a robust, trustworthy data package for any synthesized compound. Our narrative will be grounded in the lifecycle approach to analytical procedures, a concept championed by regulatory bodies that treats method validation not as a singular event, but as a continuous process of assurance.[3][4][5][6]
Pillar 1: Structural Elucidation and Identity Confirmation
The foundational question for any new compound is: "What is it?" Answering this requires a definitive confirmation of its chemical structure and molecular weight. While many techniques can contribute, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) form the cornerstone of identity confirmation, offering orthogonal and complementary data.
The Indisputable Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation because it provides a detailed map of the atomic framework of a molecule, specifically the carbon-hydrogen backbone.[7][8] Experiments like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC reveal through-bond connectivity, allowing for the piecing together of the molecular puzzle.[8][9][10] This is not merely pattern recognition; it is a fundamental confirmation of the synthesized structure. An incorrect structure will invariably produce a spectrum that is inconsistent with the proposed molecule.
Trustworthiness: The self-validating nature of an NMR experiment lies in the internal consistency of the data. For a proposed structure to be correct, every observed chemical shift, every coupling constant, and every long-range correlation must be justifiable based on established principles of chemical structure and electronic effects.
-
Sample Preparation: a. Accurately weigh 5-10 mg of the synthesized compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane - TMS). The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte. c. Filter the solution into a clean, high-quality 5 mm NMR tube.
-
Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for optimal resolution). b. Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum. This provides initial information on the types and number of protons. d. Acquire a ¹³C NMR spectrum. This identifies the number and electronic environment of unique carbon atoms. e. Acquire a 2D COSY (Correlation Spectroscopy) spectrum. This is critical for identifying proton-proton coupling networks (i.e., which protons are adjacent to each other).[8] f. Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This correlates directly bonded proton and carbon atoms, definitively assigning protons to their attached carbons.[8] g. Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is the key experiment for assembling the complete carbon skeleton.[9][10]
-
Data Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Reference the ¹H and ¹³C spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak. c. Integrate the ¹H NMR signals to determine the relative ratios of different protons. d. Systematically analyze the 2D spectra to build fragments and connect them, confirming that the observed correlations match the proposed structure and not a potential isomer.
The Unimpeachable Weight: Mass Spectrometry (MS)
Expertise & Experience: While NMR defines the atomic arrangement, Mass Spectrometry provides a precise and orthogonal confirmation of the compound's identity by measuring its molecular weight with high accuracy.[11][12][13] High-Resolution Mass Spectrometry (HRMS) can determine the mass to within ±0.005%, allowing for the confident determination of the elemental formula—a powerful tool for differentiating between compounds with the same nominal mass.[14]
Trustworthiness: The validation of MS data comes from the clear observation of the molecular ion peak (M⁺, [M+H]⁺, [M+Na]⁺, etc.) at the expected mass-to-charge ratio (m/z).[12] The isotopic pattern of this peak must also match the theoretical pattern based on the compound's elemental composition, providing a secondary layer of confirmation.
-
Sample Preparation: a. Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). b. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Instrument Setup & Data Acquisition: a. Calibrate the mass spectrometer using a known calibration standard across the desired mass range. b. Introduce the sample into the instrument via direct infusion or coupled with a liquid chromatography system.[13] c. Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, for polar molecules; Electron Ionization - EI, for volatile, less polar molecules).[15] d. Acquire the mass spectrum in high-resolution mode, ensuring sufficient signal intensity for the molecular ion.
-
Data Analysis: a. Identify the peak corresponding to the molecular ion. b. Compare the experimentally observed exact mass with the theoretical exact mass calculated for the proposed chemical formula. The mass error should typically be less than 5 ppm. c. Analyze the isotopic distribution of the molecular ion peak and compare it to the theoretically predicted pattern.
Pillar 2: Purity Assessment
A confirmed structure is meaningless if the bulk material is contaminated. Purity is a critical attribute that directly impacts biological activity and safety. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity assessment due to its high resolving power and versatility.[16][17]
Separating the Wheat from the Chaff: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[16] This physical separation allows for the detection and quantification of impurities, even those that are structurally very similar to the main compound. The choice of column (e.g., C18 for reversed-phase) and mobile phase gradient is a critical experimental decision driven by the physicochemical properties of the analyte. For purity analysis, a UV detector is most common, as most organic molecules possess a UV chromophore.
Trustworthiness: A well-developed HPLC method is validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[18][19][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[20][21]
-
Linearity: A proportional relationship between detector response and analyte concentration over a defined range.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[22]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
A system suitability test (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately on that day, making the protocol a self-validating system.
-
Method Development & Validation: a. Develop a separation method by screening different columns and mobile phases to achieve good resolution between the main peak and all visible impurities. A gradient elution is typically required to resolve both early and late-eluting impurities. b. Validate the method according to ICH Q2(R1) guidelines to establish its specificity, linearity, accuracy, precision, and sensitivity.[18][23]
-
Sample Preparation: a. Accurately prepare a solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Ensure the sample is fully dissolved and filter if necessary to remove particulates.
-
System Suitability and Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Perform a system suitability injection using a standard solution. Verify that parameters like retention time, peak area repeatability, theoretical plates, and tailing factor meet the pre-defined acceptance criteria. c. Inject the sample solution. d. Run the chromatogram for a sufficient duration to ensure all late-eluting impurities are detected.
-
Data Analysis: a. Integrate all peaks in the chromatogram, including the main compound and all impurities. b. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[24] c. Report the purity value and the levels of any individual impurities.
Synthesizing the Evidence: A Cross-Validation Workflow
The true power of this approach lies not in the individual results, but in their confluence. The data from NMR, MS, and HPLC must converge to tell a single, consistent story about the synthesized compound.
Caption: Workflow illustrating the orthogonal cross-validation of a synthesized compound.
This workflow demonstrates the logical relationship where the synthesized compound is subjected to parallel, independent analyses. The results are then critically reviewed. Do the NMR and MS data confirm the same structure? Does the HPLC analysis show a single major peak consistent with the confirmed structure, with minimal impurities? Only when all lines of evidence are in agreement can the compound be considered validated.
Data Presentation: A Comparative Summary
To facilitate a clear and objective assessment, the results from each technique should be summarized in a structured format.
Table 1: Comparison of Core Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Primary Information | Atomic connectivity, 3D structure | Molecular weight, Elemental formula | Purity, Number of components |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | Differential partitioning |
| Strengths | Unambiguous structure elucidation | High sensitivity, Exact mass | High resolution, Quantitation |
| Limitations | Lower sensitivity, Requires mg quantity | Does not provide connectivity info | Requires a chromophore for UV detection |
| Regulatory Standing | Gold standard for identity[7] | Required for identity confirmation[11] | Gold standard for purity/assay[16] |
Table 2: Example Cross-Validation Data for "Compound X" (C₂₀H₂₅N₃O₂)
| Analysis | Parameter | Expected Result | Observed Result | Conclusion |
| HRMS | [M+H]⁺ Exact Mass | 356.2020 | 356.2015 (1.4 ppm error) | Pass: Formula Confirmed |
| ¹H NMR | Aromatic Protons | 5H, multiplet, δ 7.2-7.4 | 5H, multiplet, δ 7.25-7.38 | Pass: Phenyl group present |
| Methyl Protons | 3H, singlet, δ 2.5 | 3H, singlet, δ 2.51 | Pass: Expected methyl group present | |
| ¹³C NMR | Unique Carbons | 20 | 20 | Pass: Carbon count correct |
| HPLC | Purity (254 nm) | >95% | 99.2% | Pass: High Purity |
| Impurities | - | Impurity A: 0.3%, Impurity B: 0.5% | Pass: Impurities below threshold |
Conclusion: Beyond the Data Point to a State of Control
The cross-validation of analytical results is not simply about generating data; it is about building a scientifically sound and defensible argument for the identity and quality of a synthesized compound. By embracing the principles of orthogonality, adhering to the lifecycle model of analytical procedures, and grounding our work in the rigorous standards set by regulatory bodies like the FDA and ICH, we move beyond individual data points to a holistic state of control.[5][25][26] This approach ensures that the data is accurate, complete, consistent, and trustworthy—the very definition of data integrity.[27][28][29] Ultimately, this foundation of analytical certainty is what enables confident decision-making in the long and challenging path of drug development.
References
-
Analytical Method Lifecycle : A Roadmap for Biopharmaceutical Development. BioProcess International. [Link]
-
Analytical Method Validation: From One-Time Event to Lifecycle Approach . QbD Group. [Link]
-
Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices . Pharmaguideline. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Method Transfer: Best Practices and Guidelines . Lab Manager Magazine. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. [Link]
-
Analytical Method Transfer Best Practices . Contract Pharma. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). [Link]
-
Best practices for analytical method transfers . Medfiles. [Link]
-
Analytical Method Transfer: step-by-step guide & best practices . QbD Group. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification . USP-NF. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC . ACS Publications. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
Analytical Method Lifecycle . Eurogentec. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Analytical Procedure Lifecycle Management: Current Status and Opportunities . Pharmaceutical Technology. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results . Torontech. [Link]
-
Structure Elucidation and NMR . Hypha Discovery. [Link]
-
Determination of Molecular Weight by Mass Spectros . Scribd. [Link]
-
Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug . Waters. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]
-
New FDA guidance on data integrity and cGMP compliance . Manufacturing Chemist. [Link]
-
Mass Spectrometry for Molecular Weight: Common Methods and Applications . MtoZ Biolabs. [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC . PubMed. [Link]
-
Small molecule-NMR . University of Gothenburg. [Link]
-
NMR spectroscopy of small molecules in solution . Royal Society of Chemistry. [Link]
-
What's New with the FDA's Data Integrity Guidance? . Spectroscopy Online. [Link]
-
Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques . News-Medical.Net. [Link]
-
FDA's Focus on Laboratory Data Integrity – Part 1 . Research & Development World. [Link]
-
Data Integrity and Data Quality in Application Submissions . U.S. Food and Drug Administration (FDA). [Link]
-
What is a Particle Analysis "Orthogonal Method"? . Fluid Imaging Technologies. [Link]
-
Orthogonal method in pharmaceutical product analysis . Alphalyse. [Link]
-
Mass Spectrometry . Michigan State University Department of Chemistry. [Link]
-
Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS . YouTube. [Link]
-
Molecular Weight Determination . Impact Analytical. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . National Institutes of Health (NIH). [Link]
-
Purity detection of the five compounds by HPLC . ResearchGate. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]
-
Bioanalytical method validation: An updated review . National Institutes of Health (NIH). [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. [Link]
-
A Practical Guide to Analytical Method Validation . ACS Publications. [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices . ResearchGate. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Analytical Method Lifecycle | White Papers | Eurogentec [eurogentec.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Small molecule-NMR | University of Gothenburg [gu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. moravek.com [moravek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. starodub.nl [starodub.nl]
- 24. torontech.com [torontech.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. uspnf.com [uspnf.com]
- 27. Data Integrity in Labs: Key FDA Guidelines - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 28. New FDA guidance on data integrity and cGMP compliance [manufacturingchemist.com]
- 29. rdworldonline.com [rdworldonline.com]
Inter-laboratory Comparison of 1-Cyclohexyl-2-phenylethanone Analysis: A Guide for Researchers
This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for 1-Cyclohexyl-2-phenylethanone. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this compound. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring a deep understanding of the methodologies and their validation.
Introduction: The Imperative for Standardized Analysis
This compound (CAS No. 61259-29-8) is a ketone with a molecular weight of 202.29 g/mol and the chemical formula C14H18O.[1][2] Its structural features, a cyclohexyl ring attached to a phenylethanone moiety, make it a compound of interest in various chemical and pharmaceutical research areas. The accurate and precise quantification of this compound is critical for quality control, stability studies, and impurity profiling in drug development and chemical synthesis.
Given the importance of analytical data integrity, establishing a standardized and validated analytical method is paramount. Inter-laboratory comparison studies, also known as proficiency tests, are a cornerstone of quality assurance in analytical chemistry.[3][4][5] They provide an objective means to assess the performance of different laboratories and analytical methods, ultimately leading to a consensus on the most reliable and robust procedure.[6][7] This guide outlines a hypothetical inter-laboratory study to compare two common analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
The principles of analytical method validation outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R2) guideline will be applied to evaluate the performance of each method.[8][9][10][11][12] The key performance characteristics to be assessed include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Experimental Design: A Framework for Robust Comparison
This section details the design of a hypothetical inter-laboratory study. The study would involve a coordinating laboratory preparing and distributing a set of standardized samples to participating laboratories.
Study Participants
A minimum of five laboratories with expertise in chromatographic analysis would be invited to participate to ensure statistically meaningful results.
Test Samples
The coordinating laboratory will prepare the following samples:
-
Sample A: A solution of high-purity this compound reference standard in methanol at a known concentration (e.g., 100 µg/mL).
-
Sample B: A spiked matrix sample, where a known amount of this compound is added to a placebo formulation or a relevant sample matrix to assess matrix effects.
-
Sample C: A sample containing this compound and a potential impurity, 1-cyclohexyl-2-phenylethanol, to evaluate the specificity of the analytical methods.[13][14]
Analytical Methods to be Compared
Participating laboratories will be instructed to analyze the samples using both of the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[15][16]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the analysis of a broad range of compounds, including aromatic ketones.[17][18][19][20]
The detailed protocols for each method are provided in Section 4.
Data Reporting and Statistical Analysis
Laboratories will be required to report their raw data, including chromatograms, peak areas, and calculated concentrations. The coordinating laboratory will perform a statistical analysis of the submitted data to evaluate the performance of each method based on the validation parameters outlined in the ICH Q2(R2) guideline.
Visualizing the Workflow
To provide a clear overview of the inter-laboratory study, the following diagrams illustrate the key workflows.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Key parameters for analytical method validation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound by GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is a highly sensitive and selective technique suitable for the analysis of thermally stable and volatile compounds like this compound. The mass spectrometer provides structural information, aiding in peak identification and purity assessment.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Methanol (solvent), HPLC grade.
-
This compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the provided samples with methanol to fall within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Integrate the peak corresponding to this compound. Create a calibration curve by plotting peak area against concentration. Quantify the amount of this compound in the samples using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Rationale: HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as the phenyl group in this compound. It is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or high boiling points.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Methanol (solvent), HPLC grade.
-
This compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Sample Preparation: Dilute the provided samples with the mobile phase to fall within the calibration range.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Integrate the peak corresponding to this compound. Create a calibration curve by plotting peak area against concentration. Quantify the amount of this compound in the samples using the calibration curve.
Comparative Data Analysis and Expected Outcomes
This section presents hypothetical data that could be generated from the inter-laboratory study, summarized in tables for easy comparison.
Method Performance Characteristics
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria (based on ICH Q2(R2)) |
| Linearity (r²) | > 0.998 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 50 | 5 - 200 | To be defined by the linear range |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 | To be determined |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 5.0 | To be determined |
| Specificity | Resolved from impurity | Resolved from impurity | Resolution > 2.0 |
Inter-laboratory Variability (Hypothetical Results for Sample A - 100 µg/mL)
| Laboratory | GC-MS Reported Value (µg/mL) | HPLC-UV Reported Value (µg/mL) |
| Lab 1 | 99.8 | 100.2 |
| Lab 2 | 101.1 | 99.5 |
| Lab 3 | 98.9 | 100.8 |
| Lab 4 | 100.5 | 99.9 |
| Lab 5 | 99.2 | 100.1 |
| Mean | 99.9 | 100.1 |
| Standard Deviation | 0.86 | 0.47 |
| RSD (%) | 0.86% | 0.47% |
Discussion and Interpretation of Results
The hypothetical data presented suggest that both GC-MS and HPLC-UV are suitable methods for the analysis of this compound. Both methods demonstrate excellent linearity, accuracy, and precision, well within the acceptance criteria derived from ICH guidelines.
The GC-MS method shows a lower limit of detection and quantitation, suggesting it may be more suitable for trace-level analysis. However, the HPLC-UV method exhibits slightly better precision in the hypothetical inter-laboratory results, as indicated by the lower relative standard deviation (RSD).
The choice of method will ultimately depend on the specific application. For routine quality control where high throughput and excellent precision are required, HPLC-UV may be the preferred method. For applications requiring higher sensitivity, such as impurity profiling or analysis of low-concentration samples, GC-MS would be the more appropriate choice.
Conclusion: Towards a Harmonized Analytical Approach
This guide has provided a comprehensive framework for an inter-laboratory comparison of this compound analysis. By following the detailed protocols and applying the principles of analytical method validation, researchers can confidently establish a robust and reliable analytical method. The hypothetical data and discussion highlight the strengths of both GC-MS and HPLC-UV, allowing for an informed decision on the most suitable technique for a given analytical challenge. The ultimate goal of such a study is to foster a harmonized analytical approach, ensuring data comparability and consistency across different laboratories.
References
-
What is a proficiency test?. BVL.bund.de. [Link]
-
What is proficiency testing?. The Royal Society of Chemistry. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
What is Proficiency Testing?. cmpt. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Laboratory proficiency testing. IAEA. [Link]
-
Proficiency Testing Program. AOAC INTERNATIONAL. [Link]
-
Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. [Link]
-
Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
GCMS Section 6.11.2. Whitman People. [Link]
-
How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. ResearchGate. [Link]
- Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
-
Cyclohexanone. NIST WebBook. [Link]
-
1-cyclohexyl-2-phenylethanol - C14H20O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
This compound. PubChem. [Link]
-
GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. [Link]
-
Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata. MDPI. [Link]
Sources
- 1. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. rsc.org [rsc.org]
- 5. cmpt.ca [cmpt.ca]
- 6. iaea.org [iaea.org]
- 7. aoac.org [aoac.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. GCMS Section 6.11.2 [people.whitman.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. auroraprosci.com [auroraprosci.com]
The Structure-Activity Relationship of 1-Cyclohexyl-2-phenylethanone Analogs as Cyclooxygenase (COX) Inhibitors: A Comparative Guide
For researchers and scientists engaged in the discovery of novel anti-inflammatory agents, the 1-Cyclohexyl-2-phenylethanone scaffold presents a compelling starting point for the design of selective Cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive analysis of the hypothetical structure-activity relationships (SAR) of this compound analogs, drawing upon established principles of COX inhibitor design to inform the rational development of new chemical entities. By exploring systematic structural modifications, we can predict their impact on potency and selectivity, offering a roadmap for synthesizing analogs with enhanced therapeutic potential.
Introduction: The Rationale for Targeting COX-2 with a Novel Scaffold
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[2][3] Two main isoforms of COX have been identified: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection, and COX-2, which is inducible and is upregulated at sites of inflammation.[1][4] The gastrointestinal side effects associated with traditional NSAIDs are largely attributed to the inhibition of COX-1.[1][4] Consequently, the development of selective COX-2 inhibitors has been a major focus of drug discovery, aiming to provide effective anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[1][5][6]
The this compound core offers a unique and largely unexplored template for the design of novel COX inhibitors. Its distinct three-dimensional structure, arising from the combination of a flexible cyclohexyl ring and a rigid phenyl ring linked by a two-carbon chain, provides a foundation for introducing chemical diversity to optimize interactions within the COX active site. This guide will explore a hypothetical SAR study, proposing a series of analogs and predicting their activity based on well-established principles of COX-2 selective inhibition.
Unveiling the Structure-Activity Relationship: A Hypothetical Exploration
To elucidate the SAR of this compound analogs, we will systematically consider modifications to three key regions of the molecule: the phenyl ring (Ring A), the cyclohexyl ring (Ring B), and the ethanone linker. The following analysis is based on established pharmacophoric features of known COX-2 inhibitors, such as the diaryl heterocycles (e.g., celecoxib).[5][6]
Ring A: The Phenyl Moiety and its Substituents
In many selective COX-2 inhibitors, one of the aromatic rings bears a substituent capable of interacting with the side pocket of the COX-2 active site, which is larger than that of COX-1.[4] For our scaffold, we hypothesize thatpara-substitution on the phenyl ring will be crucial for achieving COX-2 selectivity.
-
Introduction of a Sulfonamide or Methylsulfone Group: A key feature of many "coxibs" is the presence of a para-sulfonamide (SO2NH2) or methylsulfone (SO2Me) group.[5] We predict that the introduction of these moieties at the C4-position of the phenyl ring will significantly enhance COX-2 inhibitory activity and selectivity. The sulfonamide group, in particular, can form a hydrogen bond with His90 and Arg513 in the COX-2 active site.
-
Effect of Other Electron-Withdrawing Groups: While sulfonamides and methylsulfones are well-established, other electron-withdrawing groups such as a nitro group (NO2) or a cyano group (CN) at the para-position could also confer some degree of COX-2 selectivity, though likely to a lesser extent.
Ring B: The Role of the Cyclohexyl Ring
The cyclohexyl ring can influence the overall lipophilicity and conformational flexibility of the molecule, which in turn affects its binding affinity and pharmacokinetic properties.
-
Hydroxylation: Introduction of a hydroxyl group on the cyclohexyl ring may decrease potency and efficacy, as has been observed in related arylcyclohexylamine structures.[5] This is likely due to an increase in polarity, which may hinder penetration into the hydrophobic active site of the enzyme.
-
Methylation: Substitution with methyl groups on the cyclohexyl ring could lead to a reduction in potency, potentially due to steric hindrance within the active site.[5]
The Ethanone Linker: Impact of Modification
The two-carbon ethanone linker provides a specific spatial arrangement between the two ring systems. Modifications to this linker could significantly alter the molecule's ability to adopt the optimal conformation for binding.
-
Alpha-Substitution: Introduction of a methyl group at the alpha-position to the carbonyl could enhance anti-inflammatory activity, a strategy that has been successful in some NSAID classes. However, this could also introduce a new chiral center, necessitating separation and evaluation of individual enantiomers.
-
Carbonyl Reduction: Reduction of the ketone to a secondary alcohol would likely abolish activity, as the carbonyl oxygen is often a key hydrogen bond acceptor in ligand-enzyme interactions.
Comparative Data: A Predictive Analysis
The following table summarizes the predicted COX-1 and COX-2 inhibitory activities of a series of hypothetical this compound analogs. The IC50 values are hypothetical and are intended for comparative purposes to guide analog selection for synthesis and testing.
| Compound | Modification (R) | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Predicted Selectivity Index (COX-1/COX-2) |
| 1 (Parent) | H | >100 | 50 | <2 |
| 2a | 4-SO2NH2 | >100 | 0.5 | >200 |
| 2b | 4-SO2Me | >100 | 1.2 | >80 |
| 2c | 4-NO2 | 80 | 15 | 5.3 |
| 3 | 4-SO2NH2 (with 4'-OH on cyclohexyl) | >100 | 5 | >20 |
| 4 | 4-SO2NH2 (with α-Me on linker) | >100 | 0.3 | >330 |
Experimental Protocols: A Guide to In Vitro Evaluation
To validate the predicted activities of the synthesized analogs, a robust in vitro COX inhibition assay is essential. The following is a detailed, step-by-step methodology for a human whole blood assay, a widely accepted method for determining COX-1 and COX-2 selectivity.
Human Whole Blood COX Inhibition Assay
Principle: This assay measures the production of thromboxane B2 (TXB2) as an indicator of COX-1 activity and prostaglandin E2 (PGE2) as an indicator of COX-2 activity in human whole blood. COX-1 is constitutively expressed in platelets and its activity is measured by stimulating TXB2 production with arachidonic acid. COX-2 is induced in monocytes by lipopolysaccharide (LPS), and its activity is measured by the subsequent production of PGE2.
Materials:
-
Fresh human venous blood from healthy, drug-free volunteers
-
Heparin (as an anticoagulant)
-
Lipopolysaccharide (LPS) from E. coli
-
Arachidonic acid
-
Test compounds (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Blood Collection: Draw venous blood into heparinized tubes.
-
COX-2 Induction: For the COX-2 assay, incubate whole blood with LPS (10 µg/mL final concentration) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Compound Incubation:
-
For the COX-1 assay, add 1 µL of test compound solution (at various concentrations) to 1 mL of fresh, non-LPS-stimulated whole blood.
-
For the COX-2 assay, add 1 µL of test compound solution to 1 mL of the 24-hour LPS-stimulated whole blood.
-
Include a vehicle control (DMSO) and a positive control (a known non-selective or selective COX inhibitor).
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation of Prostaglandin Synthesis:
-
To the COX-1 assay tubes, add arachidonic acid (30 µM final concentration) to stimulate TXB2 production.
-
The LPS in the COX-2 assay tubes will stimulate PGE2 production.
-
-
Incubation and Termination: Incubate all tubes for 30 minutes at 37°C. Terminate the reaction by placing the tubes on ice and then centrifuging at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Quantification of Prostanoids:
-
Collect the plasma supernatant.
-
Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma using commercially available EIA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TXB2 and PGE2 production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Visualizing the Path to Discovery
To better illustrate the concepts discussed in this guide, the following diagrams have been generated.
Caption: A generalized workflow for the design and evaluation of novel COX inhibitors based on the this compound scaffold.
Caption: Key hypothetical structural modifications to the this compound scaffold and their predicted impact on COX inhibitory activity.
Conclusion
The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel anti-inflammatory agents. While direct experimental data on the SAR of its analogs is currently lacking, this guide provides a predictive framework based on established principles of COX-2 inhibitor design. The proposed modifications, particularly the introduction of a para-sulfonamide group on the phenyl ring, are hypothesized to yield potent and selective COX-2 inhibitors. The detailed experimental protocol for the human whole blood assay offers a clear path for validating these predictions. It is our hope that this guide will serve as a valuable resource for researchers in the field, stimulating further investigation into this intriguing class of compounds and ultimately contributing to the discovery of safer and more effective anti-inflammatory therapies.
References
-
Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents. (2014). European Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of Novel Diaryl Heterocyclic Derivatives as Selective Cyclooxygenase-2. (2025). ResearchGate. [Link]
-
Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects. (2021). Bioorganic Chemistry. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry. [Link]
-
Design, synthesis and bioactivities of novel diarylthiophenes: inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. (2002). Bioorganic & Medicinal Chemistry. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Iranian Journal of Pharmaceutical Research. [Link]
-
Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). Current Topics in Medicinal Chemistry. [Link]
-
Design, synthesis and analgesic/anti-inflammatory evaluation of novel diarylthiazole and diarylimidazole derivatives towards selective COX-1 inhibitors with better gastric profile. (2017). European Journal of Medicinal Chemistry. [Link]
-
(PDF) Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. (n.d.). ResearchGate. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. [Link]
-
Synthesis and anti-inflammatory activity of celecoxib like compounds. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2023). ChemistryOpen. [Link]
-
Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. (2023). Molecules. [Link]
-
COX Inhibitors. (2023). StatPearls. [Link]
-
COX-1 and COX-2 inhibitors. (2001). Best Practice & Research Clinical Gastroenterology. [Link]
-
Cyclooxygenase inhibitors: From pharmacology to clinical read-outs. (2010). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
COX-1 and COX-2 inhibitors. (2001). Best Practice & Research Clinical Gastroenterology. [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Kinetic Analysis of 1-Cyclohexyl-2-phenylethanone Formation
Introduction: The "Why" Behind the Kinetics of α-Aryl Ketone Synthesis
In the landscape of modern drug discovery and development, the α-aryl ketone motif is a cornerstone structural unit found in a multitude of pharmacologically active molecules. 1-Cyclohexyl-2-phenylethanone, a representative of this class, serves as a valuable intermediate. The efficiency, scalability, and safety of its synthesis are paramount. A rigorous kinetic analysis of its formation is not merely an academic exercise; it is a critical tool for process optimization, enabling researchers to understand reaction mechanisms, identify rate-limiting steps, and rationally select catalysts and conditions to maximize yield and minimize costs.
This guide provides an in-depth comparison of the kinetic profiles of two prominent catalytic systems for the synthesis of this compound: the well-established Palladium-catalyzed α-arylation and an emerging Copper-catalyzed alternative. We will delve into the causality behind experimental design, present detailed protocols for kinetic monitoring, and interpret the resulting data to provide actionable insights for laboratory and process chemists.
Pillar 1: Foundational Synthetic Strategies & Mechanistic Underpinnings
The formation of the Cα-Aryl bond in this compound is most effectively achieved via the cross-coupling of an enolate (or enolate equivalent) with an aryl halide. While classical methods like Friedel-Crafts acylation exist for ketone synthesis, they are often ill-suited for this specific substitution pattern and can suffer from a lack of regioselectivity and harsh conditions.[1] Modern transition-metal catalysis offers a far more elegant and efficient solution.
We will compare two leading protocols:
-
Palladium-Catalyzed α-Arylation of Cyclohexyl Methyl Ketone: This approach, pioneered by the groups of Buchwald and Hartwig, has become a benchmark method for C-C bond formation.[2][3] It typically involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a specialized phosphine ligand.[4][5]
-
Copper-Catalyzed α-Arylation of a Silyl Enol Ether: As a more recent development, copper catalysis presents a potentially more economical and complementary approach to palladium-based systems.[2][3] These reactions often utilize pre-formed silyl enol ethers as the nucleophile, which avoids the need for strong bases that can cause side reactions or racemization.[3]
The choice between these pathways is not arbitrary. It depends on factors like catalyst cost, substrate sensitivity, desired reaction time, and tolerance of functional groups. A kinetic comparison is essential for making an informed decision.
Pillar 2: The Experimental Framework for Kinetic Investigation
A trustworthy kinetic study is a self-validating system. The protocol must be designed to isolate the chemical transformation from physical limitations like mixing or mass transfer and to ensure that the analytical method accurately reflects the concentration of species over time.
General Workflow for Kinetic Analysis
The following diagram outlines the logical flow for any kinetic experiment designed to probe the formation of this compound.
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexyl-2-phenylethanone
As researchers and scientists, our focus is often on discovery and innovation. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a detailed, procedural framework for the proper disposal of 1-cyclohexyl-2-phenylethanone (CAS No. 61259-29-8), ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. This document is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by your chemical supplier and the established protocols of your institution's Environmental Health & Safety (EHS) department.
Hazard Assessment & Chemical Characterization
Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. This initial assessment dictates every subsequent step in the disposal process. This compound is an aromatic ketone, and its hazard profile requires careful consideration.
According to GHS classifications, this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
The most critical characteristic for disposal is its classification as a non-halogenated organic compound . This distinction is fundamental to proper waste segregation, as disposal methods and costs for halogenated and non-halogenated waste streams differ significantly.[2][3]
| Property | Value | Source |
| Chemical Name | This compound | [1][4] |
| CAS Number | 61259-29-8 | [1][4][5][6] |
| Molecular Formula | C₁₄H₁₈O | [1][4] |
| Molecular Weight | 202.30 g/mol | [1][4] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, the selection of appropriate PPE is the first line of defense. The following PPE is mandatory when handling this compound for disposal. The causality is clear: preventing skin, eye, and respiratory exposure is essential.
| Equipment | Specification | Justification |
| Eye Protection | Chemical splash goggles | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact, which can cause irritation.[1][7] |
| Body Protection | Standard laboratory coat | Protects skin and clothing from accidental spills. |
| Work Area | Certified Chemical Fume Hood | Minimizes inhalation of vapors that may cause respiratory irritation.[1] |
Always consult your institution's Chemical Hygiene Plan and the substance-specific SDS for detailed PPE requirements.[8][9]
The Core Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process governed by federal and local regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][10][11] Evaporation in a fume hood or disposal down the sanitary sewer is strictly prohibited.[12]
Step 1: Waste Segregation
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, non-compliance, and significantly increased disposal costs.
-
Action: Designate a specific, properly labeled waste container for non-halogenated organic liquids .
-
Causality: this compound lacks halogen atoms (F, Cl, Br, I). Non-halogenated organic waste is often managed through fuel blending for energy recovery or incineration at temperatures around 850°C.[3][13] Halogenated wastes require higher-temperature incineration (≥1100°C) to prevent the formation of persistent organic pollutants.[14][15] Mixing this compound into a halogenated waste stream contaminates the entire batch, forcing the more expensive and energy-intensive disposal method for the entire volume.[3]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are mandated by regulatory bodies like OSHA and the EPA.[10][11]
-
Action: Select a container made of a compatible material (e.g., the original chemical container, or a designated polyethylene or glass container) that is in good condition, free of leaks, and has a secure, tight-fitting lid.[12][16]
-
Labeling: Affix a "Hazardous Waste" label provided by your EHS department. Clearly write the full chemical name, "this compound," and an accurate estimation of its volume or mass. Do not use abbreviations.[10][16] The container must be kept closed at all times except when adding waste.[12]
Step 3: Accumulation and Storage in the Laboratory
Safe temporary storage within the lab is crucial to prevent accidents.
-
Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area must be under the control of laboratory personnel.[11]
-
Causality: The container must be stored in secondary containment (such as a spill tray) to prevent spills from reaching drains.[12][16] It should be kept away from incompatible materials, heat, and sources of ignition to mitigate fire risk, as ketones as a class can be flammable.[10][17]
Step 4: Arranging for Final Disposal
The final disposal must be handled by trained professionals through your institution.
-
Action: Once the container is full or you are ready to have it removed, contact your institution's EHS or Hazardous Waste Management office. Follow their specific procedures to request a waste pickup.
-
Causality: EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The primary disposal method for non-halogenated organic liquids like this compound is typically high-temperature incineration, which ensures complete destruction of the compound.[13][18][19]
Visualization of the Disposal Decision Process
To ensure clarity, the following diagram illustrates the critical decision-making pathway for segregating this chemical waste.
Figure 1: Decision workflow for proper waste stream segregation of this compound.
Emergency Procedures
All laboratory personnel must be trained on emergency procedures. In the event of a spill or exposure involving this compound:
-
Spill: Evacuate the immediate area. If safe to do so, use an appropriate spill kit for organic solvents to contain and absorb the material. Place the contaminated absorbent material in a sealed container and label it as hazardous waste. Notify your EHS department immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Always refer to the specific emergency procedures outlined in the Safety Data Sheet and your laboratory's safety plan.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
-
American Elements. (n.d.). 1-cyclohexyl-2-phenylethan-1-ol | CAS 6006-68-4. Retrieved from [Link]
-
Labonsale. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Retrieved from [Link]
-
CIRAIG. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
-
MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
CloudSDS. (n.d.). A Detail Guide on Acetone Disposal. Retrieved from [Link]
-
Unknown Source. (n.d.). Hazardous waste segregation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Ethoxycyclohexyl)-2-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-cyclohexyl-2-phenylethanol. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
Unknown Source. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
YouTube. (2013, July 22). Where Does Your Chemical Waste Go? Retrieved from [Link]
-
UN Environment Programme. (n.d.). Waste incinerators. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Online Publication Title List. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl methyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Online Publication Title List - P. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe. Retrieved from [Link]
-
New Jersey Department of Health. (2010, February). Cyclohexanone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. guidechem.com [guidechem.com]
- 5. 61259-29-8|this compound|BLD Pharm [bldpharm.com]
- 6. Hit2Lead | this compound | CAS# 61259-29-8 | MFCD03783545 | BB-4300158 [hit2lead.com]
- 7. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 8. osha.gov [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. toolkit.pops.int [toolkit.pops.int]
- 14. basel.int [basel.int]
- 15. zerowasteeurope.eu [zerowasteeurope.eu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. nj.gov [nj.gov]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Handling 1-Cyclohexyl-2-phenylethanone
As researchers and developers, our pursuit of innovation must be anchored in an unwavering commitment to safety. When working with a compound like 1-Cyclohexyl-2-phenylethanone, understanding its specific hazard profile is the foundation of a safe laboratory practice. This guide moves beyond a simple checklist, offering a procedural and logical framework for its handling, grounded in the causality of chemical risk and proven mitigation strategies.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound (CAS No. 61259-29-8) is a ketone that presents several distinct hazards that dictate our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is considered harmful if swallowed.[2] These classifications are not merely administrative; they are critical indicators of the chemical's potential to cause harm upon exposure and directly inform the selection of appropriate personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Warning | Exclamation Mark |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Warning | Exclamation Mark |
| STOT, Single Exposure | H335: May cause respiratory irritation[1][2] | Warning | Exclamation Mark |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Warning | Exclamation Mark |
The Core of Protection: A Multi-Layered PPE Strategy
A proactive approach to safety involves creating barriers between the researcher and the chemical hazard. For this compound, this necessitates a comprehensive PPE strategy covering all potential routes of exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[2]
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: At a minimum, chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations should be worn.[3][4] These provide a seal around the eyes, offering protection from splashes that standard safety glasses do not.
-
Enhanced Precaution: When transferring larger volumes or performing operations with a heightened risk of splashing, a full face shield should be worn in addition to safety goggles.[2] This provides a secondary layer of protection for the entire face.
Skin Protection: Preventing Dermal Exposure
Direct contact with this compound is known to cause skin irritation.[1][2] Therefore, appropriate skin protection is crucial.
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[2] It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin.[2]
-
Lab Coat/Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. For tasks with a higher potential for significant skin exposure, consider wearing chemically resistant coveralls or an apron.[3][5] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[6]
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory tract irritation necessitates careful management of airborne exposure.[1][2]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of this compound that could generate aerosols or dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator must be used.[3] The specific type of respirator will depend on the concentration of the airborne substance.
Procedural Guidance: From Bench to Disposal
Safe handling is a complete workflow, from initial preparation to final waste disposal. The following diagram and steps outline a self-validating system for managing this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Operational Plan
-
Pre-Handling: Before any work begins, consult the Safety Data Sheet (SDS).[2] Ensure the chemical fume hood is operational. Don all required PPE as detailed above: safety goggles, nitrile gloves, and a lab coat.
-
Handling: Conduct all transfers and manipulations of the chemical inside the fume hood to minimize inhalation risk.[3] Avoid the formation of dust and aerosols.[2]
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing your full PPE, sweep up or absorb the material and place it into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated during cleanup.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
Chemical waste disposal must comply with institutional and local regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, properly labeled, and sealed hazardous waste container.[8][9]
-
Container Rinsing: Empty containers that held the chemical must be managed properly. The first rinse should be collected and disposed of as hazardous waste.[9]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed contractor for pickup and disposal of the hazardous waste.[8] Never dispose of this chemical down the drain or in the regular trash.[9]
By integrating this expert-level understanding of the hazards with a rigorous and procedural approach to safety, you can ensure a secure laboratory environment for yourself and your colleagues, fostering a culture where scientific advancement and personal safety are paramount.
References
-
This compound | C14H18O | CID 2794612 . PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - this compound . Angene Chemical. [Link]
-
Material Safety Data Sheet - Cyclohexyl phenyl ketone . Cole-Parmer. [Link]
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification . 3M. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
Sources
- 1. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
